Lead chlorate
Description
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Properties
CAS No. |
10294-47-0 |
|---|---|
Molecular Formula |
Cl2O6Pb |
Molecular Weight |
374 g/mol |
IUPAC Name |
lead(2+);dichlorate |
InChI |
InChI=1S/2ClHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI Key |
NGXWSRYOFVTCCT-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Other CAS No. |
10294-47-0 |
Synonyms |
Lead chlorate. |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Lead(II) Chlorate (B79027)
Disclaimer: Lead(II) chlorate is a toxic and powerful oxidizing agent. Its synthesis should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This guide is for informational purposes only.
Introduction
Lead(II) chlorate, with the chemical formula Pb(ClO₃)₂, is a white crystalline solid that is highly soluble in water.[1] It is a potent oxidizing agent, a property that has led to its use in the manufacturing of explosives and fireworks.[1] Upon heating, it decomposes exothermically into lead(II) chloride and oxygen gas.[1] Due to the hazardous nature of both lead and chlorates, its applications are limited and require strict safety protocols. This guide provides an overview of the potential synthesis methods for lead(II) chlorate, drawing from established principles of inorganic synthesis.
Properties of Lead(II) Chlorate
A summary of the key physical and chemical properties of lead(II) chlorate is presented in Table 1.
| Property | Value |
| Chemical Formula | Pb(ClO₃)₂ |
| Appearance | White crystalline solid |
| Solubility in Water | Highly soluble |
| Decomposition | Decomposes upon heating to PbCl₂ and O₂ |
| Key Characteristics | Strong oxidizing agent |
| Primary Hazards | Toxic, risk of explosion when mixed with combustible materials |
Synthesis of Lead(II) Chlorate: Theoretical Pathways
Detailed experimental protocols for the synthesis of lead(II) chlorate are not widely available in common chemical literature. However, based on the principles of inorganic salt synthesis, several logical pathways can be proposed. These methods generally involve the reaction of a soluble lead salt with a soluble chlorate salt (metathesis) or the reaction of a lead-based precursor with chloric acid.
Metathesis (Double Displacement) Reaction
A common method for the synthesis of a specific salt is through a metathesis reaction, where two soluble salts are reacted to form a soluble and an insoluble product, or where the desired product can be selectively crystallized.
One potential metathesis reaction for the synthesis of lead(II) chlorate involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble chlorate salt, like sodium chlorate.
Reaction: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(aq) + 2 NaNO₃(aq)
The success of this method would depend on the differential solubility of lead(II) chlorate and sodium nitrate, allowing for separation through fractional crystallization.
Reaction of Lead(II) Oxide or Carbonate with Chloric Acid
Another viable synthesis route is the reaction of a basic lead compound, such as lead(II) oxide (PbO) or lead(II) carbonate (PbCO₃), with chloric acid (HClO₃). This is a classic acid-base neutralization reaction.
Reaction with Lead(II) Oxide: PbO(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l)
Reaction with Lead(II) Carbonate: PbCO₃(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)
This method avoids the presence of other metal ions in the solution, potentially simplifying the purification process. The resulting lead(II) chlorate solution could then be carefully evaporated to yield the crystalline product.
Generalized Experimental Protocol (Based on Metathesis)
The following is a generalized experimental protocol for the synthesis of lead(II) chlorate via a metathesis reaction. This protocol is based on procedures for synthesizing other metal chlorates and should be adapted and optimized with caution.
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium chlorate (NaClO₃)
-
Distilled water
-
Ethanol (B145695) (for washing)
-
Appropriate laboratory glassware (beakers, flasks, graduated cylinders)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a saturated aqueous solution of lead(II) nitrate.
-
Prepare a saturated aqueous solution of sodium chlorate.
-
-
Reaction:
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.
-
-
Crystallization:
-
Gently heat the resulting mixture to aid in the dissolution of the products.
-
Slowly cool the solution to induce the crystallization of the less soluble salt. The success of this step depends on the solubility difference between lead(II) chlorate and sodium nitrate.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol to aid in drying.
-
Dry the crystals in a desiccator.
-
Yield and Purity: The yield and purity of the final product would need to be determined experimentally. Purity can be assessed through techniques such as titration or spectroscopic analysis.
Visualization of Synthesis Pathways
The logical relationships in the proposed synthesis methods can be visualized using the following diagrams.
Caption: Proposed synthesis pathways for lead(II) chlorate.
Caption: Generalized experimental workflow for metathesis synthesis.
Safety Considerations
-
Toxicity: Lead compounds are highly toxic and can cause severe health issues.[1] Avoid inhalation of dust and any skin contact.
-
Explosion Hazard: Chlorates are powerful oxidizing agents and can form explosive mixtures with combustible materials. Keep away from organic materials, reducing agents, and sources of heat or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
Conclusion
References
An In-depth Technical Guide to the Chemical Properties and Hazards of Lead Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and significant hazards associated with lead chlorate (B79027). The information is intended for professionals in research, scientific, and drug development fields who may encounter or handle this compound. All quantitative data is summarized in structured tables for ease of comparison.
Chemical Properties of Lead(II) Chlorate
Lead(II) chlorate, with the chemical formula Pb(ClO₃)₂, is a colorless, deliquescent crystalline solid.[1][2] It is a compound of lead in the +2 oxidation state and the chlorate anion.
Physical and Chemical Properties
A summary of the key physical and chemical properties of lead chlorate is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | Pb(ClO₃)₂ | [3] |
| Molecular Weight | 374.10 g/mol | [1][4] |
| Appearance | Colorless, deliquescent crystals | [1][2] |
| Density | 3.9 g/cm³ | [1][5] |
| Solubility in Water | 151.3 g/100 g of solvent at 18°C | [5] |
| Solubility in Alcohol | Freely soluble | [1][2] |
| Decomposition Temperature | 230°C | [1][2][5] |
Experimental Protocols: Characterization of Properties
1.2.1. Synthesis of Lead(II) Chlorate
A common method for the synthesis of lead(II) chlorate would involve a precipitation reaction. This could be achieved by reacting a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble chlorate, such as sodium chlorate, in an aqueous solution. The less soluble this compound would then precipitate out of the solution.
Illustrative Experimental Protocol (Precipitation Reaction):
-
Prepare a saturated solution of lead(II) nitrate in deionized water.
-
Prepare a saturated solution of sodium chlorate in deionized water.
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution while stirring continuously.
-
A white precipitate of lead(II) chlorate will form.
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and vacuum filtration.
-
Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and soluble byproducts.
-
Dry the purified lead(II) chlorate crystals in a desiccator over a suitable drying agent.
1.2.2. Determination of Solubility
The solubility of this compound as a function of temperature can be determined by preparing saturated solutions at various temperatures and then quantifying the concentration of dissolved this compound.
Illustrative Experimental Protocol (Solubility Curve Determination):
-
Add an excess amount of this compound to a known volume of deionized water in a jacketed beaker connected to a temperature-controlled water bath.
-
Stir the mixture vigorously at a set temperature for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.
-
Once equilibrium is established, stop stirring and allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.
-
Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as atomic absorption spectroscopy to measure the lead ion concentration or gravimetric analysis by precipitating the lead as an insoluble salt.
-
Repeat this procedure at various temperatures to collect data points for the solubility curve.
-
Plot the solubility (in g/100 g of water) versus temperature (°C).
1.2.3. Thermal Decomposition Analysis
The thermal stability and decomposition products of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Illustrative Experimental Protocol (TGA/DSC Analysis):
-
Place a small, accurately weighed sample of this compound into an appropriate TGA or DSC sample pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.
-
In TGA, the mass of the sample is continuously monitored as a function of temperature. A loss in mass indicates decomposition.
-
In DSC, the difference in heat flow between the sample and a reference is measured. Exothermic or endothermic peaks indicate thermal events such as decomposition.
-
The gaseous decomposition products can be identified by coupling the TGA instrument to a mass spectrometer or a Fourier-transform infrared spectrometer. Based on the decomposition of other metal chlorates, the expected products upon heating are lead(II) chloride and oxygen gas.[6]
Hazards of Lead(II) Chlorate
This compound is a hazardous substance due to its toxicity and its properties as a strong oxidizing agent. Much of the detailed hazard information available is for the closely related compound, lead perchlorate, which shares similar toxicological and reactive properties.
Toxicological Hazards
Lead and its compounds are well-documented toxins. The primary hazards are summarized in Table 2.
| Hazard Category | Description | Source |
| Acute Toxicity | Harmful if swallowed or inhaled. | [1] |
| Chronic Toxicity | Lead is a cumulative poison that can affect the nervous system, blood system, and kidneys. | |
| Neurotoxicity | Lead is a potent neurotoxin, particularly harmful to the developing nervous system of children. It can cause irreversible neurological damage, leading to learning disabilities, behavioral problems, and reduced IQ.[7][8] | [4][7][8] |
| Carcinogenicity | Lead and inorganic lead compounds are classified as probable human carcinogens. | [9] |
| Reproductive Toxicity | May damage fertility or the unborn child. |
2.1.1. Mechanisms of Toxicity and Signaling Pathways
Lead exerts its toxic effects through several mechanisms at the cellular and molecular level. A key mechanism is its ability to mimic and interfere with the biological functions of essential cations, particularly calcium (Ca²⁺).[10][11]
Interference with Calcium Signaling: Lead's ionic radius and charge are similar to that of calcium, allowing it to bind to and alter the function of numerous calcium-dependent proteins and signaling pathways. This interference can disrupt neurotransmitter release, enzyme regulation, and second messenger systems.[10][11]
Caption: Lead's interference with presynaptic calcium channels and signaling.
Activation of MAPK Signaling Pathway: Studies have shown that lead exposure can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can contribute to oxidative stress and inflammation, underlying mechanisms for some of lead's toxic effects.
Caption: Simplified diagram of lead-induced activation of the p38 MAPK pathway.
Fire and Explosion Hazards
This compound is a strong oxidizing agent. This property is the basis for its significant fire and explosion hazards, which are summarized in Table 3.
| Hazard Category | Description | Source |
| Oxidizing Properties | As a chlorate, it can initiate or accelerate the combustion of other materials. | [12] |
| Reactivity with Reducing Agents | Can form explosive mixtures with reducing agents, powdered metals, sulfur, and finely divided organic or combustible materials.[13][14] These mixtures can be sensitive to shock, friction, or heat. | [13][14] |
| Thermal Decomposition | Decomposes upon heating, which can be violent if initiated rapidly or in a confined space. | [1][2][5] |
2.2.1. Incompatibility and Reactivity
This compound is incompatible with a wide range of substances. Contact with these materials should be strictly avoided.
Logical Relationship of Incompatibilities:
Caption: Incompatible materials with this compound leading to fire or explosion.
Environmental Hazards
Lead and its compounds are persistent environmental pollutants.
-
Aquatic Toxicity: Lead compounds are very toxic to aquatic life with long-lasting effects.[12]
-
Soil Contamination: Lead can bind to soil particles and persist in the environment, potentially contaminating groundwater and entering the food chain.[15]
Handling and Storage
Given its hazardous nature, strict safety protocols must be followed when handling and storing this compound.
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid the formation of dust.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with incompatible materials.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep in a tightly closed container.
-
Store away from combustible materials and reducing agents.
-
Conclusion
Lead(II) chlorate is a hazardous inorganic compound that requires careful handling due to its high toxicity and strong oxidizing properties. Its ability to interfere with critical biological signaling pathways, such as calcium-mediated processes and the MAPK pathway, underscores its significant health risks. Researchers and professionals must adhere to stringent safety measures to mitigate the risks of exposure and prevent the creation of potentially explosive mixtures. A thorough understanding of its chemical properties and hazards is essential for its safe use in any research or developmental context.
References
- 1. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead [seventransistorlabs.com]
- 3. Lead and Calcium – Lead Poisoning [sites.tufts.edu]
- 4. MAPK pathway activation by chronic lead-exposure increases vascular reactivity through oxidative stress/cyclooxygenase-2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Neurobiology of Lead (Pb2+): Effects on Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. srd.nist.gov [srd.nist.gov]
- 12. hillbrothers.com [hillbrothers.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. sciencemadness.org [sciencemadness.org]
Unveiling the Crystal Architecture of Lead(II) Chlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the crystal structure of lead(II) chlorate (B79027), Pb(ClO₃)₂. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its characterization.
Crystallographic Data
Lead(II) chlorate crystallizes in the orthorhombic space group Fdd2.[1][2] The crystal structure is a three-dimensional network. In this structure, the lead (Pb) atom is bonded to eight oxygen (O) atoms, exhibiting an 8-coordinate geometry. The Pb-O bond distances range from 2.62 to 2.77 Å. The chlorine (Cl) atom is bonded to three oxygen atoms in a trigonal non-coplanar geometry.[1]
The key crystallographic data for lead(II) chlorate are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | Pb(ClO₃)₂ |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Space Group Number | 43 |
| a | 7.68 Å |
| b | 11.83 Å |
| c | 13.45 Å |
| α, β, γ | 90° |
| Unit Cell Volume | 1220.65 ų |
| Density (calculated) | 4.24 g/cm³ |
Table 1: Crystallographic Data for Lead(II) Chlorate.[2][3]
Atomic Coordinates:
The fractional atomic coordinates for the atoms in the conventional unit cell are provided below.
| Atom | Wyckoff Symbol | x | y | z |
| Pb | 8a | 0.9997 | 0.2500 | 0.7500 |
| Cl | 16b | 0.0597 | 0.4493 | 0.2298 |
| O1 | 16b | 0.6198 | 0.5323 | 0.8071 |
| O2 | 16b | 0.2673 | 0.2278 | 0.8921 |
| O3 | 16b | 0.2115 | 0.3800 | 0.2026 |
Table 2: Fractional Atomic Coordinates for Lead(II) Chlorate.[3]
Experimental Protocols
A detailed experimental protocol for the synthesis and crystallization of lead(II) chlorate is outlined below. This procedure is based on a metathesis (double displacement) reaction, which is a common method for preparing insoluble or moderately soluble salts.
Synthesis of Lead(II) Chlorate via Metathesis Reaction:
Materials:
-
Lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Sodium chlorate (NaClO₃)
-
Deionized water
-
Glacial acetic acid
Equipment:
-
250 mL beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 15 g of lead(II) acetate trihydrate in 100 mL of deionized water in a 250 mL beaker. To prevent the formation of basic lead salts, add a few drops of glacial acetic acid to make the solution faintly acidic.
-
In a separate 250 mL beaker, prepare a concentrated solution of sodium chlorate by dissolving it in a minimal amount of warm deionized water.
-
-
Precipitation:
-
While stirring the lead(II) acetate solution, slowly add the concentrated sodium chlorate solution.
-
A white precipitate of lead(II) chlorate will form due to its lower solubility.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with small portions of cold deionized water to remove any soluble impurities.
-
Follow with a wash using ethanol to facilitate drying.
-
-
Recrystallization (for crystal growth):
-
Transfer the crude lead(II) chlorate to a beaker containing a minimal amount of hot deionized water to dissolve the solid completely. Lead(II) chlorate is more soluble in hot water.
-
Allow the solution to cool slowly to room temperature. Colorless crystals of lead(II) chlorate will form.
-
For larger crystals, further slow the cooling process by placing the beaker in an insulated container.
-
-
Drying:
-
Collect the crystals by vacuum filtration.
-
Dry the purified crystals in a drying oven at a temperature below its decomposition point of 230°C. A temperature of 80-100°C is recommended.
-
Visualizations
Experimental Workflow for Synthesis and Characterization of Lead(II) Chlorate:
Logical Relationship of Crystallographic Parameters:
References
An In-depth Technical Guide to Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of lead(II) chlorate (B79027), including its molecular formula and weight. It also outlines a general synthesis pathway, its thermal decomposition, and relevant safety and handling protocols.
Core Properties of Lead(II) Chlorate
Lead(II) chlorate is an inorganic compound with the chemical formula Pb(ClO₃)₂. It is a white, crystalline solid that is highly soluble in water.
Table 1: Molecular and Physical Properties of Lead(II) Chlorate
| Property | Value |
| Molecular Formula | Pb(ClO₃)₂[1] |
| Molecular Weight | Approximately 374.10 g/mol |
| Appearance | White crystalline solid[2] |
| Solubility in Water | Highly soluble[2] |
| Decomposition Temperature | Decomposes upon heating[2] |
Synthesis of Lead(II) Chlorate
Reaction: PbCO₃(s) + 2HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)[3][4][5][6]
Experimental Workflow: General Synthesis of Lead(II) Chlorate
References
- 1. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpmcproducer.com [hpmcproducer.com]
- 3. PbCO3 + 2 HCl → PbCl2 + CO2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 4. gauthmath.com [gauthmath.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Easyelimu [easyelimu.com]
An In-depth Technical Guide on the Thermal Decomposition of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead(II) chlorate (B79027), Pb(ClO₃)₂, is a strong oxidizing agent and an energetic material. Its thermal decomposition is a complex process involving multiple stages and the formation of various solid and gaseous products. Understanding the thermal behavior of lead(II) chlorate is crucial for its safe handling, storage, and potential applications. This guide provides a comprehensive overview of the thermal decomposition of lead(II) chlorate, including its reaction pathways, and detailed experimental protocols for its analysis. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.
Introduction
Lead(II) chlorate is a white, crystalline solid that is highly soluble in water.[1] Like other metal chlorates, it is thermally unstable and can decompose exothermically, releasing a significant amount of energy.[1] The decomposition of metal chlorates generally proceeds via the formation of the corresponding metal chloride and oxygen gas.[2][3] However, the decomposition of lead(II) chlorate is noted to be more complex, with evidence suggesting parallel reaction pathways and the formation of lead oxides in addition to lead chloride.[4] This guide synthesizes the available information to provide a detailed understanding of this process.
Thermal Decomposition Pathway
The thermal decomposition of lead(II) chlorate is reported to be intricate, occurring in four discernible stages between 194°C and 216°C.[4] Notably, unlike many other chlorates, the formation of lead(II) perchlorate (B79767) as an intermediate is not observed.[4] The decomposition is believed to proceed through two primary, parallel reactions. The major solid residue is lead(IV) oxide (PbO₂), with a smaller amount of lead(II) chloride (PbCl₂) also being formed.[4]
The proposed parallel reactions are:
Reaction 1 (Minor Pathway): Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)[4]
Reaction 2 (Major Pathway): Pb(ClO₃)₂(s) → PbO₂(s) + 2ClO₂(g) (followed by 2ClO₂(g) → Cl₂(g) + 2O₂(g))[4]
The second reaction is reported to be approximately seven times faster than the first.[4]
Logical Flow of Decomposition
References
The Solubility of Lead(II) Chlorate in Water and Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lead(II) chlorate (B79027) (Pb(ClO₃)₂). Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility values and presents a detailed experimental protocol for the systematic determination of lead chlorate's solubility in aqueous and alcoholic solutions. This guide is intended to serve as a foundational resource for laboratory professionals requiring this data for their research and development activities.
Introduction
Lead(II) chlorate is a colorless, deliquescent crystalline solid.[1] Its high solubility in water and polar organic solvents is a key characteristic. Understanding the precise solubility of this compound under various conditions is crucial for a range of applications, from chemical synthesis to materials science. This document outlines the current state of knowledge regarding its solubility and provides the necessary methodology to expand upon this knowledge base.
Quantitative Solubility Data
The available quantitative data for the solubility of lead(II) chlorate is limited. The following tables summarize the known values.
Solubility in Water
| Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |
| 18 | 151.3 | [2] |
Note: One source provides a range of 151.3–440 g/100g of solution at 18°C, which may indicate variability based on experimental conditions or refer to different hydrates of the salt.[1]
Solubility in Alcohols
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of lead(II) chlorate in various solvents and at different temperatures. This method is based on the principle of determining the saturation temperature for a solution of known concentration.
Materials and Equipment
-
Lead(II) chlorate (reagent grade)
-
Solvent (e.g., deionized water, absolute ethanol, methanol)
-
Analytical balance (± 0.001 g)
-
Calibrated digital thermometer (± 0.1 °C)
-
Jacketed glass reaction vessel with a magnetic stirrer and heating/cooling circulator
-
Burette or calibrated pipette for accurate solvent dispensing
-
Light source and a means of blackening the background to observe crystallization
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure
-
Preparation of the Sample:
-
Accurately weigh approximately 5-10 g of lead(II) chlorate and transfer it to the jacketed glass reaction vessel. Record the exact mass.
-
Add a precise volume (e.g., 5.00 mL) of the chosen solvent to the vessel using a burette or calibrated pipette.
-
-
Dissolution:
-
Begin stirring the mixture at a constant rate to ensure homogeneity.
-
Heat the solution using the heating/cooling circulator until all the lead(II) chlorate has completely dissolved. An initial temperature of around 80°C is recommended.
-
-
Determination of Saturation Temperature:
-
Once a clear solution is obtained, begin to cool the solution slowly, at a rate of approximately 1-2 °C per minute.
-
Continuously observe the solution against a dark background with a light source.
-
The saturation temperature is the temperature at which the first stable crystals appear. Record this temperature to the nearest 0.1 °C.
-
-
Generation of a Solubility Curve:
-
To obtain solubility data at different temperatures, add a further precise increment of the solvent (e.g., 1.00 mL) to the same sample.
-
Repeat steps 2 and 3. The new, more dilute solution will have a lower saturation temperature.
-
Repeat this process for several additions of the solvent to generate a series of data points (concentration vs. saturation temperature).
-
-
Data Analysis:
-
For each data point, calculate the concentration of lead(II) chlorate in grams per 100 g of solvent.
-
Plot the calculated solubilities (y-axis) against the corresponding saturation temperatures (x-axis) to construct a solubility curve.
-
Confirmatory Analysis (Optional)
To confirm the accuracy of a point on the solubility curve, a saturated solution can be prepared at a constant temperature.
-
Add an excess of lead(II) chlorate to the solvent in the jacketed vessel and maintain a constant temperature with the circulator.
-
Stir the solution for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Determine the concentration of lead in the supernatant using an appropriate analytical method, such as Flame Atomic Absorption Spectrometry (FAAS) or titration with a standard solution of potassium chromate.
-
Calculate the mass of lead(II) chlorate in the extracted volume to confirm the solubility at that temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the solubility curve.
Caption: Workflow for determining the solubility curve of this compound.
Factors Influencing Solubility
The solubility of an ionic salt like lead(II) chlorate is governed by several key factors, as depicted in the diagram below.
Caption: Key factors that determine the solubility of this compound.
References
An In-depth Technical Guide to Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lead(II) Chlorate (B79027), including its chemical identity, physical and chemical properties, and toxicological information. While specific applications in drug development are not well-documented, this guide addresses the broader context of lead compounds in toxicology and laboratory safety.
Chemical Identification
| Identifier | Value |
| IUPAC Name | lead(2+) dichlorate[1] |
| CAS Number | 10294-47-0[2] |
| Synonyms | Lead dichlorate, Chloric acid, lead(2+) salt[1] |
| Molecular Formula | Pb(ClO₃)₂ |
| Molecular Weight | 374.10 g/mol [3] |
Physicochemical Properties
A summary of the known quantitative data for Lead(II) Chlorate is presented below.
| Property | Value | Reference |
| Appearance | Colorless hygroscopic crystals | [2] |
| Density | 3.9 g/cm³ | [4] |
| Decomposition Temperature | 230 °C | [4] |
| Solubility in Water | 151.3 g/100 g of solution at 18 °C | [4] |
| Solubility in Ethanol | Soluble | [4] |
Experimental Protocols
3.1. Synthesis of Lead(II) Chlorate (Generalized Method)
Materials:
-
Lead(II) oxide (PbO) or Lead(II) carbonate (PbCO₃)
-
Chloric acid (HClO₃) solution (handle with extreme caution)
-
Distilled water
-
Crystallizing dish
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of Lead(II) oxide or Lead(II) carbonate to a stirred solution of chloric acid. The reaction with carbonate will produce carbon dioxide gas.
-
PbO + 2HClO₃ → Pb(ClO₃)₂ + H₂O
-
PbCO₃ + 2HClO₃ → Pb(ClO₃)₂ + H₂O + CO₂
-
-
Continue stirring until the reaction is complete. The endpoint may be indicated by the cessation of gas evolution (for the carbonate reaction) or the complete dissolution of the solid.
-
Gently heat the solution to concentrate it, being careful to avoid boiling, which could decompose the chlorate.
-
Allow the concentrated solution to cool slowly in a crystallizing dish to form crystals of Lead(II) Chlorate.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Dry the crystals in a drying oven at a low temperature or in a desiccator to obtain the final product.
3.2. Laboratory Safety and Handling for Lead Compounds
Working with lead compounds requires strict adherence to safety protocols due to their toxicity.
-
Engineering Controls: All work with lead compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling lead compounds and before leaving the laboratory.[5]
-
-
Waste Disposal: All lead-containing waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to institutional and regulatory guidelines.[5]
-
Spill Cleanup: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials. Use a spill kit containing appropriate absorbent materials. Do not dry sweep lead-containing powders.[6]
Toxicological Information and Signaling Pathways
Lead is a well-known toxicant that can affect multiple organ systems. The toxicity of lead compounds, including lead chlorate, is primarily attributed to the lead(II) ion. Lead can interfere with various biological processes by mimicking essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[7][8]
4.1. General Mechanism of Lead Toxicity
The diagram below illustrates the primary mechanisms of lead-induced toxicity at a cellular level. Lead exposure can lead to oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of endogenous antioxidants.[8][9] Furthermore, lead directly inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD), a critical enzyme in the heme synthesis pathway.[7] This inhibition leads to the accumulation of its substrate, δ-aminolevulinic acid (ALA), which itself can be neurotoxic.[7]
Relevance in Drug Development
The term "lead compound" in drug discovery refers to a chemical entity that shows promising biological activity and serves as a starting point for developing a new drug.[1][10] It is important to distinguish this from compounds containing the element lead. Due to the inherent toxicity of lead, inorganic lead compounds like this compound are generally not considered viable candidates for therapeutic drug development.
The primary relevance of understanding this compound and other lead compounds for drug development professionals lies in the realm of toxicology and safety assessment. Should a potential drug candidate have the ability to interact with or mobilize lead within the body, its toxicological profile would need to be thoroughly evaluated.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound. | 10294-47-0 [chemicalbook.com]
- 3. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemister.ru]
- 5. research.arizona.edu [research.arizona.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Pathways – Lead Poisoning [sites.tufts.edu]
- 8. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead compound - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physical Characteristics of Lead(II) Chlorate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical properties of lead(II) chlorate (B79027) (Pb(ClO₃)₂) crystals. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document details the synthesis, crystallization, and physical properties of lead(II) chlorate, supported by experimental protocols and quantitative data.
Physical and Chemical Properties of Lead(II) Chlorate
Lead(II) chlorate is an inorganic compound with the formula Pb(ClO₃)₂. It presents as a white, crystalline solid. The crystals are known to be colorless, deliquescent, and hygroscopic, readily absorbing moisture from the air.[1][2] The crystalline structure of lead(II) chlorate is monoclinic.
A summary of the key quantitative data for lead(II) chlorate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | Pb(ClO₃)₂ | [3] |
| Molar Mass | 374.10 g/mol | |
| Appearance | Colorless, deliquescent crystals | [1] |
| Crystal System | Monoclinic | |
| Density | 3.9 g/cm³ | [1] |
| Decomposition Temperature | 230 °C | [1] |
| Solubility in Water | 151.3 g/100 g of water at 18 °C | |
| Solubility in Ethanol | Soluble |
Table 1: Quantitative Physicochemical Data for Lead(II) Chlorate
Experimental Protocols
Synthesis of Lead(II) Chlorate via Reaction of Lead(II) Carbonate with Chloric Acid
This protocol outlines the synthesis of lead(II) chlorate through the reaction of lead(II) carbonate with chloric acid. This method is based on the general principle of reacting a metal carbonate with an acid to produce a salt, water, and carbon dioxide.
Materials:
-
Lead(II) carbonate (PbCO₃)
-
Chloric acid (HClO₃), ~20% solution
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate with magnetic stirrer
-
pH indicator strips
-
Filter paper
-
Funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully measure a specific molar quantity of lead(II) carbonate and place it in a beaker.
-
Acid Addition: Slowly add a stoichiometric amount of ~20% chloric acid solution to the beaker containing the lead(II) carbonate while continuously stirring with a magnetic stirrer. The reaction will produce lead(II) chlorate, water, and carbon dioxide gas, evidenced by effervescence. The balanced chemical equation for this reaction is:
PbCO₃(s) + 2HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)
-
Reaction Completion: Continue adding chloric acid until the effervescence ceases, indicating that all the lead(II) carbonate has reacted. Gently heat the solution to approximately 50-60°C to ensure the completion of the reaction and to dissolve the lead(II) chlorate product.
-
Neutralization: Test the pH of the resulting solution. If it is acidic, carefully add small portions of lead(II) carbonate until the solution is neutral (pH ~7) to ensure no excess acid remains.
-
Filtration: Filter the warm solution through a pre-weighed filter paper to remove any unreacted lead(II) carbonate or other solid impurities. The resulting clear filtrate is an aqueous solution of lead(II) chlorate.
Crystallization of Lead(II) Chlorate by Slow Evaporation
This protocol describes the process of obtaining pure lead(II) chlorate crystals from the aqueous solution prepared in the synthesis step.
Materials:
-
Aqueous solution of lead(II) chlorate
-
Crystallizing dish
-
Watch glass
-
Desiccator
Procedure:
-
Concentration: Gently heat the lead(II) chlorate solution in a crystallizing dish to evaporate some of the water and create a saturated solution. Avoid boiling the solution to prevent decomposition.
-
Cooling and Crystallization: Cover the crystallizing dish with a watch glass, leaving a small opening to allow for slow evaporation. Allow the solution to cool slowly to room temperature. As the solution cools and the solvent evaporates, the solubility of lead(II) chlorate will decrease, leading to the formation of crystals.
-
Crystal Growth: For the growth of larger, well-defined crystals, the cooling process should be as slow as possible. The dish can be placed in a location with minimal temperature fluctuations.
-
Isolation and Drying: Once a significant amount of crystals has formed, carefully decant the mother liquor. The crystals can be washed with a small amount of ice-cold distilled water to remove any remaining impurities. The isolated crystals should then be dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to prevent them from absorbing atmospheric moisture due to their deliquescent nature.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key stages in the synthesis and characterization of lead(II) chlorate crystals.
References
An In-depth Technical Guide to the Hygroscopic Nature of Lead Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of lead chlorate (B79027) (Pb(ClO₃)₂). Due to the limited availability of specific quantitative hygroscopicity data for lead chlorate in publicly accessible literature, this document focuses on its known characteristics, outlines detailed experimental protocols for determining such properties, and presents a plausible synthesis method. To provide a valuable comparative reference for researchers, a summary of the hygroscopic properties of analogous metal chlorates and perchlorates is included.
Physicochemical Properties of this compound
This compound is a colorless, crystalline solid.[1] It is recognized for its deliquescent nature, meaning it has a strong affinity for atmospheric moisture and will absorb enough water to dissolve and form a liquid solution.[1] This inherent hygroscopicity is a critical consideration for its handling, storage, and application in various scientific and industrial fields. The compound is highly soluble in water and freely soluble in alcohol.[1]
Table 1: Physicochemical Properties of Lead(II) Chlorate
| Property | Value | Reference |
| Chemical Formula | Pb(ClO₃)₂ | [2] |
| Molecular Weight | 374.10 g/mol | [1] |
| Appearance | Colorless, deliquescent crystals | [1] |
| Solubility in Water | Soluble in 0.7 parts water | [1] |
| Solubility in Alcohol | Freely soluble | [1] |
Understanding Hygroscopicity and Deliquescence
Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is an extreme form of hygroscopicity where a solid substance absorbs moisture from the atmosphere until it dissolves and forms a solution. The critical relative humidity at which this occurs is known as the Deliquescence Relative Humidity (DRH).
Experimental Protocol for Determining Hygroscopicity
The following is a generalized protocol for determining the hygroscopic properties of a salt like this compound using the gravimetric method with controlled humidity environments. This method is widely applicable for inorganic salts.[3]
Objective: To determine the Deliquescence Relative Humidity (DRH) of this compound.
Materials:
-
This compound sample
-
Analytical balance (accurate to at least 0.1 mg)
-
Several desiccators
-
Saturated salt solutions to maintain specific relative humidities (e.g., potassium chloride, barium chloride dihydrate, potassium sulfate)
-
Shallow weighing dishes (e.g., watch glasses)
-
Spatula
-
Controlled temperature environment (e.g., an incubator or a constant temperature room set to 25°C ± 2°C)
Procedure:
-
Preparation of Controlled Humidity Environments:
-
Prepare saturated solutions of various salts in sealed desiccators. A surplus of the solid salt should be present to ensure saturation.[3]
-
Allow the desiccators to equilibrate for at least 24 hours in the controlled temperature environment.
-
-
Sample Preparation:
-
Dry the this compound sample to a constant weight in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or in a vacuum oven at a suitable temperature below its decomposition point.
-
Accurately weigh approximately 1-2 g of the dried this compound into a pre-weighed shallow weighing dish. Record the initial mass.
-
-
Exposure to Controlled Humidity:
-
Place the weighing dishes with the this compound samples into the desiccators with the different saturated salt solutions.
-
Store the sealed desiccators in the controlled temperature environment.
-
-
Gravimetric Analysis:
-
At regular time intervals (e.g., 24, 48, 72 hours), remove the weighing dishes from the desiccators and quickly weigh them on the analytical balance.
-
Record the mass at each time point.
-
Continue this process until the mass of the samples becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.
-
-
Data Analysis:
-
Calculate the percentage change in mass for each sample at each relative humidity.
-
Plot the equilibrium percentage mass change as a function of the relative humidity.
-
The DRH is the relative humidity at which a sharp increase in mass is observed, indicating the transition from a solid to a liquid state.
-
Plausible Synthesis of this compound
A common method for the synthesis of metal chlorates is through the electrolysis of a corresponding metal chloride solution. Alternatively, a metathesis reaction can be employed.
Metathesis Reaction:
This method involves the reaction of a soluble lead salt with a soluble chlorate salt.
Reaction: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(s) + 2 NaNO₃(aq)
Procedure:
-
Prepare a concentrated aqueous solution of lead(II) nitrate (B79036).
-
Prepare a concentrated aqueous solution of sodium chlorate.
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.
-
This compound, being less soluble than the other potential products under specific conditions, may precipitate out of the solution.
-
The resulting precipitate can be collected by filtration, washed with a small amount of cold deionized water to remove impurities, and then dried carefully in a desiccator.
Comparative Hygroscopicity of Analogous Compounds
While specific quantitative data for this compound is scarce, examining the hygroscopic properties of other metal chlorates and perchlorates can provide valuable context for researchers. Perchlorates, in general, tend to be highly hygroscopic.
Table 2: Deliquescence Relative Humidity (DRH) of Selected Chlorates and Perchlorates at Room Temperature
| Compound | Chemical Formula | Deliquescence Relative Humidity (DRH) | Reference |
| Magnesium Perchlorate (B79767) Hydrate | Mg(ClO₄)₂·6H₂O | ~40.5 - 42.8% (at 278-303 K) | [4][5] |
| Calcium Perchlorate Hydrate | Ca(ClO₄)₂·4H₂O | ~15.5 - 18.5% (at 278-303 K) | [4][5] |
| Sodium Perchlorate | NaClO₄ | Varies with temperature | [6] |
| Potassium Perchlorate | KClO₄ | >95% | [4] |
Note: The DRH of salts can be temperature-dependent.[4]
Conclusion
References
An In-depth Technical Guide to the Hazards and Toxicity of Lead Chlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead chlorate (B79027) (Pb(ClO₃)₂) is a highly hazardous inorganic compound, presenting significant risks due to its combined toxicological properties and its nature as a strong oxidizing agent. This guide provides a comprehensive overview of the hazards and toxicity of lead chlorate, with a focus on the underlying mechanisms of action of its constituent ions, lead (Pb²⁺) and chlorate (ClO₃⁻). It is intended to serve as a technical resource for professionals in research and drug development who may encounter or need to assess the risks associated with this and similar compounds. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing its hazardous properties, and visualizes the primary signaling pathways affected by its components.
Physicochemical and Hazardous Properties
This compound is a colorless, crystalline solid that is highly soluble in water. As a chlorate salt, it is a powerful oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, reducing agents, or upon heating.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | Pb(ClO₃)₂ |
| Molecular Weight | 374.11 g/mol |
| Appearance | Colorless crystals |
| Solubility | Highly soluble in water |
| Decomposition | Decomposes upon heating, releasing oxygen and toxic fumes. |
Hazardous Identification
-
Oxidizing Agent: Strong oxidizer that can initiate or accelerate the combustion of other materials.
-
Explosive Hazard: Mixtures with combustible materials can be explosive.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Chronic Toxicity: Cumulative poison with severe long-term health effects.
-
Carcinogenicity: Lead and its compounds are classified as probable human carcinogens.
-
Reproductive Toxicity: Known to cause reproductive harm and developmental issues.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Toxicological Data
No specific LD₅₀ or LC₅₀ values for this compound have been found in the available literature. However, the toxicity can be inferred from data on its constituent ions and related soluble lead salts. The primary routes of exposure are ingestion and inhalation.
Acute Toxicity Estimates
The following table summarizes acute toxicity data for compounds related to this compound. These values should be used as estimates for risk assessment.
| Compound | Route | Species | LD₅₀ / LC₅₀ |
| Sodium Chlorate | Oral | Rat | 1200 mg/kg |
| Lead Acetate | Oral | Rat | 4665 mg/kg |
| Lead Nitrate | Oral | Rat | ~500 mg/kg (ATE) |
| Lead Chloride | Oral | Rat | >1947 mg/kg |
ATE: Acute Toxicity Estimate
Mechanisms of Toxicity
The toxicity of this compound is a composite of the distinct toxicological profiles of the lead (Pb²⁺) cation and the chlorate (ClO₃⁻) anion.
Lead (Pb²⁺) Toxicity
Lead is a systemic toxicant that affects multiple organ systems, with the nervous system being particularly vulnerable.
Lead's ionic radius and charge allow it to mimic calcium (Ca²⁺), a critical second messenger in numerous cellular processes. This ionic mimicry leads to the disruption of calcium-dependent signaling pathways.
-
Neurotransmitter Release: Lead interferes with the release of neurotransmitters by competing with calcium for binding sites on key regulatory proteins such as calmodulin and protein kinase C (PKC).[1]
-
Enzyme Inhibition: It can replace calcium in various enzymes, leading to their dysfunction.
-
Signaling Cascade Disruption: Lead has been shown to affect the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP response element-binding protein (CREB) signaling pathways, which are crucial for learning and memory.
Lead promotes the generation of reactive oxygen species (ROS), leading to cellular damage.
-
Enzyme Inhibition: Lead's high affinity for sulfhydryl groups results in the inhibition of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.
-
Lipid Peroxidation: Increased ROS levels lead to the peroxidation of lipids in cell membranes, compromising their integrity.
Chlorate (ClO₃⁻) Toxicity
The primary toxic effect of the chlorate ion is the induction of methemoglobinemia.
Chlorate is a potent oxidizing agent that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by lead.
Caption: Disruption of Calcium-Dependent Neurotransmitter Release by Lead.
Caption: Induction of Oxidative Stress by Lead.
Experimental Workflow
The following diagram illustrates a logical workflow for the hazard and toxicity assessment of a compound like this compound, based on standard testing guidelines.
Caption: Experimental Workflow for Hazard and Toxicity Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound.
Ames Test for Mutagenicity
This protocol is adapted from the standard Ames test procedure to assess the mutagenic potential of a chemical.
-
Objective: To determine if this compound can cause mutations in the DNA of Salmonella typhimurium tester strains.
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100) requiring histidine for growth.
-
Minimal glucose agar (B569324) plates.
-
Top agar.
-
Histidine/biotin solution.
-
This compound solutions of varying concentrations.
-
Positive and negative controls.
-
S9 fraction (for metabolic activation).
-
-
Procedure:
-
Prepare overnight cultures of the S. typhimurium strains.
-
To sterile tubes containing molten top agar, add the bacterial culture, histidine/biotin solution, and either the this compound solution or a control. For experiments with metabolic activation, add the S9 fraction.
-
Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
-
Interpretation: A significant increase in the number of revertant colonies on the plates treated with this compound compared to the negative control indicates a mutagenic potential.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
-
Objective: To determine the acute toxicity of this compound after oral administration.
-
Animals: Healthy, young adult rats of a single sex (typically females).
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound to a group of three rats using a gavage needle. The starting dose is selected based on available information (e.g., 300 mg/kg).
-
Observe the animals closely for signs of toxicity for the first few hours and then periodically for 14 days. Record mortality, clinical signs, and body weight changes.
-
Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.
-
The test is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.
In Vitro Methemoglobin Formation Assay
This protocol is designed to assess the potential of a substance to induce methemoglobin formation in red blood cells.
-
Objective: To determine if this compound induces the formation of methemoglobin in vitro.
-
Materials:
-
Freshly collected red blood cells (RBCs).
-
Phosphate-buffered saline (PBS).
-
This compound solutions of varying concentrations.
-
Spectrophotometer.
-
-
Procedure:
-
Wash the RBCs with PBS to remove plasma and buffy coat.
-
Prepare a suspension of RBCs in PBS.
-
Incubate the RBC suspension with different concentrations of this compound at 37°C for a set period (e.g., 1-4 hours).
-
At the end of the incubation, lyse the RBCs.
-
Measure the absorbance of the lysate at specific wavelengths to determine the percentage of methemoglobin.
-
-
Interpretation: An increase in the percentage of methemoglobin in the this compound-treated samples compared to the control indicates an induction of methemoglobinemia.
Conclusion
This compound is a substance of high concern due to its combined properties as a strong oxidizing agent and a source of systemic toxicity from both lead and chlorate ions. The lead component poses a significant threat to the nervous system through the disruption of calcium signaling and induction of oxidative stress, with long-term consequences including neurodevelopmental and neurodegenerative effects. The chlorate component presents an acute risk of methemoglobinemia, leading to tissue hypoxia.
Given its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of its hazards and toxicity. A thorough understanding of its mechanisms of action is crucial for the development of appropriate risk mitigation strategies and for the broader context of drug development and chemical safety assessment. Further research is warranted to determine a specific LD₅₀ for this compound and to further elucidate the complex interactions of its constituent ions in biological systems.
References
An In-depth Technical Guide to the Thermal Decomposition of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Decomposition Pathway
The thermal decomposition of metal chlorates is a well-understood process in inorganic chemistry. When heated, these compounds typically break down to form the corresponding metal chloride and evolve oxygen gas. Lead(II) chlorate (B79027) follows this general decomposition pattern. The primary reaction involves the breakdown of the chlorate ions (ClO₃⁻) into chloride ions (Cl⁻) and oxygen molecules (O₂).
The overall balanced chemical equation for the thermal decomposition of lead(II) chlorate is:
Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)
This reaction is an oxidation-reduction process where the chlorine in the chlorate ion is reduced, and the oxygen is oxidized.
Logical Relationship of Decomposition
The decomposition can be visualized as a direct conversion of the reactant to its stable solid and gaseous products upon heating.
Figure 1: Decomposition Pathway of Lead(II) Chlorate.
Quantitative Data
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for lead(II) chlorate are not available in the reviewed literature, the expected quantitative data can be calculated based on the stoichiometry of the decomposition reaction. The following table summarizes the theoretical mass loss and the molar masses of the compounds involved.
| Compound | Molar Mass ( g/mol ) | Role | Theoretical Mass Percentage |
| Lead(II) Chlorate (Pb(ClO₃)₂) | 374.10 | Reactant | 100% |
| Lead(II) Chloride (PbCl₂) | 278.10 | Product | 74.34% of initial mass |
| Oxygen (O₂) | 32.00 | Product | 25.66% of initial mass (mass loss) |
Experimental Protocols
The following are detailed, generalized methodologies for studying the thermal decomposition of lead(II) chlorate, adapted from standard procedures for other metal chlorates.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and quantify the mass loss of lead(II) chlorate upon heating.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Alumina or platinum crucibles
-
Analytical balance
Procedure:
-
Accurately weigh 5-10 mg of lead(II) chlorate into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of lead(II) chlorate and to identify endothermic or exothermic events.
Apparatus:
-
Differential Scanning Calorimeter
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Aluminum or copper sample pans (hermetically sealed)
-
Analytical balance
Procedure:
-
Accurately weigh 2-5 mg of lead(II) chlorate into a DSC sample pan.
-
Hermetically seal the pan.
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition.
Experimental Workflow
Figure 2: General workflow for the thermal analysis of lead(II) chlorate.
Quantitative Analysis of Products
3.3.1. Gravimetric Determination of Lead(II) Chloride
Objective: To quantify the solid residue (lead(II) chloride) after decomposition.
Procedure:
-
Heat a known mass of lead(II) chlorate in a crucible to a constant weight, following the heating protocol of the TGA.
-
The remaining solid residue is lead(II) chloride.
-
The mass of the lead(II) chloride can be determined by subtracting the mass of the empty crucible from the final constant mass.
-
The experimental mass can be compared to the theoretical yield.
3.3.2. Quantification of Evolved Oxygen
Objective: To quantify the gaseous oxygen evolved during decomposition.
Method 1: Gas Chromatography (GC)
-
Set up a reaction tube containing a known mass of lead(II) chlorate, connected to a gas collection system.
-
Heat the sample to induce decomposition.
-
Collect the evolved gas in a gas-tight syringe or a gas sampling bag.
-
Inject a known volume of the collected gas into a gas chromatograph equipped with a thermal conductivity detector (TCD).
-
Use a molecular sieve column to separate oxygen from other potential gases.
-
Quantify the amount of oxygen by comparing the peak area to a calibration curve prepared with known concentrations of oxygen.
Method 2: Combustion Analysis
-
In a specialized apparatus, the evolved gas from the decomposition can be passed over a substance that reacts with oxygen.
-
The mass change of this substance can then be used to determine the amount of oxygen that reacted.
Safety Considerations
-
Lead(II) chlorate is a strong oxidizing agent and can form explosive mixtures with combustible materials.
-
The decomposition of lead(II) chlorate releases oxygen, which can intensify fires.
-
Lead compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to the Stability and Reactivity of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead(II) chlorate (B79027), with the chemical formula Pb(ClO₃)₂, is an inorganic compound that, like other metal chlorates, possesses strong oxidizing properties. Its stability and reactivity are of significant interest, particularly in contexts where it might be synthesized, handled, or encountered as a potential impurity. This technical guide provides a comprehensive overview of the current understanding of lead(II) chlorate's stability and reactivity, drawing from available data and established principles of inorganic and energetic materials chemistry. The information herein is intended to inform safe handling practices and to provide a foundational understanding for further research.
Physicochemical Properties
A summary of the key physicochemical properties of lead(II) chlorate is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | Pb(ClO₃)₂ | [1] |
| Molar Mass | 374.10 g/mol | [1] |
| Appearance | Colorless, deliquescent crystals | |
| Density | 3.9 g/cm³ | |
| Decomposition Temperature | 230 °C | |
| Solubility in Water | 151.3 g/100 g of water at 18 °C | |
| Solubility in Ethanol | Soluble |
Thermal Stability and Decomposition
The thermal stability of a compound is a critical parameter for its safe handling and storage. For energetic materials, understanding the decomposition pathway is paramount.
Decomposition Temperature
Lead(II) chlorate is reported to decompose at a temperature of 230 °C . This temperature indicates its relative instability upon heating compared to more common and stable inorganic salts.
Decomposition Pathway
The thermal decomposition of metal chlorates, in the absence of other reactants, generally proceeds via the liberation of oxygen gas and the formation of the corresponding metal chloride.[2] While a specific, detailed mechanistic study for lead(II) chlorate's decomposition was not found in the available literature, the generally accepted reaction pathway for metal chlorates can be applied:
Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)
This decomposition is an exothermic process, releasing energy in the form of heat. The following diagram illustrates this primary decomposition pathway.
Sensitivity to External Stimuli (Shock and Friction)
It is imperative that the impact and friction sensitivity of lead(II) chlorate be determined experimentally before any handling of significant quantities. The standard methods for these determinations are the Drop Weight Impact Test (e.g., BAM Fallhammer) and the Friction Test (e.g., BAM Friction Apparatus).
Reactivity
As a strong oxidizing agent, lead(II) chlorate is expected to be highly reactive with a variety of substances.
Reactivity with Reducing Agents and Combustible Materials
Lead(II) chlorate will react vigorously with reducing agents. Mixtures with combustible materials such as organic compounds (e.g., sugars, solvents), sulfur, phosphorus, and finely powdered metals can be highly flammable and potentially explosive.[4][5][6] These mixtures can be ignited by heat, friction, or impact. The presence of acids can further increase the reactivity and sensitivity of chlorate mixtures.[5]
The following diagram illustrates the general reactivity considerations for lead(II) chlorate.
Incompatibilities
Lead(II) chlorate should be considered incompatible with a wide range of materials. Contact with the following should be strictly avoided:
-
Reducing agents: Sulfur, phosphorus, metal powders, etc.[4][5]
-
Organic materials: Solvents, oils, greases, paper, wood, etc.
-
Strong acids: Can lead to the formation of unstable and explosive chlorine dioxide gas.
-
Ammonium compounds: Can form sensitive and explosive mixtures.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize the stability and sensitivity of lead(II) chlorate. These protocols are based on standard methods for energetic materials testing.
Thermal Stability Analysis (TGA/DSC)
Objective: To determine the decomposition temperature and thermal decomposition profile of lead(II) chlorate.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
-
Inert sample pans (e.g., alumina, platinum).
-
High-purity inert gas (e.g., nitrogen, argon).
Procedure:
-
Sample Preparation: A small, accurately weighed sample of lead(II) chlorate (typically 1-5 mg) is placed into a tared TGA/DSC pan.
-
Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample mass (TGA) and differential heat flow (DSC) are continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition temperature. The DSC curve provides information on the enthalpy of decomposition (exothermic or endothermic nature of the decomposition).
The following diagram illustrates the general workflow for thermal analysis.
Impact Sensitivity Testing (Drop Weight Method)
Objective: To determine the impact sensitivity of lead(II) chlorate, expressed as the energy required for a 50% probability of initiation (H₅₀).
Apparatus:
-
Standardized drop weight impact tester (e.g., BAM Fallhammer).
-
Steel anvils and guides.
-
Sample preparation tools.
-
Safety enclosure.
Procedure:
-
Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is carefully placed on the lower anvil.
-
Test Execution: A specified weight is dropped from a known height onto the sample.
-
Observation: The outcome is observed for any sign of reaction (e.g., flash, smoke, sound).
-
Bruceton Method (Up-and-Down Method): A series of trials is conducted, with the drop height for each subsequent trial being increased or decreased by a set increment depending on whether the previous trial resulted in a "go" (reaction) or "no-go" (no reaction).
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height at which there is a 50% probability of initiation. This is then converted to energy in Joules.
Friction Sensitivity Testing (BAM Method)
Objective: To determine the friction sensitivity of lead(II) chlorate.
Apparatus:
-
Standardized friction apparatus (e.g., BAM Friction Tester).
-
Porcelain plates and pins.
-
Loading arm with various weights.
Procedure:
-
Sample Preparation: A small amount of the substance is placed on the porcelain plate.
-
Test Execution: The porcelain pin is placed on the sample, and a specific load is applied via the loading arm. The plate is then moved back and forth under the pin one time.
-
Observation: The outcome is observed for any sign of reaction (e.g., spark, crackling, smoke).
-
Threshold Determination: The test is repeated with varying loads to determine the lowest load at which a reaction occurs in at least one out of six trials.
Conclusion
References
- 1. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Phosphorus - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Chlorate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
An In-depth Guide to the Electron Configuration of Lead in Lead Chlorate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron configuration of lead within the inorganic compound lead chlorate (B79027). It outlines the foundational principles governing its electronic structure, comparative atomic and ionic properties, and the experimental methodology used for such determinations.
Introduction: Determining the Ionic State of Lead
Lead chlorate is an ionic compound formed from lead cations and chlorate anions. The chemical formula for the most common form of this compound is Pb(ClO₃)₂.[1][2][3] The chlorate ion (ClO₃⁻) carries a charge of -1. To maintain charge neutrality in the compound, the lead ion must possess a +2 charge.[1] Consequently, this guide focuses on the lead(II) cation, denoted as Pb²⁺.
Electron Configuration of Lead and its Ion (Pb²⁺)
A neutral lead atom (Pb) has an atomic number of 82, corresponding to 82 electrons.[4][5] Its full ground-state electron configuration is:
Pb: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d¹⁰ 6p²[4][6]
Using the noble gas shorthand, this is represented as:
Pb: [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p²[4][6]
The valence electrons, which are involved in chemical bonding, are those in the outermost shell (n=6). To form the Pb²⁺ cation, the neutral atom loses the two electrons from its highest energy orbital, the 6p orbital.[5]
Therefore, the electron configuration for the lead(II) ion in this compound is:
Pb²⁺: [Xe] 4f¹⁴ 5d¹⁰ 6s²
This configuration is a result of the inert pair effect , where the two electrons in the 6s orbital are held more tightly to the nucleus than expected, making the +2 oxidation state more stable for lead than the +4 state.
Data Presentation: Comparison of Neutral Pb and Pb²⁺ Ion
The ionization process significantly alters the physicochemical properties of the lead atom. The table below summarizes key quantitative differences between the neutral atom and the Pb²⁺ ion.
| Property | Neutral Lead Atom (Pb) | Lead(II) Ion (Pb²⁺) |
| Atomic Number | 82 | 82 |
| Number of Protons | 82 | 82 |
| Number of Electrons | 82 | 80 |
| Oxidation State | 0 | +2 |
| Full Electron Configuration | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s²4f¹⁴5d¹⁰6p² | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s²4f¹⁴5d¹⁰ |
| Valence Configuration | 6s²6p² | 6s² |
| Atomic/Ionic Radius (pm) | ~181 pm (Atomic Radius)[7] | ~119 pm (Ionic Radius)[7] |
Note: Radii can vary based on the measurement method and coordination number.[8] The ionic radius of Pb²⁺ is significantly smaller than the atomic radius of neutral Pb because the loss of two electrons reduces electron-electron repulsion and the remaining 80 electrons are pulled closer to the nucleus by the 82 protons.[8]
Mandatory Visualization: Ionization Pathway of Lead
The following diagram illustrates the logical relationship in the formation of the Pb²⁺ ion from a neutral lead atom, as it occurs when forming this compound.
Caption: Formation of the Pb²⁺ ion via the loss of two 6p valence electrons.
Experimental Protocols: Determination by X-ray Photoelectron Spectroscopy (XPS)
The electron configuration and oxidation state of elements within a compound are experimentally verified using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA).[9] XPS provides information on elemental composition, empirical formula, and chemical state.[10][11]
Objective: To confirm the +2 oxidation state of lead in a this compound sample by analyzing the binding energies of its core electrons.
Methodology:
-
Sample Preparation:
-
A small amount of high-purity this compound, Pb(ClO₃)₂, is mounted onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible adhesive tape.
-
The sample is carefully handled to minimize surface contamination.
-
-
Instrument Setup:
-
The sample is loaded into the XPS instrument's introduction chamber.
-
The system is pumped down to an ultra-high vacuum (UHV) condition, typically below 10⁻⁹ Torr, to prevent gas-phase molecules from interfering with the measurement.[10]
-
A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used for excitation.[10]
-
-
Data Acquisition:
-
Survey Scan: A wide-range survey scan (e.g., 0-1200 eV binding energy) is performed to identify all elements present on the sample surface.[12] This initial scan confirms the presence of Pb, Cl, O, and likely adventitious carbon.
-
High-Resolution Scan: A high-resolution scan is conducted over the narrow binding energy range of the lead 4f orbital (Pb 4f). This region is chosen for its high sensitivity and distinct, sharp peaks.
-
The electron energy analyzer measures the kinetic energy of the photoelectrons emitted from the sample.[10]
-
-
Data Analysis:
-
The binding energy (BE) is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy of the X-rays, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.
-
The resulting high-resolution spectrum for the Pb 4f region will show a doublet (Pb 4f₇/₂ and Pb 4f₅/₂) due to spin-orbit splitting.[10]
-
The precise binding energy of the Pb 4f₇/₂ peak is compared to a standard database. The binding energy for Pb²⁺ is characteristically different from that of metallic lead (Pb⁰) or Pb⁴⁺. An increase in oxidation state generally leads to an increase in core-level binding energy.[10]
-
By confirming the binding energy corresponds to the established value for Pb²⁺, the +2 oxidation state and its associated electron configuration in this compound are experimentally verified.
-
References
- 1. gauthmath.com [gauthmath.com]
- 2. This compound [drugfuture.com]
- 3. This compound [druglead.com]
- 4. Lead - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. Periodic Table of Elements: Lead - Pb (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 8. resources.saylor.org [resources.saylor.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 11. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Photoelectron Spectroscopic Study of Some Organic and Inorganic Modified Clay Minerals [mdpi.com]
Technical Guide: Physicochemical Properties of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of lead(II) chlorate (B79027) (Pb(ClO₃)₂), specifically its density and thermal decomposition characteristics. The information herein is intended to support research and development activities where this compound may be utilized.
Quantitative Data Summary
The key quantitative physicochemical properties of lead(II) chlorate are summarized in the table below for quick reference.
| Property | Value | Units | Notes |
| Density | 3.9 | g/cm³ | Crystalline solid at standard conditions. |
| Melting Point | Decomposes | °C | Does not exhibit a true melting point; decomposes upon heating. |
| Decomposition Temperature | 230 | °C | The temperature at which the compound begins to break down into lead(II) chloride and oxygen gas.[1] |
Experimental Protocols
Detailed methodologies for the determination of the density and decomposition temperature of lead(II) chlorate are outlined below. These protocols are based on standard laboratory practices.
Determination of Density
The density of a solid, non-reactive compound such as lead(II) chlorate can be accurately determined using the liquid displacement method, based on Archimedes' principle.
2.1.1 Materials and Equipment
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder (10 mL or 25 mL)
-
Beaker
-
Spatula
-
Deionized water (or another liquid in which lead chlorate is insoluble)
-
Lead(II) chlorate sample
2.1.2 Procedure
-
Mass Measurement: Accurately weigh a sample of dry lead(II) chlorate crystals using the analytical balance. Record the mass as m.
-
Initial Volume Measurement: Partially fill the graduated cylinder with deionized water to a known volume. Ensure there are no air bubbles. Record this initial volume as V₁.
-
Displacement: Carefully transfer the weighed lead(II) chlorate sample into the graduated cylinder. Ensure all of the solid is submerged and that no water splashes out.
-
Final Volume Measurement: Gently tap the cylinder to dislodge any air bubbles adhering to the crystals. Record the new volume of the water and submerged solid as V₂.
-
Calculation: The volume of the lead(II) chlorate sample (Vs) is the difference between the final and initial volumes: Vs = V₂ - V₁.
-
The density (ρ) of lead(II) chlorate is then calculated using the formula: ρ = m / Vs.
-
Replicates: Repeat the procedure at least three times with different samples to ensure accuracy and calculate the average density.
Determination of Decomposition Temperature
Given that lead(II) chlorate decomposes upon heating, a standard melting point apparatus or, for greater accuracy, thermogravimetric analysis (TGA) should be employed to determine the decomposition temperature.
2.2.1 Method A: Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of dry lead(II) chlorate. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. The decomposition point is noted as the temperature at which visible signs of decomposition, such as gas evolution or a change in color, first occur.
-
Recording: Record the temperature range from the onset of decomposition to the completion of the visible reaction.
2.2.2 Method B: Thermogravimetric Analysis (TGA)
For a more precise determination, Thermogravimetric Analysis (TGA) is the recommended method as it measures the change in mass of a sample as a function of temperature.
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-10 mg) of lead(II) chlorate into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere such as nitrogen is used to prevent oxidation.
-
Heating Rate: A controlled linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: Program the instrument to heat over a range that includes the expected decomposition temperature (e.g., from room temperature to 300 °C).
-
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The decomposition temperature is determined from the resulting TGA curve as the onset temperature of the mass loss step corresponding to the decomposition of lead(II) chlorate. This is the temperature at which the initial significant deviation from the baseline mass is observed.
Synthesis Workflow
The most common method for the synthesis of lead(II) chlorate is through a double displacement (precipitation) reaction in an aqueous solution. A typical workflow for this synthesis is illustrated below.
Caption: Workflow for the synthesis of Lead(II) Chlorate.
References
A Historical Inquiry into the Synthesis of Lead Chlorate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Lead(II) Chlorate (B79027)
Before delving into its synthesis, it is pertinent to understand the fundamental properties of lead(II) chlorate. This white crystalline solid is notable for its high solubility in water and its powerful oxidizing capabilities.[1] Upon heating, it undergoes decomposition, a characteristic that has historically rendered it useful, albeit hazardous, in certain applications.[1]
| Property | Value |
| Molecular Formula | Pb(ClO₃)₂ |
| Molar Mass | 374.11 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | Highly soluble |
| Decomposition Temperature | Decomposes at high temperatures |
Historical Synthesis Methods: An Inferential Approach
Direct and detailed protocols for the first synthesis of lead chlorate are scarce in readily accessible historical literature. However, based on the well-documented synthesis of other metallic chlorates and lead salts during the 18th and 19th centuries, two primary methods can be inferred as the most probable routes for its historical preparation: the double decomposition (metathesis) reaction and the direct reaction of a lead compound with chloric acid.
Double Decomposition (Metathesis) Reaction
The most likely and practical historical method for synthesizing this compound involves a double decomposition reaction. This method was a common technique in inorganic chemistry during the 19th and early 20th centuries for the preparation of new salts. The principle relies on the reaction between two soluble salts to form a soluble and an insoluble product, or in this case, two soluble salts where one can be selectively crystallized.
Plausible Experimental Protocol:
A typical procedure would have involved the reaction of a soluble lead salt, such as lead(II) acetate (B1210297) or lead(II) nitrate (B79036), with a soluble chlorate salt, like sodium chlorate or potassium chlorate.
-
Reactants:
-
Lead(II) acetate trihydrate (Pb(C₂H₃O₂)₂·3H₂O) or Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium chlorate (NaClO₃) or Potassium chlorate (KClO₃)
-
Distilled water
-
-
Procedure:
-
A stoichiometric amount of lead(II) acetate or lead(II) nitrate would be dissolved in a minimal amount of warm distilled water.
-
In a separate vessel, a corresponding stoichiometric amount of sodium chlorate or potassium chlorate would be dissolved in warm distilled water.
-
The two solutions would then be mixed, likely with stirring. The reaction would proceed as follows:
Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(aq) + 2 NaNO₃(aq)
or
Pb(C₂H₃O₂)₂(aq) + 2 KClO₃(aq) → Pb(ClO₃)₂(aq) + 2 KC₂H₃O₂(aq)
-
The resulting solution containing this compound and the corresponding sodium or potassium salt would then be carefully evaporated. Due to differences in solubility, this compound would crystallize out of the solution upon cooling or further concentration.
-
The crystallized this compound would then be separated by filtration and likely washed with a small amount of cold distilled water to remove impurities of the more soluble byproduct.
-
The final product would be dried, likely in a desiccator or at a gentle heat, to yield the solid this compound.
-
Logical Workflow for Double Decomposition Synthesis
Caption: Plausible historical workflow for this compound synthesis via double decomposition.
Direct Reaction with Chloric Acid
Another plausible, though likely less common, historical method would be the direct reaction of a lead-based compound with chloric acid (HClO₃). Chloric acid itself is unstable and could not be stored, so it would have been prepared in situ.
Plausible Experimental Protocol:
-
Reactants:
-
Lead(II) carbonate (PbCO₃) or Lead(II) oxide (PbO)
-
Barium chlorate (Ba(ClO₃)₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
-
Procedure:
-
Chloric acid would first be prepared by reacting a solution of barium chlorate with a stoichiometric amount of dilute sulfuric acid. This would precipitate insoluble barium sulfate (B86663), leaving a solution of chloric acid.
Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2 HClO₃(aq) + BaSO₄(s)
-
The barium sulfate precipitate would be removed by filtration, yielding a clear solution of chloric acid.
-
Lead(II) carbonate or lead(II) oxide would then be carefully added in small portions to the chloric acid solution until effervescence ceased (in the case of the carbonate) or no more solid dissolved.
PbCO₃(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)
or
PbO(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l)
-
The resulting solution would be filtered to remove any unreacted lead compound.
-
The clear filtrate containing the this compound would then be concentrated by gentle heating and allowed to cool, leading to the crystallization of lead(II) chlorate.
-
The crystals would be collected by filtration and dried.
-
Signaling Pathway for Direct Reaction Synthesis
Caption: Inferred historical pathway for this compound synthesis using in-situ prepared chloric acid.
Quantitative Data
Evolution of Synthesis
The synthesis of chlorates, in general, saw a significant evolution with the advent of electrochemistry. The industrial-scale production of chlorates via the electrolysis of chloride solutions became the dominant method in the late 19th and early 20th centuries.[2] While this method was primarily used for alkali metal chlorates, it is conceivable that this compound could have been produced from these electrochemically-derived chlorates through the double decomposition method described above.
Conclusion
While a definitive "first" synthesis of this compound remains historically obscure, the principles of 19th and early 20th-century chemistry allow for a confident inference of the methods likely employed. The double decomposition reaction between a soluble lead salt and an alkali chlorate stands out as the most probable and practical historical route. This guide provides researchers with a plausible and detailed reconstruction of these historical experimental protocols, offering a valuable window into the synthetic chemistry of the past. The provided diagrams illustrate the logical flow of these early synthetic pathways. Further archival research into 19th-century chemical journals may yet uncover more specific details regarding the synthesis and properties of this interesting and historically significant compound.
References
Methodological & Application
using lead chlorate as an oxidizing agent
I am unable to fulfill this request. Lead chlorate (B79027) is a highly hazardous and unstable substance. Providing detailed application notes and protocols for its use as an oxidizing agent would be irresponsible and could encourage unsafe practices.
The synthesis and handling of lead chlorate pose significant risks, including:
-
Explosion Hazard: Chlorate salts, especially those of heavy metals like lead, can be highly unstable and may decompose explosively, particularly when heated or in the presence of organic materials.
-
Toxicity: Lead and its compounds are highly toxic to humans and the environment. Exposure can lead to severe health problems.
-
Fire Hazard: As a strong oxidizing agent, this compound can violently accelerate the combustion of other materials, creating a significant fire risk.
Due to these dangers, this compound is not a compound that would be used in a modern research, scientific, or drug development setting. Safer and more stable oxidizing agents are widely available.
My purpose is to be helpful and harmless, and generating content that could lead to dangerous situations is directly contrary to my core principles. Therefore, I cannot provide the requested information.
If you are a researcher, scientist, or drug development professional, I strongly advise against the use of this compound and recommend consulting standard chemistry literature for safer and more appropriate oxidizing agents for your specific application. Always prioritize laboratory safety and follow established protocols and guidelines.
Application Notes and Protocols for Lead Chlorate in Pyrotechnics
Disclaimer: The following information is for academic and research purposes only. Lead chlorate (B79027) is a highly hazardous and toxic substance. Its use in pyrotechnics is obsolete and strongly discouraged due to extreme sensitivity to friction, impact, and heat, as well as the toxicity of lead and its compounds. These notes are compiled from historical and chemical literature and are not an endorsement or guide for practical use. All pyrotechnic activities should be conducted by trained professionals in a controlled and legal environment.
Introduction
Lead (II) chlorate, with the chemical formula Pb(ClO₃)₂, is a powerful oxidizing agent that has seen limited and historical use in pyrotechnic compositions.[1] Like other chlorates, it provides the oxygen necessary for the rapid combustion of fuels, a fundamental process in creating pyrotechnic effects. However, the inherent instability of the chlorate ion, combined with the toxicity of lead, makes it a particularly dangerous material to handle and employ.[2] Modern pyrotechnics has largely replaced chlorates with safer alternatives like perchlorates.[3]
These application notes provide a detailed overview of the known properties, historical context, and significant safety considerations associated with lead chlorate in pyrotechnics. Due to the scarcity of modern research and the hazardous nature of the compound, specific, validated experimental protocols for its use are not available. The provided protocols are therefore based on general principles of pyrotechnic formulation and should be treated as theoretical.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for assessing its potential behavior in pyrotechnic mixtures.
| Property | Value | Reference |
| Chemical Formula | Pb(ClO₃)₂ | [4] |
| Molar Mass | 374.11 g/mol | [4] |
| Appearance | Colorless monoclinic crystals | |
| Decomposition Temperature | 230 °C | |
| Hazards | Strong oxidizer, toxic, potential explosive | [1][2] |
Historical Applications in Pyrotechnics
While specific formulations are scarce in available literature, lead compounds, in general, have been used historically in pyrotechnics.[5] Lead nitrate (B79036), for instance, was used for producing bright effects.[5] It is plausible that this compound was explored for similar purposes, leveraging its oxidizing power. However, the extreme sensitivity of chlorate mixtures, especially when combined with sulfur or certain metals, led to numerous accidents and a general move towards more stable oxidizers.[6][7] Historical texts like Weingart's "Pyrotechnics" provide a glimpse into the formulations of that era but do not contain specific recipes utilizing this compound, highlighting its probable limited and cautious use even in the past.[5]
Experimental Protocols (Theoretical)
The following protocols are theoretical and intended for illustrative purposes only. They are based on general pyrotechnic principles and do not represent validated procedures for this compound. Extreme caution is advised.
Synthesis of this compound (Theoretical Laboratory Scale)
This compound can be synthesized through a double displacement reaction in an aqueous solution.
Materials:
-
Lead (II) nitrate (Pb(NO₃)₂)
-
Sodium chlorate (NaClO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate (optional)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a saturated solution of lead (II) nitrate in warm distilled water.
-
Prepare a separate saturated solution of sodium chlorate in warm distilled water.
-
Slowly add the sodium chlorate solution to the lead (II) nitrate solution while stirring continuously.
-
This compound, being less soluble, will precipitate out of the solution.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Filter the precipitate using a Büchner funnel and wash with a small amount of cold distilled water to remove impurities.
-
Carefully dry the collected this compound crystals in a desiccator or a temperature-controlled oven at a low temperature (well below its decomposition temperature of 230°C).
Caption: Figure 1. Theoretical Synthesis Workflow for this compound
Formulation of a Generic Pyrotechnic Composition (Theoretical)
This theoretical protocol outlines the steps for preparing a generic pyrotechnic composition. The ratios are hypothetical and for illustrative purposes.
Materials:
-
This compound (oxidizer)
-
Fine charcoal (fuel)
-
Dextrin (B1630399) (binder)
-
Water/alcohol mixture (solvent)
-
Non-sparking tools
-
Sieves
-
Drying screen
Procedure:
-
Drying: Ensure all ingredients are thoroughly dried before mixing.
-
Sieving: Individually pass each component through a fine mesh sieve to ensure uniform particle size and break up any clumps.
-
Mixing: In a non-sparking container, gently and thoroughly mix the this compound and charcoal using the diapering method (rolling the components on a sheet of paper).
-
Binding: In a separate container, create a slurry of dextrin in a water/alcohol mixture.
-
Granulation: Slowly add the binder slurry to the dry mixture and incorporate it until a damp, crumbly consistency is achieved.
-
Granulating: Force the damp mixture through a coarse sieve to form granules.
-
Drying: Spread the granules on a drying screen in a well-ventilated area, away from heat and ignition sources, until completely dry.
Caption: Figure 2. General Pyrotechnic Formulation Workflow
Safety Considerations
The handling of this compound and its compositions requires stringent safety protocols due to its high reactivity and toxicity.
-
Toxicity: Lead is a cumulative poison that can cause severe health problems.[8] Inhalation or ingestion of lead-containing dust from pyrotechnic compositions is a significant risk.[8]
-
Sensitivity: Chlorate-based mixtures are notoriously sensitive to friction, shock, and heat.[6] The presence of incompatible materials can lead to spontaneous ignition.[6]
-
Incompatible Materials:
-
Sulfur and Sulfides: Mixtures of chlorates and sulfur are extremely dangerous and can ignite spontaneously.[6][7]
-
Ammonium (B1175870) Compounds: These can react with chlorates to form highly unstable ammonium chlorate.[6]
-
Acids: Contact with acids can liberate unstable chlorine dioxide gas.[6]
-
Metals: Fine metal powders can increase the sensitivity of chlorate mixtures.[3]
-
Caption: Figure 3. Key Safety Precaution Relationships
Quantitative Data
| Composition | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| Potassium Perchlorate (B79767) based flash compositions | 2.9 - 7.8 | 32 - 160 | [9] |
| This compound based compositions | Data not available (assumed to be highly sensitive) | Data not available (assumed to be highly sensitive) |
Conclusion
This compound is a historically recognized but now obsolete pyrotechnic oxidizer. Its high reactivity and the toxicity of lead make it exceptionally dangerous. The lack of detailed, modern data on its performance and formulation reflects the pyrotechnic community's shift towards safer and more stable chemical systems. The information presented here serves as a historical and safety-focused overview rather than a guide for practical application. Researchers and professionals in the field should prioritize the use of modern, well-characterized, and safer alternatives.
References
- 1. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. missouripoisoncenter.org [missouripoisoncenter.org]
- 3. Pyrotechnic composition - Wikipedia [en.wikipedia.org]
- 4. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mori.bz.it [mori.bz.it]
- 6. Pyrotechnic Data used in Fireworks Manufacture U.S. Sieve Mesh And Sieving Information [freepyroinfo.com]
- 7. scribd.com [scribd.com]
- 8. Common Fireworks Release Lead, Copper & Other Toxic Metals into the Air | NYU Langone News [nyulangone.org]
- 9. jes.or.jp [jes.or.jp]
Application Notes and Protocols for the Preparation of Lead(II) Chlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Lead(II) chlorate (B79027) is a highly toxic and potentially explosive compound. The preparation and handling of this substance should only be undertaken by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This document is intended for informational purposes only and does not constitute a recommendation for the use of lead(II) chlorate. All procedures must be conducted in strict adherence to institutional and governmental safety regulations.
Introduction
Lead(II) chlorate, Pb(ClO₃)₂, is a colorless, crystalline solid that is highly soluble in water.[1][2][3] As a compound containing both a heavy metal and a strong oxidizing agent, it presents significant health and safety hazards. While its direct applications in research are limited due to its toxicity and the availability of safer alternatives, understanding its properties and preparation can be relevant for toxicological studies, and in specific inorganic synthesis applications where a soluble source of lead(II) and chlorate ions is required. These notes provide a detailed protocol for the laboratory-scale preparation of lead(II) chlorate solutions via a metathesis reaction.
Physicochemical Data
A summary of the key physicochemical properties of lead(II) chlorate and its precursors is provided in Table 1.
| Property | Lead(II) Chlorate (Pb(ClO₃)₂) | Lead(II) Nitrate (B79036) (Pb(NO₃)₂) | Sodium Chlorate (NaClO₃) |
| Molar Mass | 374.10 g/mol [1][2] | 331.2 g/mol | 106.44 g/mol |
| Appearance | Colorless, deliquescent crystals[1][2] | Colorless crystal or white powder[4] | Odorless, pale yellow to white crystalline solid[2] |
| Density | 3.9 g/cm³[1][2] | 4.53 g/cm³ | 2.49 g/cm³ |
| Melting Point | Decomposes at 230°C[1][2] | 470°C (decomposes) | 248°C |
| Solubility in Water | 151.3 g/100 g water at 18°C[4] | 597 g/L at 25°C[4] | 100 g/100 g water at 25°C[2] |
| Hazards | Toxic, Oxidizer, Environmental Hazard | Toxic, Oxidizer, Carcinogen, Reproductive Toxin | Oxidizer, Harmful |
Experimental Protocol: Preparation of Lead(II) Chlorate Solution via Metathesis
This protocol describes the synthesis of a lead(II) chlorate solution by a double displacement reaction between lead(II) nitrate and sodium chlorate in an aqueous medium.
Materials and Equipment
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium chlorate (NaClO₃)
-
Deionized water
-
Glass beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate (optional, for dissolution)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.
Experimental Workflow
References
Application Notes: Analytical Techniques for Lead Chlorate Quantification
Introduction
Lead(II) chlorate (B79027), Pb(ClO₃)₂, is a compound that requires accurate quantification in various fields, including chemical research and drug development, due to the toxicity of the lead cation. Direct analysis of the intact salt is uncommon. Instead, the concentration of lead chlorate in a sample is determined by quantifying its constituent ions: the lead(II) cation (Pb²⁺) and the chlorate anion (ClO₃⁻). This document provides detailed application notes and protocols for the separate determination of these ions using established analytical techniques.
Section 1: Quantification of Lead(II) Ion (Pb²⁺)
The determination of lead(II) concentration can be achieved through several robust analytical methods, ranging from classical wet chemistry techniques to highly sensitive instrumental analysis.
Atomic Absorption Spectrometry (AAS)
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive method for determining trace amounts of lead. It involves atomizing the sample in a graphite tube and measuring the absorption of light by the ground-state lead atoms.[1][2]
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water.
-
Acidify the sample solution by adding ultrapure nitric acid (HNO₃) to a final concentration of 0.2-1% to prevent precipitation and ensure sample stability.[1]
-
If the expected lead concentration is high, dilute the sample accordingly with acidified deionized water to fall within the linear range of the calibration curve.[1] For samples with complex matrices, a digestion step may be required.[3]
-
-
Standard Preparation:
-
Prepare a 1000 mg/L lead stock solution from a certified standard or by dissolving 1.5985 g of pure Pb(NO₃)₂ in 0.5 M HNO₃ and diluting to 1 L.[4]
-
Perform serial dilutions of the stock solution with acidified deionized water to create a series of calibration standards (e.g., 0, 5, 10, 15, 20, 25 µg/L).[1][4]
-
-
Instrumental Analysis:
-
Set up the GFAAS instrument with a lead hollow cathode lamp.
-
Set the wavelength to 283.3 nm and use an appropriate slit width (e.g., 0.5 nm).[4]
-
Inject a small, precise volume (e.g., 20 µL) of the blank, standards, and samples into the graphite tube.
-
Program the graphite furnace with a suitable temperature sequence for drying, pyrolysis (charring), and atomization (e.g., drying at 130°C, pyrolysis at 500-800°C, atomization at 1700-1800°C).[1]
-
Measure the peak height or peak area of the absorbance signal for each run.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of lead in the sample solutions from the calibration curve.
-
Gravimetric Analysis
Gravimetric analysis involves the selective precipitation of an ion from solution to form an insoluble compound, which is then filtered, dried, and weighed.[5] For lead, it is commonly precipitated as lead(II) sulfate (B86663) (PbSO₄) or lead(II) chromate (B82759) (PbCrO₄).[6][7]
-
Sample Preparation:
-
Accurately weigh a sample of the lead-containing substance and dissolve it in a suitable volume of deionized water in a beaker.[8]
-
Acidify the solution slightly with nitric acid if necessary to ensure complete dissolution.
-
-
Precipitation:
-
Filtration and Washing:
-
Weigh a piece of ashless filter paper.[5]
-
Set up a filtration apparatus (e.g., funnel and flask).
-
Decant the clear supernatant through the filter paper.
-
Transfer the precipitate to the filter paper, using a rubber policeman to ensure all solid is transferred.
-
Wash the precipitate on the filter paper several times with small portions of cold deionized water to remove any co-precipitated impurities, followed by a final wash with alcohol to aid drying.[6]
-
-
Drying and Weighing:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry the crucible and precipitate in an oven at 120°C until a constant mass is achieved.[7]
-
Cool the crucible in a desiccator before weighing.
-
-
Calculation:
-
Calculate the mass of the PbSO₄ precipitate by subtracting the mass of the crucible and filter paper.
-
Determine the mass of lead in the original sample using the gravimetric factor (Atomic weight of Pb / Molecular weight of PbSO₄ ≈ 0.6832).[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For very low detection limits and high selectivity, especially in complex matrices like food or biological samples, LC-MS/MS is the method of choice.
[9][10][11]##### Experimental Protocol: Chlorate Quantification by LC-MS/MS
-
Sample and Standard Preparation:
-
Sample extraction may be required depending on the matrix. For aqueous samples, a simple "dilute and shoot" approach after filtration is often sufficient. [10] * Prepare calibration standards in a matrix that matches the sample to account for matrix effects. [9] * Add an isotopically labeled internal standard (e.g., ¹⁸O-chlorate) to all samples and standards for the most accurate quantification.
-
[12][13]2. Instrumental Analysis:
- Use a suitable LC column (e.g., HILIC or mixed-mode anion exchange) for retention of the polar chlorate ion. [9] * Set up the tandem mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
- Monitor specific Multiple Reaction Monitoring (MRM) transitions for chlorate (e.g., m/z 83 → 67 and m/z 85 → 69 for ³⁵Cl and ³⁷Cl isotopes, respectively).
-
Quantification:
-
Integrate the peak areas for the specific chlorate transitions.
-
Calculate the concentration using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Redox Titration
This classical method is suitable for higher concentrations of chlorate and is based on the reduction of chlorate (ClO₃⁻) to chloride (Cl⁻) with a known excess of a reducing agent, such as ferrous sulfate (FeSO₄). The unreacted reducing agent is then back-titrated with a standard oxidizing agent like potassium permanganate (B83412) (KMnO₄).
[14][15]##### Experimental Protocol: Redox Titration of Chlorate
-
Reagent Preparation:
-
Standard 0.1 N KMnO₄ Solution.
-
Acidic Ferrous Sulfate Solution: Dissolve a known amount of FeSO₄·7H₂O in deionized water and acidify with concentrated H₂SO₄.
-
[14]2. Titration Procedure:
- To a known volume of the chlorate sample solution in a flask, add a precisely measured excess volume of the acidic ferrous sulfate solution.
- Boil the mixture gently for about 10 minutes to ensure the complete reaction between Fe²⁺ and ClO₃⁻. [14] * Cool the solution to room temperature.
- Titrate the excess (unreacted) Fe²⁺ with the standard 0.1 N KMnO₄ solution until a faint, persistent pink endpoint is observed. [14] * Perform a "blank" titration using the same volume of acidic ferrous sulfate solution but without the chlorate sample.
-
Calculation:
-
Calculate the moles of Fe²⁺ that reacted with the KMnO₄ in both the sample and blank titrations.
-
The difference between the moles of Fe²⁺ in the blank and the sample gives the amount of Fe²⁺ that reacted with the chlorate.
-
Using the stoichiometry of the reaction (ClO₃⁻ + 6Fe²⁺ + 6H⁺ → Cl⁻ + 6Fe³⁺ + 3H₂O), calculate the moles of chlorate in the original sample.
-
Summary of Quantitative Data for Chlorate Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Notes |
| IC-Conductivity | 0.56 - 100 µg/L | [16] ~50 - 250 µg/L | < 5% | Standard method for water analysis; can have interferences. |
| IC-MS/MS | 0.04 - 0.10 µg/L | ~0.1 µg/L | < 10% | Highly sensitive and selective; excellent for complex matrices. |
| LC-MS/MS | 0.02 mg/kg | [13] 0.1 mg/kg | [13] < 10% | Method of choice for trace analysis in food and complex samples. |
| Redox Titration | High (mg/L range) | ~1000 mg/L | [17] < 2% | Suitable only for high concentrations; less sensitive and specific. |
Section 3: Calculation of this compound Concentration
Once the concentrations of the individual ions, [Pb²⁺] and [ClO₃⁻], have been determined, the concentration of the parent compound, lead(II) chlorate (Pb(ClO₃)₂), can be calculated. The molar mass of Pb(ClO₃)₂ is approximately 374.1 g/mol .
[18]The stoichiometry of the salt's dissociation is: Pb(ClO₃)₂ → Pb²⁺ + 2ClO₃⁻
This relationship shows that for every one mole of Pb²⁺, there should be two moles of ClO₃⁻. This 1:2 molar ratio can be used to verify the purity of the original sample.
Calculation Protocol
-
Convert Ion Concentrations to Molarity:
-
Convert the experimentally determined mass concentrations (e.g., in mg/L) of Pb²⁺ and ClO₃⁻ to molar concentrations (mol/L) using their respective molar masses (Pb ≈ 207.2 g/mol ; ClO₃⁻ ≈ 83.45 g/mol ).
-
-
Determine Limiting Ion:
-
Based on the 1:2 stoichiometry, calculate the molar concentration of this compound from both the lead and the chlorate measurements.
-
Molarity of Pb(ClO₃)₂ (from lead) = [Pb²⁺] in mol/L
-
Molarity of Pb(ClO₃)₂ (from chlorate) = [ClO₃⁻] in mol/L / 2
-
Ideally, these two values should be identical. In practice, the lower of the two values corresponds to the concentration of the original salt, assuming the other ion may be present in excess from another source.
-
-
Calculate Mass Concentration of this compound:
-
Multiply the molar concentration of Pb(ClO₃)₂ (as determined in the previous step) by the molar mass of Pb(ClO₃)₂ (374.1 g/mol ) to obtain the mass concentration (e.g., in g/L or mg/L).
-
References
- 1. nemi.gov [nemi.gov]
- 2. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 3. Determination of Lead in Blood by Atomic Absorption Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead- Determination by AAS | OIV [oiv.int]
- 5. Classroom Resources | The Gravimetric Analysis of Lead in Contaminated Water | AACT [teachchemistry.org]
- 6. Assaying Lead Determination Method Pb - 911Metallurgist [911metallurgist.com]
- 7. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 8. scribd.com [scribd.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantification of Chlorate and Perchlorate in a Broad Range of Food Commodities, Including Baby Food, Nutritional Formulas, and Ingredients by LC-MS/MS: First Action AOAC 2022.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of Chlorate in Chemical Leavening Agents Used for Bakery Products by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chlorates.exrockets.com [chlorates.exrockets.com]
- 15. medmuv.com [medmuv.com]
- 16. Simultaneous Determination of Chlorite, Chlorate and Perchlorate in Drinking Water by Ion Chromatography [qikan.cmes.org]
- 17. powellsolutions.com [powellsolutions.com]
- 18. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a theoretically derived procedure for the synthesis and crystallization of lead(II) chlorate (B79027). Currently, there is no standardized, publicly available laboratory protocol specifically for this compound. This guide is based on established chemical principles, solubility data of analogous compounds, and general crystallization techniques. Lead(II) chlorate is a toxic and potentially explosive compound. All handling should be performed by qualified personnel in a well-equipped laboratory with appropriate safety measures in place.
Introduction
Lead(II) chlorate, Pb(ClO₃)₂, is a colorless, hygroscopic crystalline solid.[1] It is highly soluble in water and ethanol.[1] As a compound containing both a heavy metal and a strong oxidizing agent, lead(II) chlorate presents significant health and safety risks. Lead compounds are toxic upon ingestion or inhalation, and chlorates are powerful oxidizers that can form explosive mixtures with reducing agents.[2][3][4][5][6][7] This document provides a detailed, albeit theoretical, protocol for its synthesis and crystallization, intended for research purposes.
Data Presentation
Table 1: Physical and Chemical Properties of Lead(II) Chlorate
| Property | Value | Reference |
| Chemical Formula | Pb(ClO₃)₂ | |
| Molar Mass | 374.10 g/mol | [8] |
| Appearance | Colorless, hygroscopic, deliquescent crystals | [1][8] |
| Density | 3.9 g/cm³ | [8] |
| Melting Point | Decomposes at 230 °C | |
| Solubility in Water | 151.3 g/100 g of water at 18 °C | [9] |
| Solubility in Ethanol | Very soluble | [1] |
Experimental Protocols
Part 1: Synthesis of Lead(II) Chlorate via Double Displacement Reaction
This protocol is based on the reaction between aqueous solutions of lead(II) nitrate (B79036) and sodium chlorate. The greater solubility of sodium nitrate compared to lead chlorate at lower temperatures could theoretically be exploited, though this compound itself is very soluble.
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium chlorate (NaClO₃)
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Crystallization dish
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a saturated solution of lead(II) nitrate in deionized water at approximately 50 °C.
-
Prepare a saturated solution of sodium chlorate in deionized water at approximately 50 °C.
-
-
Reaction:
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring. The following reaction is expected to occur: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(aq) + 2 NaNO₃(aq)
-
-
Initial Concentration:
-
Gently heat the resulting solution to evaporate some of the water and increase the concentration of the dissolved salts. Do not boil, as this may promote decomposition.
-
Part 2: Crystallization of Lead(II) Chlorate by Cooling
This procedure relies on the principle that the solubility of lead(II) chlorate will decrease as the temperature of the solution is lowered, leading to the formation of crystals.
Procedure:
-
Cooling:
-
Once the solution from Part 1 is sufficiently concentrated, cover the beaker or flask to prevent contamination and allow it to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in an ice bath to cool to 0-4 °C.
-
-
Crystal Harvesting:
-
Once a significant amount of crystals has formed, carefully decant the supernatant liquid.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove residual sodium nitrate and other impurities.
-
-
Drying:
-
Carefully transfer the crystals to a watch glass or petri dish.
-
Dry the crystals in a desiccator under vacuum at room temperature. Do not heat the crystals to dry them, as this compound decomposes at elevated temperatures and is a strong oxidizer.
-
Mandatory Visualization
Caption: Workflow for the synthesis and crystallization of lead(II) chlorate.
Safety Precautions
-
Toxicity: Lead compounds are highly toxic. Avoid inhalation of dust and direct skin contact.[2][3][4][5][6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][3][4]
-
Explosion Hazard: Chlorates are strong oxidizing agents.[7] Lead(II) chlorate may be unstable and can form explosive mixtures with reducing agents, organic materials, and sulfur compounds. Avoid friction, shock, and heat.
-
Handling: All procedures should be conducted in a well-ventilated fume hood.
-
Waste Disposal: All lead-containing waste must be disposed of as hazardous waste according to institutional and local regulations.
References
- 1. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 5. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US1083911A - Process of producing lead-nitrate solutions. - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. reddit.com [reddit.com]
- 9. Solubility table - Wikipedia [en.wikipedia.org]
Safe Handling and Storage of Lead Chlorate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A specific Safety Data Sheet (SDS) for lead(II) chlorate (B79027) (Pb(ClO₃)₂) could not be located. The following procedures are synthesized from general safety information for inorganic chlorates and lead compounds. Lead chlorate is a strong oxidizer and a highly toxic compound. Extreme caution must be exercised when handling this substance. These notes are intended as a guide and should be supplemented by a thorough risk assessment specific to the planned experimental work.
Introduction
Lead(II) chlorate is a white crystalline solid that is highly soluble in water.[1] It is a powerful oxidizing agent and is recognized for its use in explosives and pyrotechnics.[1] The primary hazards associated with this compound are its potential to form explosive mixtures and its high toxicity due to the presence of lead. This document outlines the essential procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Quantitative Data
This compound combines the hazards of a strong oxidizer with the chronic and acute toxicity of a lead salt.
Table 1: Hazard Summary
| Hazard Type | Description |
| Oxidizer | Strong oxidizing agent. May cause or intensify fire. Mixtures with combustible materials, organic substances, or reducing agents can be explosive. |
| Toxicity | Highly toxic by ingestion and inhalation. Lead is a cumulative poison that can affect the nervous system, kidneys, and reproductive system.[2] |
| Explosive Potential | Can form explosive mixtures with a wide range of substances. Sensitive to heat, shock, and friction, especially when in contact with incompatible materials. |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | Pb(ClO₃)₂ | [2] |
| Molar Mass | 374.1 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | Highly soluble | [1] |
| Decomposition | Decomposes at high temperatures to lead(II) chloride and oxygen gas.[1] |
Experimental Protocols: Safe Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required for handling the solid material. |
Engineering Controls
-
All handling of this compound must be conducted in a certified chemical fume hood with a tested and reliable face velocity.
-
The work area should be equipped with a safety shower and an eyewash station.
-
Use spark-proof and non-metallic tools to avoid ignition sources.
Weighing and Dispensing Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with a disposable, chemically resistant bench liner.
-
Ensure all necessary equipment (spatulas, weighing paper, containers) are present in the fume hood before starting.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing vessel.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be treated as hazardous waste.
-
-
Dispensing:
-
If making a solution, slowly add the solid this compound to the solvent (preferably distilled water) while stirring.
-
Do not add solvent to the solid this compound, as this can cause splashing.
-
-
Cleanup:
-
Decontaminate all equipment that came into contact with this compound using a suitable method (e.g., rinsing with water, followed by a cleaning agent). All cleaning materials must be disposed of as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth and dispose of it as hazardous waste.
-
Storage Procedures
Proper storage of this compound is critical to prevent accidents.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Container: Keep in a tightly sealed, clearly labeled, and non-metallic container.
-
Segregation: Store separately from all incompatible materials, especially:
-
Combustible materials (wood, paper, cloth)
-
Organic compounds
-
Reducing agents
-
Flammable liquids and gases
-
Acids
-
Ammonium compounds
-
Sulfur and finely powdered metals
-
Incompatibility
This compound can react violently or form explosive mixtures with a wide range of substances.
Table 4: Incompatible Materials
| Class of Substance | Examples |
| Reducing Agents | Hydrides, phosphides, sulfides, cyanides |
| Organic Materials | Solvents, oils, greases, sugars, paper, wood |
| Combustible Materials | Finely powdered metals (aluminum, magnesium), sulfur |
| Acids | Sulfuric acid, nitric acid, hydrochloric acid |
| Ammonium Compounds | Ammonium salts, ammonia |
Emergency Procedures
Spills
-
Small Spill (solid):
-
Evacuate the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Carefully scoop the mixture into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a damp cloth.
-
-
Large Spill:
-
Evacuate the laboratory and alert emergency personnel immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire
-
In case of a fire involving this compound, do not use dry chemical or foam extinguishers.
-
Use a water spray to cool containers and extinguish the fire from a safe distance. Be aware that water reacting with molten this compound may cause spattering.
-
Be prepared for the possibility of an explosion.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Key requirements for the safe storage of this compound.
References
Proper Disposal of Lead Chlorate Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead chlorate (B79027) (Pb(ClO₃)₂) is a hazardous chemical compound due to its combined toxicity from the lead cation and the strong oxidizing nature of the chlorate anion. Improper disposal of lead chlorate waste can lead to severe environmental contamination and pose significant health risks. These application notes provide detailed protocols for the safe and effective disposal of this compound waste through a two-step chemical treatment process: reduction of the chlorate ion followed by precipitation of the lead ion. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is crucial for ensuring laboratory safety and environmental protection.
Health and Safety Precautions
Lead is a cumulative poison that can affect the nervous system, kidneys, and reproductive system.[1][2] Chlorates are strong oxidizing agents that can form explosive mixtures with organic materials, sulfur, and other reducing agents. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound and its waste products.
Required PPE:
-
Chemical safety goggles
-
Face shield
-
Flame-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Handling Procedures:
-
All work with this compound waste must be conducted in a well-ventilated chemical fume hood.[3]
-
Avoid the generation of dust.
-
Keep this compound waste away from heat, sparks, and open flames.
-
Segregate this compound waste from organic materials, flammable solvents, and other incompatible chemicals.[4]
-
In case of a spill, contain the material and follow institutional spill cleanup procedures for hazardous materials. Do not use combustible materials like paper towels for cleanup of the initial spill.
Data Summary: Treatment Efficacy
The following table summarizes the efficiency of various methods for the removal of lead from aqueous solutions. This data is provided to offer a comparative overview of different precipitation agents.
| Precipitating Agent | Initial Lead Concentration | Final pH | Removal Efficiency (%) | Reference |
| Quicklime (CaO) | Not Specified | - | 49.3 (without carbonation) | [5] |
| Slaked Lime (Ca(OH)₂) | Not Specified | - | 53.0 (without carbonation) | [5] |
| Quicklime (CaO) + CO₂ | Not Specified | - | 68.4 | [5][6] |
| Slaked Lime (Ca(OH)₂) + CO₂ | Not Specified | - | 69.3 | [5][6] |
| Sodium Carbonate (Na₂CO₃) | 8.8 mg/L | 11 | 96.8 | [7] |
| Sodium Sulfide (Na₂S) | 8.8 mg/L | 11 | 98.9 | [7] |
| Calcium Hydroxide (B78521) (Ca(OH)₂) | 100-600 mg/L | 11 | up to 95 | [8] |
Experimental Protocols
The recommended disposal method for this compound waste involves a two-stage process. The first stage is the reduction of the hazardous chlorate ion to the much less reactive chloride ion. The second stage involves the precipitation of the toxic lead ion as an insoluble salt, which can then be collected and disposed of as solid hazardous waste.
Stage 1: Reduction of Chlorate
This protocol utilizes ferrous sulfate (B86663) to chemically reduce the chlorate ion (ClO₃⁻) to the chloride ion (Cl⁻). Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) in the process. The balanced chemical reaction is:
6Fe²⁺ + ClO₃⁻ + 6H⁺ → 6Fe³⁺ + Cl⁻ + 3H₂O
Materials:
-
This compound waste solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Protocol:
-
Place the this compound waste solution in the reaction vessel and place it on a stir plate with a stir bar.
-
Slowly and with constant stirring, add 1 M sulfuric acid to adjust the pH of the solution to between 2 and 3. This acidic condition is favorable for the reduction reaction.
-
Calculate the molar amount of chlorate in the waste solution. For every mole of chlorate, add a slight excess of ferrous sulfate (approximately 6.5 moles) to ensure complete reduction.
-
Slowly add the solid ferrous sulfate heptahydrate to the acidic waste solution while stirring continuously. The reaction is exothermic, so add the ferrous sulfate in small portions to control the temperature rise.
-
Continue stirring the solution for at least one hour to ensure the reaction goes to completion.
-
After one hour, check for the presence of residual chlorate using an appropriate analytical method (e.g., ion chromatography or a qualitative test with a suitable indicator). If chlorate is still present, add more ferrous sulfate and continue stirring.
-
Once the chlorate has been completely reduced, proceed to Stage 2.
Stage 2: Precipitation of Lead
This protocol precipitates the lead ions (Pb²⁺) from the solution as insoluble lead(II) sulfate (PbSO₄).
Materials:
-
Chlorate-reduced lead waste solution from Stage 1
-
Sodium hydroxide (NaOH), 1 M solution
-
Sulfuric acid (H₂SO₄), 1 M solution (if necessary)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Protocol:
-
While stirring the solution from Stage 1, slowly add 1 M sodium hydroxide to raise the pH. Lead sulfate is minimally soluble over a wide pH range, but adjusting the pH to near neutral (pH 6-8) can aid in complete precipitation and facilitate filtration.
-
The addition of sulfate ions from the ferrous sulfate and sulfuric acid in Stage 1 will cause the precipitation of lead(II) sulfate, a white solid. Pb²⁺(aq) + SO₄²⁻(aq) → PbSO₄(s)
-
Continue stirring for at least 30 minutes to allow for complete precipitation.
-
Turn off the stir plate and allow the precipitate to settle.
-
Carefully decant the supernatant. Test the supernatant for residual lead concentration to ensure it meets local disposal regulations for aqueous waste. If the lead concentration is still too high, repeat the precipitation step.
-
Collect the lead sulfate precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any remaining soluble impurities.
-
Dry the collected lead sulfate precipitate in a drying oven at a temperature below 100°C.
-
The dried lead sulfate is a hazardous solid waste and must be collected in a labeled, sealed container for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Visualizations
Disposal Workflow
Caption: Workflow for the chemical treatment of this compound waste.
Chemical Reactions
Caption: Key chemical reactions in the disposal process.
References
- 1. worksafebc.com [worksafebc.com]
- 2. Lead - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 8. sciforschenonline.org [sciforschenonline.org]
Application Note: Thermal Decomposition of Lead(II) Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead(II) chlorate (B79027), Pb(ClO₃)₂, is an inorganic compound with oxidizing properties. Understanding its thermal stability and decomposition pathway is crucial for safety, handling, and potential applications in various fields. This application note provides a detailed experimental setup and protocol for studying the thermal decomposition of lead(II) chlorate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide valuable information on the temperature of decomposition, mass loss, and associated thermal events.[1]
The thermal decomposition of lead(II) chlorate is a complex process. Studies have shown that its decomposition occurs in the temperature range of 194°C to 216°C.[2] The process is characterized by multiple stages, resulting in the formation of lead dioxide (PbO₂) and lead chloride (PbCl₂) as the primary solid residues.[2] Notably, the formation of lead perchlorate (B79767) as an intermediate is not observed.[2]
This document outlines the necessary equipment, safety precautions, experimental procedure, and data analysis for the comprehensive thermal analysis of lead(II) chlorate.
Experimental Setup and Materials
Instrumentation
-
Simultaneous Thermal Analyzer (TGA/DSC): An instrument capable of performing simultaneous TGA and DSC measurements is recommended to correlate mass changes with thermal events.[3]
-
Crucibles: Alumina or platinum crucibles are suitable for this analysis.[4]
-
Analytical Balance: For accurate weighing of the sample.
-
Gas Supply: High-purity inert gas (e.g., nitrogen or argon) for creating a controlled atmosphere.
Reagents and Materials
-
Lead(II) Chlorate (Pb(ClO₃)₂): The sample to be analyzed. The molecular weight of lead(II) chlorate is 374.1 g/mol .[5]
-
Inert Gas: Nitrogen or Argon (99.999% purity).
Safety Precautions
Lead(II) chlorate is a toxic and strong oxidizing agent.[6] Appropriate safety measures must be strictly followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling lead(II) chlorate.[4]
-
Ventilation: All work should be performed in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.
-
Handling: Avoid friction, impact, and contact with combustible materials.
-
Disposal: Dispose of lead-containing waste according to hazardous waste regulations.
-
Explosion Hazard: Due to the energetic nature of chlorates, use small sample sizes (typically 1-5 mg) to minimize the risk of explosion, especially during heating.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1-5 mg of lead(II) chlorate into a clean, tared TGA/DSC crucible.
-
Record the exact mass of the sample.
-
Place the crucible into the TGA/DSC instrument autosampler or manually place it on the sample holder.
-
Place an empty, tared crucible on the reference holder.
TGA/DSC Instrument Parameters
-
Purge Gas: Set the inert gas (Nitrogen or Argon) flow rate to 20-50 mL/min.[7]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[8] A higher temperature range ensures complete decomposition for analysis.
-
-
Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time.
Data Analysis and Presentation
The primary decomposition reactions for lead(II) chlorate are reported to be:[2]
-
Pb(ClO₃)₂ (s) → PbCl₂ (s) + 3O₂ (g)
-
Pb(ClO₃)₂ (s) → PbO₂ (s) + 2ClO₂ (g) → PbO₂ (s) + Cl₂ (g) + 2O₂ (g)
The TGA curve will show the percentage of mass loss, and the DSC curve will indicate whether the decomposition is an endothermic or exothermic process.
Quantitative Data Summary
The following table summarizes the theoretical mass loss for the proposed decomposition pathways. Experimental data from TGA analysis should be compared to these theoretical values to elucidate the dominant decomposition mechanism.
| Decomposition Pathway | Solid Residue | Gaseous Products | Theoretical Mass Loss (%) |
| Pb(ClO₃)₂ → PbCl₂ + 3O₂ | PbCl₂ | O₂ | 25.66% |
| Pb(ClO₃)₂ → PbO₂ + Cl₂ + 2O₂ | PbO₂ | Cl₂ + O₂ | 36.35% |
Note: The theoretical mass loss is calculated based on the molar masses of the reactants and products.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of the experimental setup for the thermal decomposition study of lead(II) chlorate.
References
- 1. rjleegroup.com [rjleegroup.com]
- 2. srd.nist.gov [srd.nist.gov]
- 3. kohan.com.tw [kohan.com.tw]
- 4. mse.ucr.edu [mse.ucr.edu]
- 5. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tainstruments.com [tainstruments.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Titration of Chlorate Ions from Lead Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead chlorate (B79027), Pb(ClO₃)₂, is a compound that requires accurate quantification of both its lead and chlorate components for various applications, including in pyrotechnic compositions and as an oxidizing agent. Titrimetric methods offer a classical, cost-effective, and reliable approach for the assay of lead chlorate. However, the presence of lead (II) ions can interfere with the direct titration of chlorate ions, and conversely, the chlorate ion can interfere with certain methods for lead determination.
These application notes provide two distinct and detailed protocols for the titrimetric analysis of this compound, addressing the challenges of mutual interference. The methods described are:
-
Sequential Complexometric and Redox Titration: This method first determines the lead content via complexometric titration with EDTA, followed by the determination of the chlorate content in a separate aliquot using a redox back-titration method.
-
Titration of Chlorate after Removal of Lead by Precipitation: This protocol outlines the removal of lead ions as lead sulfate (B86663), followed by the iodometric titration of the chlorate ions in the filtrate.
These methods are designed to provide accurate and reproducible results for the quality control and characterization of this compound.
Method 1: Sequential Complexometric and Redox Titration
This method allows for the determination of both lead and chlorate ions in the same sample by using two different titration techniques sequentially on separate aliquots of the sample solution.
Part A: Complexometric Titration of Lead (II) Ions
This part of the method focuses on the determination of lead ions using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of distilled water.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
-
-
Reagent Preparation:
-
EDTA Solution (0.05 M): Dissolve approximately 18.61 g of disodium (B8443419) EDTA dihydrate in 1 L of distilled water. Standardize against a primary standard zinc or lead solution.
-
Hexamethylenetetramine Buffer (pH ~5-6): Dissolve approximately 15 g of hexamethylenetetramine in 100 mL of distilled water.
-
Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of distilled water.
-
-
Titration Procedure:
-
Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water.
-
Add approximately 15 mL of the hexamethylenetetramine buffer solution to adjust the pH to around 5-6.
-
Add 5-6 drops of the xylenol orange indicator. The solution will turn red.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes from red to a sharp yellow.
-
Record the volume of EDTA consumed.
-
Repeat the titration for at least two more aliquots to ensure reproducibility.
-
-
Calculation of Lead Content:
-
Calculate the percentage of lead in the sample using the following formula:
Where:
-
V_EDTA = Volume of EDTA solution used in mL
-
M_EDTA = Molarity of the EDTA solution
-
207.2 = Molar mass of lead ( g/mol )
-
w = Weight of the sample in g
-
10 = Dilution factor (250 mL / 25 mL)
-
-
Part B: Redox Titration of Chlorate Ions
This part of the method determines the chlorate ion concentration by a back-titration method involving the reduction of chlorate with an excess of ferrous sulfate, followed by the titration of the excess ferrous sulfate with potassium dichromate.
-
Sample Preparation:
-
Use the same stock solution prepared in Part A.
-
-
Reagent Preparation:
-
Ammonium (B1175870) Ferrous Sulfate Solution (approx. 0.1 N): Dissolve approximately 39.2 g of ammonium ferrous sulfate hexahydrate in a mixture of 800 mL of distilled water and 20 mL of concentrated sulfuric acid. Dilute to 1 L with distilled water.
-
Potassium Dichromate Standard Solution (0.1 N): Accurately weigh approximately 4.903 g of primary standard grade potassium dichromate (previously dried at 150°C for 2 hours) and dissolve it in distilled water in a 1 L volumetric flask. Dilute to the mark with distilled water.
-
Mixed Acid Solution: Cautiously add 150 mL of concentrated sulfuric acid to 150 mL of 85% phosphoric acid. Cool and dilute to 1 L with distilled water.
-
Sodium Diphenylamine (B1679370) Sulfonate Indicator: Dissolve 0.2 g of sodium diphenylamine sulfonate in 100 mL of distilled water.
-
-
Titration Procedure:
-
Pipette a 25.00 mL aliquot of the sample solution into a 500 mL Erlenmeyer flask.
-
Carefully add 50.00 mL of the ammonium ferrous sulfate solution using a pipette.
-
Add 40 mL of the mixed acid solution.
-
Gently swirl the flask and allow the reaction to proceed for 10 minutes.
-
Add 8 drops of the sodium diphenylamine sulfonate indicator.
-
Titrate the excess ferrous ions with the standard 0.1 N potassium dichromate solution until the color changes from green to a persistent violet-blue.
-
Record the volume of potassium dichromate solution used (V_sample).
-
Perform a blank titration: Pipette 50.00 mL of the ammonium ferrous sulfate solution into a 500 mL Erlenmeyer flask. Add 25 mL of distilled water and 40 mL of the mixed acid solution. Add 8 drops of the indicator and titrate with the standard 0.1 N potassium dichromate solution to the same endpoint. Record the volume of potassium dichromate solution used (V_blank).
-
-
Calculation of Chlorate Content:
-
Calculate the percentage of chlorate in the sample using the following formula:
Where:
-
V_blank = Volume of K₂Cr₂O₇ solution for the blank in mL
-
V_sample = Volume of K₂Cr₂O₇ solution for the sample in mL
-
N_K₂Cr₂O₇ = Normality of the K₂Cr₂O₇ solution
-
13.909 = Equivalent weight of ClO₃⁻ (molar mass / 6)
-
w = Weight of the sample in g
-
10 = Dilution factor (250 mL / 25 mL)
-
-
Method 2: Titration of Chlorate after Removal of Lead by Precipitation
This method involves the separation of lead as insoluble lead sulfate, followed by the determination of the chlorate ion in the filtrate by iodometric titration.
Experimental Protocol
-
Sample Preparation and Lead Removal:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 400 mL beaker.
-
Dissolve the sample in 150 mL of distilled water.
-
Heat the solution to boiling and slowly add 20 mL of 2 M sulfuric acid while stirring continuously. This will precipitate the lead as lead sulfate (PbSO₄).
-
Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solution through a quantitative filter paper (e.g., Whatman No. 42) into a 250 mL volumetric flask.
-
Wash the precipitate on the filter paper with small portions of cold 0.1 M sulfuric acid, collecting the washings in the same volumetric flask.
-
Dilute the filtrate to the mark with distilled water and mix thoroughly.
-
-
Reagent Preparation:
-
Sodium Thiosulfate (B1220275) Solution (0.1 N): Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of freshly boiled and cooled distilled water. Add 0.1 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard potassium iodate (B108269) solution.
-
Potassium Iodide (KI): Solid, analytical grade.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water with constant stirring. Cool before use.
-
-
Titration Procedure:
-
Pipette a 50.00 mL aliquot of the filtrate from the 250 mL volumetric flask into a 500 mL iodine flask.
-
Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve.
-
Carefully and slowly add 15 mL of concentrated hydrochloric acid.
-
Stopper the flask, swirl gently, and let it stand in the dark for 15-20 minutes for the reaction to complete. The solution will turn a dark reddish-brown due to the liberated iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the color of the solution fades to a pale yellow.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration for at least two more aliquots.
-
-
Calculation of Chlorate Content:
-
Calculate the percentage of chlorate in the sample using the following formula:
Where:
-
V_Na₂S₂O₃ = Volume of sodium thiosulfate solution used in mL
-
N_Na₂S₂O₃ = Normality of the sodium thiosulfate solution
-
13.909 = Equivalent weight of ClO₃⁻ (molar mass / 6)
-
w = Weight of the sample in g
-
5 = Dilution factor (250 mL / 50 mL)
-
-
Data Presentation
The following tables summarize the expected quantitative data for the described titration methods. These values are based on typical performance for these types of titrations and may vary depending on experimental conditions and analyst proficiency.
Table 1: Quantitative Data for Method 1 - Sequential Titration
| Parameter | Lead (Pb²⁺) Determination | Chlorate (ClO₃⁻) Determination |
| Titration Type | Complexometric | Redox (Back-Titration) |
| Titrant | 0.05 M EDTA | 0.1 N K₂Cr₂O₇ |
| Indicator | Xylenol Orange | Sodium Diphenylamine Sulfonate |
| Endpoint Color Change | Red to Yellow | Green to Violet-Blue |
| Expected Accuracy | ± 0.5% | ± 0.7% |
| Expected Precision (RSD) | < 0.3% | < 0.5% |
Table 2: Quantitative Data for Method 2 - Titration after Lead Removal
| Parameter | Chlorate (ClO₃⁻) Determination |
| Titration Type | Iodometric |
| Titrant | 0.1 N Na₂S₂O₃ |
| Indicator | Starch |
| Endpoint Color Change | Blue to Colorless |
| Expected Accuracy | ± 0.6% |
| Expected Precision (RSD) | < 0.4% |
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for Sequential Complexometric and Redox Titration.
Caption: Workflow for Titration of Chlorate after Lead Removal.
Application Notes and Protocols for Lead Compounds in Electrochemical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of lead chlorate (B79027) is strongly discouraged due to its high instability and explosive nature. These application notes focus on safer, more common lead salts for electrochemical analysis. All experiments involving lead compounds should be conducted with appropriate safety measures, including personal protective equipment and proper waste disposal protocols.
Introduction to Lead Compounds in Electrochemistry
Lead and its compounds have long been subjects of electrochemical study due to their relevance in various applications, including energy storage (lead-acid batteries), electrodeposition, and electrochemical sensors. While lead chlorate is hazardous, other lead salts such as lead(II) nitrate (B79036), lead(II) acetate (B1210297), and lead(II) chloride are more stable and commonly used as precursors or analytes in electrochemical research.[1][2][3][4]
These notes provide an overview of the applications of these safer lead compounds and detailed protocols for their use in common electrochemical techniques.
Applications of Lead Compounds in Electrochemical Studies
Lead-Acid Batteries
The lead-acid battery is a cornerstone of rechargeable battery technology.[5] It utilizes the electrochemical reactions of lead and lead dioxide in a sulfuric acid electrolyte.[6][7][8] The fundamental discharge reaction involves the conversion of lead at the negative electrode and lead dioxide at the positive electrode into lead sulfate.[6][9]
-
Anode (Negative Electrode) Reaction: Pb(s) + HSO₄⁻(aq) → PbSO₄(s) + H⁺(aq) + 2e⁻
-
Cathode (Positive Electrode) Reaction: PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l)
-
Overall Reaction: Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l)
The process is reversed during charging. The nominal voltage of a single lead-acid cell is approximately 2.1 V.[5]
Electrodeposition of Lead and Lead Oxides
The electrodeposition of lead and lead oxides from solutions containing lead salts is crucial for creating electrodes for batteries and other electrochemical devices.[10][11] Lead(II) nitrate is a common precursor for the electrodeposition of lead dioxide (PbO₂).[12] The deposition process is influenced by factors such as current density, temperature, and the composition of the electrolyte bath.[12]
Electrochemical Sensors for Lead Detection
Electrochemical methods, particularly anodic stripping voltammetry (ASV), are highly sensitive for detecting trace amounts of lead ions in various samples, including drinking water.[13][14][15][16] These sensors often involve a preconcentration step where lead ions are reduced and deposited onto the working electrode, followed by an oxidative stripping step where the deposited lead is re-oxidized, generating a current signal proportional to the lead concentration.[13][15]
Experimental Protocols
Protocol for Cyclic Voltammetry of a Lead Compound
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a species in solution.[17] This protocol outlines the general procedure for obtaining a cyclic voltammogram of a lead salt solution.[18][19][20]
Objective: To investigate the electrochemical reduction and oxidation of lead ions.
Materials:
-
Potentiostat
-
Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Electrolyte solution: 0.1 M potassium nitrate (KNO₃) or potassium chloride (KCl)[18]
-
Analyte solution: 1 mM lead(II) nitrate (Pb(NO₃)₂) in the electrolyte solution
-
Deionized water
-
Nitrogen gas for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean surface.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution.
-
Deaeration: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution without the lead salt to establish the background current.
-
Analyte Scan: Add the lead(II) nitrate solution to the cell to achieve the desired concentration and record the cyclic voltammogram.
-
Parameter Settings (Typical):
-
Initial Potential: 0.0 V
-
Vertex Potential 1: -0.8 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: 50 mV/s[18]
-
Data Analysis: The resulting voltammogram will show a cathodic peak corresponding to the reduction of Pb²⁺ to Pb metal and an anodic peak corresponding to the stripping (oxidation) of the deposited Pb back to Pb²⁺.
Protocol for Anodic Stripping Voltammetry (ASV) for Trace Lead Detection
This protocol describes the use of ASV for the sensitive determination of lead ions in a water sample.[13][15][21]
Objective: To quantify the concentration of lead ions in a sample.
Materials:
-
Potentiostat with ASV capabilities
-
Working electrode (e.g., mercury film electrode or bismuth film electrode on a glassy carbon substrate)
-
Reference and counter electrodes
-
Supporting electrolyte: 0.1 M HCl or an acetate buffer (pH 4.5-5.5)[21][22]
-
Standard lead solutions for calibration
-
Water sample
Procedure:
-
Sample Preparation: Acidify the water sample and add the supporting electrolyte.
-
Deposition Step (Preconcentration):
-
Apply a negative potential (e.g., -0.9 V vs. Ag/AgCl) to the working electrode while stirring the solution for a fixed time (e.g., 120 seconds).[15] This reduces Pb²⁺ ions to Pb metal, which plates onto the electrode.
-
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
Stripping Step: Scan the potential in the positive direction (e.g., from -0.9 V to 0.0 V).[15] The deposited lead will be oxidized, producing a current peak.
-
Quantification: The height or area of the stripping peak is proportional to the concentration of lead in the sample. A calibration curve is constructed using standard lead solutions to determine the concentration in the unknown sample.
Quantitative Data
The following tables summarize typical quantitative data from electrochemical studies of lead compounds.
Table 1: Performance of Electrochemical Sensors for Lead Detection
| Sensor Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Copper-based sensor | ASV | 25 nM - 1 µM | 21 nM (4.4 ppb) | [21][23] |
| Copper foil sensor | SWASV | 1 nM - 10 µM | 0.2 ppb | [24] |
| ZnO/Co₃O₄ nanocomposite | SWASV | 0.371 - 0.405 µmol/L | 0.03923 µmol/L | [25] |
| Graphite/Cork composite | DPASV/SWASV | - | - | [26] |
Table 2: Parameters for Electrodeposition of Lead and Lead Dioxide
| Electrolyte Composition | Substrate | Current Density | Temperature | Product | Reference |
| 5 mol m⁻³ Pb(NO₃)₂ + 50 mol m⁻³ KNO₃ | Iron | -0.8 V (potential) | 25 °C | Metallic lead film | [27] |
| 1 M Pb(NO₃)₂ + 0.1 M Cu(NO₃)₂ in 1 M HNO₃ | Inert | 20-50 mA/cm² | 60 °C | β-PbO₂ | [11] |
| Saturated lead acetate in 4 M NaOH | Inert | 10-50 mA/cm² | 25 °C | α-PbO₂ | [11] |
| 200-800 g/L Lead Nitrate | - | 10-100 mA/cm² | 40-80 °C | Lead Dioxide | [12] |
Visualizations
Below are diagrams illustrating key concepts in the electrochemistry of lead.
Caption: Workflow for a Cyclic Voltammetry Experiment.
References
- 1. Lead II Nitrate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 2. Lead(II) nitrate is used in the manufacture of matches and special explosives such as lead azide, in mordants and pigments [ceramic-glazes.com]
- 3. Lead(II) nitrate - Wikipedia [en.wikipedia.org]
- 4. noahchemicals.com [noahchemicals.com]
- 5. Lead–acid battery - Wikipedia [en.wikipedia.org]
- 6. engineersedge.com [engineersedge.com]
- 7. energystorageeurope.eu [energystorageeurope.eu]
- 8. scribd.com [scribd.com]
- 9. pveducation.org [pveducation.org]
- 10. Electrodeposition of Pb and PbO2 on Graphite Felt in Membraneless Flow-Through Reactor: A Method to Prepare Lightweight Electrode Grids for Lead-Acid Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. chlorates.exrockets.com [chlorates.exrockets.com]
- 13. pineresearch.com [pineresearch.com]
- 14. Electrochemical sensors for the detection of lead and other toxic heavy metals: the next generation of personal exposure biomonitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asdlib.org [asdlib.org]
- 16. Electrochemical Sensors for the Detection of Lead and Other Toxic Heavy Metals: The Next Generation of Personal Exposure Biomonitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ossila.com [ossila.com]
- 18. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 19. scribd.com [scribd.com]
- 20. static.igem.org [static.igem.org]
- 21. Determination of Lead with Copper-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Lead-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer and Safety Precautions
Warning: The use of lead chlorate (B79027) as a precursor for nanoparticle synthesis is not documented in the provided search results and is strongly discouraged. Lead chlorate is a powerful oxidizing agent and, like all lead compounds, is highly toxic. The combination of a chlorate with organic materials, which are often used in nanoparticle synthesis, can create explosive mixtures. All work with lead compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste materials must be disposed of in accordance with institutional and national regulations for hazardous waste.
Introduction to Lead-Based Nanoparticles
While this compound is an unsuitable precursor, various other lead salts are commonly used to synthesize a range of lead-based nanoparticles, such as lead sulfide (B99878) (PbS), lead oxide (PbO), and lead selenide (B1212193) (PbSe). These nanoparticles exhibit unique quantum confinement effects and have properties that make them of interest for applications in solar cells, gas sensors, and as antimicrobial agents.[1][2] Their application in drug development is limited due to the inherent toxicity of lead, but research is ongoing in highly targeted applications like photothermal therapy and as radiosensitizers, where the toxic effects can be localized to a tumor.[3][4]
Alternative Lead Precursors for Nanoparticle Synthesis
Commonly used and better-documented lead precursors for nanoparticle synthesis include:
-
Lead(II) Acetate (Pb(CH₃COO)₂)
-
Lead(II) Nitrate (B79036) (Pb(NO₃)₂)
-
Lead(II) Chloride (PbCl₂)
-
Lead(II) Oleate
These precursors are more stable and their reaction chemistry is well-understood, making them safer and more reliable choices for synthesizing lead-based nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Lead Sulfide (PbS) Nanoparticles via Chemical Co-Precipitation
This protocol describes a common method for synthesizing PbS nanoparticles using lead nitrate and sodium sulfide.[2]
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of sodium sulfide in a separate beaker.
-
Place the lead(II) nitrate solution on a magnetic stirrer and begin stirring.
-
Slowly add the sodium sulfide solution dropwise to the lead(II) nitrate solution while stirring vigorously.
-
A dark precipitate of PbS nanoparticles will form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure a complete reaction and uniform particle size.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting PbS nanoparticle powder in a vacuum oven at a low temperature (e.g., 60 °C).[2]
Protocol 2: Green Synthesis of Lead Oxide (PbO) Nanoparticles
This protocol utilizes a plant extract for a more environmentally friendly synthesis of PbO nanoparticles.[5][6]
Materials:
-
Lead(II) chloride (PbCl₂) or Lead Bromide
-
Plant extract (e.g., from Mangifera indica or Haematoxylum brasiletto leaves)[5][6]
-
Deionized water
-
Magnetic stirrer and hot plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Prepare the plant extract by boiling a known quantity of cleaned, dried, and powdered plant leaves in deionized water, followed by filtration.[5]
-
Prepare a solution of the lead salt (e.g., 6 x 10⁻³ M PbCl₂) in deionized water.[5]
-
Heat the lead salt solution to approximately 70 °C while stirring.[6]
-
Slowly add the plant extract to the heated lead salt solution. A color change in the solution indicates the formation of nanoparticles.[6]
-
Continue stirring the solution at an elevated temperature for 1-2 hours.
-
Allow the solution to cool, and then separate the PbO nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any residual extract and salts.
-
Dry the nanoparticles in an oven. The final product may be calcined at a higher temperature (e.g., 300-360 °C) to improve crystallinity.[7]
Characterization of Nanoparticles
The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and optical properties. Common techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size.[7][8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.[7][8]
-
UV-Vis Spectroscopy: To determine the optical properties, such as the bandgap energy, which is influenced by the nanoparticle size due to quantum confinement.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups on the surface of the nanoparticles and confirm the removal of organic precursors.[8]
Quantitative Data from Literature
The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies.
| Precursor(s) | Synthesis Method | Nanoparticle Type | Average Size | Bandgap (eV) | Reference |
| Pb(NO₃)₂, Na₂CO₃ | Microwave Irradiation | PbCO₃ | <100 nm | Not reported | [9] |
| PbCl₂, Mangifera indica extract | Green Synthesis | PbO | 0.6 - 85 nm | Not reported | [5][10] |
| Pb(C₂H₃O₂)₂, NaOH | Chemical Synthesis | PbO | ~99 nm | Not reported | [8] |
| PbCl₂, Thiourea, Aloe Vera extract | Green Synthesis | PbS | Not specified | 1.12 (at 300°C) | [7][11] |
| Pb(C₂H₃O₂)₂, Na₂S | Chemical Precipitation | PbS | 80 nm | Not reported | [1] |
| Pb(C₂H₃O₂)₂, Na₂SeO₃ | Hydrothermal | PbSe | 48.3 nm | Not reported | [12] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of lead-based nanoparticles.
Logical Relationship: Potential Application in Targeted Therapy
Given the toxicity of lead, a primary strategy for its use in a therapeutic context is targeted delivery to minimize systemic exposure. The following diagram illustrates this logical relationship.
Caption: Logical flow of targeted drug delivery using a functionalized lead-based nanoparticle.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. ijesi.org [ijesi.org]
- 3. Synthesis, Characterization, Applications, and Toxicity of Lead Oxide Nanoparticles [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mdpi.com [mdpi.com]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Personal Protective Equipment for Handling Lead Chlorate
Introduction
Lead chlorate (B79027) (Pb(ClO₃)₂) is a hazardous chemical compound that presents significant risks to researchers and laboratory personnel. It is a strong oxidizing agent and is highly toxic.[1][2] Due to its hazardous nature, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are imperative. These application notes provide detailed protocols and guidance for the safe handling of lead chlorate in a research and drug development setting.
This compound is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[3] It is also suspected of damaging fertility or the unborn child and may cause cancer.[4][5] Furthermore, as a strong oxidizer, it can intensify fires and may react violently or explosively with reducing agents, organic materials, or powdered metals.[1][4]
The following sections outline the necessary PPE, experimental protocols for safe handling, and a logical workflow for PPE selection to mitigate the risks associated with this compound.
Data Presentation: Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is critical and depends on the specific task being performed. The following table summarizes the recommended PPE for various scenarios involving the handling of this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid this compound | Chemical safety goggles and a face shield.[6][7] | Nitrile or chloroprene (B89495) gloves (double-gloving recommended).[8] | Flame-resistant lab coat, long pants, and closed-toe shoes.[6][8] | NIOSH-approved air-purifying respirator with N100, R100, or P100 filters. All handling of solids must be done in a chemical fume hood.[4][8] |
| Preparing Solutions | Chemical safety goggles and a face shield.[6][7] | Nitrile or chloroprene gloves.[8] | Flame-resistant lab coat, long pants, and closed-toe shoes.[6][8] | Work must be conducted in a chemical fume hood to avoid inhalation of any aerosols or dust.[9] |
| Conducting Reactions | Chemical safety goggles and a face shield.[6][7] | Nitrile or chloroprene gloves.[8] | Flame-resistant lab coat, long pants, and closed-toe shoes.[6][8] | All reactions must be performed within a certified chemical fume hood.[4][8][9] |
| Managing Spills | Chemical safety goggles and a face shield.[6][7] | Heavy-duty nitrile or rubber gloves.[7] | Chemical-resistant apron or suit over a flame-resistant lab coat.[10] | NIOSH-approved supplied-air respirator or a full-facepiece air-purifying respirator with high-efficiency particulate filters.[10][11] |
| Waste Disposal | Chemical safety goggles.[10] | Nitrile or chloroprene gloves.[8] | Flame-resistant lab coat.[8] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9] |
Experimental Protocols
Adherence to a standardized protocol is essential for minimizing exposure and ensuring safety.
Protocol for Safe Handling of Solid this compound
-
Preparation:
-
Before handling, ensure all safety precautions have been read and understood.[3][4][5]
-
Verify that a safety shower and eyewash station are readily accessible.[8]
-
Designate a specific area within a chemical fume hood for handling this compound.[12]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Post warning signs indicating the hazards of this compound.[12]
-
-
Donning PPE:
-
Don a flame-resistant lab coat, long pants, and closed-toe shoes.[8]
-
Put on inner nitrile gloves.
-
Don a NIOSH-approved respirator appropriate for the concentration of airborne particles.[10]
-
Put on chemical safety goggles and a face shield.[6]
-
Don a second pair of nitrile or chloroprene gloves over the first pair.[8]
-
-
Handling Procedure:
-
Perform all manipulations of solid this compound within the designated chemical fume hood to ensure adequate ventilation.[4][8][9]
-
Avoid the formation of dust during handling.[8][9] Use wet wipes for cleaning surfaces to prevent dust accumulation.[12]
-
Carefully weigh the required amount of this compound using a tared container.
-
Keep the container of solid this compound tightly closed when not in use.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][13]
-
Avoid contact with combustible materials, strong reducing agents, and finely powdered metals.[4]
-
-
Post-Handling:
-
Decontaminate all equipment used for handling.
-
Carefully remove the outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner gloves using the proper removal technique to avoid skin contact and dispose of them as hazardous waste.[6]
-
Wash hands and face thoroughly with soap and water after handling the substance.[6][9] Do not eat, drink, or smoke in the work area.[4]
-
Protocol for Spill Management
-
Immediate Actions:
-
PPE for Spill Cleanup:
-
Cleanup Procedure:
-
For a small dry spill, use a clean shovel to place the material into a clean, dry, and labeled container.[1] Cover the container loosely.[1]
-
Keep combustible materials (wood, paper, oil) away from the spilled substance.[1]
-
Once the bulk of the material is collected, decontaminate the area with a suitable cleaning agent.
-
Collect all cleanup materials and contaminated PPE in a sealed container for disposal as hazardous waste.[4]
-
Do not let the product enter drains, as it is very toxic to aquatic life.[4][8][13]
-
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Figure 1: PPE selection workflow for handling this compound.
References
- 1. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. prochemonline.com [prochemonline.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. cochise.edu [cochise.edu]
- 10. CCOHS: Lead [ccohs.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Preparation of Standardized Lead Perchlorate Volumetric Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation and standardization of lead(II) perchlorate (B79767) volumetric solutions, essential for various analytical applications in research and pharmaceutical development. The protocols outlined below ensure accuracy, reproducibility, and safety in your laboratory operations.
Introduction
Lead(II) perchlorate is a significant reagent used in analytical chemistry, particularly in titrations involving the determination of various anions, such as sulfates and oxalates. The accuracy of these titrimetric methods is contingent upon the precise molarity of the lead perchlorate solution. Therefore, proper preparation and standardization are critical steps to ensure reliable analytical results. This document details the preparation of lead perchlorate solutions at various concentrations and their standardization against a primary standard, ethylenediaminetetraacetic acid (EDTA).
Safety Precautions
Lead(II) perchlorate is a toxic and strong oxidizing agent. It is crucial to handle this chemical with extreme care, adhering to all safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][3]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2][3]
-
Handling: Avoid contact with skin and eyes.[1][3][4] In case of contact, rinse the affected area immediately with plenty of water.[1][2] Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2][4]
-
Fire Hazard: Lead perchlorate is a strong oxidizer and can cause or intensify fire when in contact with combustible materials.[3][5] Keep away from heat, sparks, open flames, and combustible materials.[1][2][3][5]
-
Disposal: Dispose of lead-containing waste according to local, state, and federal regulations. Do not discharge into the environment.[1][2]
Required Reagents and Equipment
Reagents:
-
Lead(II) perchlorate, trihydrate (Pb(ClO₄)₂·3H₂O)
-
Edetate disodium (B8443419) (EDTA), dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O), primary standard grade
-
Calcium carbonate (CaCO₃), primary standard grade
-
Hexamethylenetetramine (Hexamine)
-
Xylenol orange indicator
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Hydroxy naphthol blue indicator
-
Methanol
-
Deionized or distilled water
Equipment:
-
Analytical balance
-
Volumetric flasks (1000 mL, 250 mL, 100 mL)
-
Pipettes (50 mL, 20 mL)
-
Burette (50 mL)
-
Conical flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Heating plate
-
Desiccator
Experimental Protocols
Protocol 1: Preparation of Lead Perchlorate Volumetric Solutions
This protocol provides instructions for preparing 0.1 M, 0.02 M, and 0.01 M lead perchlorate solutions.
1.1. Preparation of 0.1 M Lead Perchlorate Solution:
-
Accurately weigh approximately 46.0 g of lead(II) perchlorate trihydrate.
-
Transfer the weighed solid to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water to the flask.
-
Swirl the flask to dissolve the solid. If necessary, use sonication to aid dissolution.
-
Once the solid is completely dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
1.2. Preparation of 0.02 M Lead Perchlorate Solution:
-
Accurately weigh approximately 9.20 g of lead(II) perchlorate trihydrate.[6]
-
Transfer the weighed solid to a 1000 mL volumetric flask.
-
Add a sufficient quantity of deionized water and sonicate to dissolve the solid.[6]
-
Once dissolved, dilute to the 1000 mL mark with deionized water.[6]
-
Stopper the flask and mix thoroughly.
1.3. Preparation of 0.01 M Lead Perchlorate Solution:
This solution can be prepared by diluting a commercially available 0.1 M solution or the solution prepared in section 1.1.
-
Accurately pipet 100 mL of a 0.1 M lead perchlorate solution into a 1000 mL volumetric flask.[7][8][9][10]
-
Add a sufficient quantity of deionized water to dilute to the 1000 mL mark.[7][8][9][10]
-
Stopper the flask and mix thoroughly by inversion.
Caption: Workflow for preparing lead perchlorate volumetric solutions.
Protocol 2: Standardization of Lead Perchlorate Solution
The molarity of the prepared lead perchlorate solution is accurately determined by titration against a standardized EDTA solution.
2.1. Preparation of Requisite Solutions for Standardization:
-
0.05 M Edetate Disodium (EDTA) Solution:
-
Weigh accurately about 18.6 g of edetate disodium dihydrate.[6]
-
Dissolve it in 1000 mL of deionized water in a volumetric flask.[6]
-
Standardization of EDTA Solution:
-
Accurately weigh about 200 mg of primary standard calcium carbonate (previously dried at 110°C for 2 hours).[6]
-
Transfer to a 400 mL beaker and add 10 mL of water to form a slurry.[6]
-
Cover with a watch glass and carefully add 2 mL of diluted hydrochloric acid to dissolve the calcium carbonate.[6]
-
Wash the watch glass and beaker sides with deionized water and dilute to about 100 mL.[6]
-
Add 15 mL of sodium hydroxide TS and 300 mg of hydroxy naphthol blue indicator.[6]
-
Titrate with the prepared 0.05 M EDTA solution to a blue endpoint.[6]
-
Calculate the exact molarity of the EDTA solution.
-
-
-
Aqueous Hexamethylenetetramine Solution (2% w/v):
-
Xylenol Orange Indicator (0.5%):
-
Add 500 mg of xylenol orange to 10 mL of alcohol and dilute to 100 mL with water.[6]
-
2.2. Titration Procedure:
-
Accurately pipet 50 mL of the prepared lead perchlorate solution into a 250 mL conical flask.[6][7]
-
Add 3 mL of the aqueous hexamethylenetetramine solution.[6][7]
-
Add 4 drops of the xylenol orange indicator. The solution should turn a violet-pink color.[6][7][11][12]
-
Titrate with the standardized 0.05 M EDTA solution until the color changes to a clear yellow endpoint.[6][7]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
2.3. Calculation of Molarity:
The molarity of the lead perchlorate solution can be calculated using the following formula:
Molarity of Pb(ClO₄)₂ = (Volume of EDTA × Molarity of EDTA) / Volume of Pb(ClO₄)₂ solution
Limit: The calculated molarity should be within ± 5% of the target concentration. For a 0.02 M solution, the acceptable range is 0.0190 M – 0.0210 M.[6]
Caption: Workflow for standardizing lead perchlorate solution with EDTA.
Data Presentation
The following tables summarize the quantitative data for the preparation and standardization of lead perchlorate solutions.
Table 1: Reagent Quantities for Preparation of Lead Perchlorate Solutions
| Target Molarity | Lead Perchlorate Trihydrate ( g/1000 mL) |
| 0.1 M | 46.0 |
| 0.02 M | 9.20[6] |
| 0.01 M | 4.60 (or by 1:10 dilution of 0.1 M)[7][8][9][10] |
Table 2: Reagents for Standardization
| Reagent | Preparation |
| 0.05 M EDTA Solution | ~18.6 g of C₁₀H₁₄N₂Na₂O₈·2H₂O per 1000 mL of water[6] |
| Hexamine Solution | 2.0 g in 100 mL of water[6] |
| Xylenol Orange Indicator | 500 mg in 10 mL alcohol, diluted to 100 mL with water[6] |
Table 3: Example Titration Data and Molarity Calculation
| Trial | Volume of Pb(ClO₄)₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA (mL) | Calculated Molarity of Pb(ClO₄)₂ |
| 1 | 50.00 | 0.10 | 20.10 | 20.00 | 0.0200 |
| 2 | 50.00 | 20.10 | 40.15 | 20.05 | 0.0201 |
| 3 | 50.00 | 0.05 | 20.00 | 19.95 | 0.0199 |
| Average | 20.00 | 0.0200 |
Assuming the molarity of the standardized EDTA solution is exactly 0.0500 M.
Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used and follow good laboratory practices.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tech-publish.com [tech-publish.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Volumetric Solutions [drugfuture.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. Preparation and Standardization of 0.1 M Lead Nitrate | Pharmaguideline [pharmaguideline.com]
Applications of Lead Chlorate in Materials Science: A Review of Limited and Historical Contexts
Note to the Reader: The following information is for historical and academic purposes only. Lead chlorate (B79027) is a toxic and hazardous material. Its use in modern materials science research, particularly in any field related to biomedical or drug development applications, is virtually non-existent due to its inherent dangers and the availability of safer, more effective alternatives. Extreme caution and appropriate safety protocols are mandatory when handling any lead-based compounds.
Introduction
Lead chlorate, Pb(ClO₃)₂, is an inorganic compound that has been historically noted for its oxidizing properties. However, its application in contemporary materials science research is exceptionally limited. The primary reasons for its obscurity in modern research are its high toxicity, instability, and the superior performance of other available materials. This document outlines the scarce and primarily historical applications and theoretical considerations of this compound in materials science.
Historical and Niche Applications
Research into the applications of this compound is sparse. The primary area where this compound has been mentioned is in the context of explosives and pyrotechnics, owing to its properties as a strong oxidizing agent.
Theoretical Materials Science Applications
While not practically applied, the properties of this compound could theoretically be considered in the following niche areas:
-
Oxidizing Agent in Synthesis: In theory, this compound could be used as an oxygen source in the synthesis of certain oxide materials. However, the risk of contamination with toxic lead and the unpredictable nature of chlorates make other oxidizers (e.g., nitrates, peroxides) far more suitable.
-
Component in Specialty Glasses: Lead is a well-known component in certain types of glass, where it increases the refractive index and density. While lead oxide is typically used, one could theoretically explore the use of this compound as a precursor, although the decomposition of the chlorate ion would introduce significant safety and control challenges.
Due to the lack of established and safe applications, no quantitative data tables or detailed experimental protocols for the use of this compound in materials science can be responsibly provided. Research in materials science prioritizes safety, stability, and environmental considerations, all of which are significant concerns with this compound.
Logical Workflow for Material Selection in Research
The decision-making process for selecting a material in a research context, especially one with potential biological applications, follows a stringent logic that excludes compounds like this compound early on. The following diagram illustrates a typical workflow.
Caption: Material selection workflow in materials science research.
Conclusion
The applications of this compound in materials science research are not a subject of current investigation due to the compound's significant toxicity and instability. The scientific community has moved towards safer and more effective materials for all applications, from fundamental research to drug development. The information provided here serves to explain the absence of this compound in modern research and to underscore the importance of safety and regulatory considerations in material selection. For researchers and professionals in drug development, the use of any lead-based compounds is strongly discouraged unless under highly controlled and justified circumstances, none of which currently apply to this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Lead Chlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized lead(II) chlorate (B79027).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude lead chlorate synthesized in the lab?
A1: Common impurities in synthesized this compound depend on the synthetic route but typically include unreacted starting materials, side-reaction products, and contaminants from atmospheric exposure. The most prevalent are:
-
Lead(II) Chloride (PbCl₂): Often present if chloride ions are available in the reaction mixture. It appears as a white solid.[1][2]
-
Lead(II) Carbonate (PbCO₃): Forms when lead compounds react with carbon dioxide from the air, especially in basic or neutral solutions. It is a white, insoluble solid.[3][4]
-
Unreacted Starting Materials: Such as lead(II) acetate (B1210297) or lead(II) nitrate.
-
Other Metal Cations: Trace amounts of other heavy metals like copper, zinc, or iron may be present, originating from impure lead starting materials.[5][6]
Q2: How can I effectively remove lead(II) chloride (PbCl₂) from my this compound product?
A2: The most effective method is to exploit the significant difference in solubility between this compound and lead chloride in water, particularly their varying response to temperature. This compound is very soluble in water (151.3 g/100 g water at 18°C), whereas lead chloride is poorly soluble in cold water (0.99 g/100 mL at 20°C) but moderately soluble in hot water (3.34 g/100 mL at 100°C).[2][7][8] By dissolving the crude product in a minimal amount of warm water, the highly soluble this compound will dissolve, while the majority of the lead chloride will remain as a solid precipitate that can be removed by hot filtration.
Q3: What is the recommended procedure for eliminating lead(II) carbonate (PbCO₃) impurities?
A3: Lead carbonate is practically insoluble in water but reacts with acids to form soluble lead salts and carbon dioxide gas.[4][9] To remove it, dissolve the crude this compound mixture in water and then carefully add a dilute acid (e.g., dilute chloric acid to avoid introducing foreign anions) dropwise. The lead carbonate will dissolve with effervescence. This should be followed by recrystallization to isolate the purified this compound.
Q4: Can recrystallization be used as a general purification method for crude this compound?
A4: Yes, recrystallization is the primary and most effective method for purifying this compound.[10] The process leverages the high solubility of this compound in water and the lower solubility of common impurities like lead chloride and lead carbonate. A typical procedure involves dissolving the crude solid in warm water, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure this compound crystals.
Q5: How can I verify the purity of my final this compound sample?
A5: Several analytical techniques can be used to assess the purity of your final product. For detecting trace metal contaminants, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly effective and sensitive methods.[5][11][12][13] Atomic Absorption Spectroscopy (AAS) is another common technique for quantifying lead and other metal ions.[11][14]
Data Presentation: Solubility of Lead Compounds
The purification of this compound relies heavily on the differential solubility of the target compound and its common impurities. The table below summarizes this critical data.
| Compound | Formula | Solubility in Water ( g/100 mL) |
| Lead(II) Chlorate | Pb(ClO₃)₂ | 151.3 (at 18°C)[8] |
| Lead(II) Chloride | PbCl₂ | 0.99 (at 20°C)[2][15] |
| 3.34 (at 100°C)[2] | ||
| Lead(II) Carbonate | PbCO₃ | 0.00011 (at 20°C)[3][4] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound from common insoluble and sparingly soluble impurities like lead chloride and lead carbonate.
Methodology:
-
Dissolution: Weigh the crude this compound sample and place it in an appropriately sized beaker. For every 100 grams of crude product, add approximately 75 mL of distilled water. Gently heat the mixture on a hot plate to 40-50°C while stirring continuously. The this compound should readily dissolve, while impurities like lead carbonate and much of the lead chloride will not.[8][16]
-
Hot Filtration: Set up a hot filtration apparatus using a heated funnel and fluted filter paper. Quickly filter the warm solution to remove the insoluble impurities. This step is crucial for separating the desired product from solid contaminants.
-
Crystallization: Transfer the clear filtrate to a clean beaker. Cover the beaker with a watch glass and allow it to cool slowly to room temperature. For maximum yield, place the beaker in an ice bath for 1-2 hours after it has reached room temperature. Pure this compound will crystallize out of the solution.
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold distilled water to remove any remaining soluble impurities. It is critical to use minimal, ice-cold water to prevent significant loss of the product.
-
Drying: Dry the purified crystals in a desiccator or in a vacuum oven at a low temperature (e.g., 40°C) to avoid decomposition.
Troubleshooting Guides
Issue 1: The final product is contaminated with a white, water-insoluble powder.
-
Possible Cause: The contaminant is likely lead(II) chloride or lead(II) carbonate. This occurs if the hot filtration step was omitted or was not efficient. Lead chloride's solubility increases with temperature, so if the solution cools too much during filtration, it can precipitate along with the desired product.[2][7]
-
Solution: Redissolve the entire product in warm (40-50°C) distilled water and repeat the hot filtration step, ensuring the filtration apparatus is pre-heated to prevent premature crystallization. If lead carbonate is suspected (due to exposure to air), add a few drops of dilute chloric acid to the solution before heating to dissolve the carbonate.[4][9]
Issue 2: The yield of purified this compound is significantly lower than expected.
-
Possible Cause 1: Using an excessive amount of water during the initial dissolution step. This will keep more of the this compound dissolved in the mother liquor even after cooling.
-
Solution 1: Use the minimum amount of warm water necessary to dissolve the crude product. The mother liquor can be concentrated by gentle heating to recover more product in a second crop of crystals.
-
Possible Cause 2: Washing the final crystals with too much water, or with water that was not sufficiently cold. This compound is highly soluble, and washing with room-temperature water will dissolve a significant portion of the product.[8][16]
-
Solution 2: Ensure the wash solvent (distilled water) is ice-cold. Use only a small volume to rinse the crystals, allowing the vacuum to pull the solvent through quickly.
Visualized Workflows and Logic
References
- 1. Lead(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Lead(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Lead carbonate - Wikipedia [en.wikipedia.org]
- 4. LEAD CARBONATE | 598-63-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Impurities on Electrowinning of Lead - 911Metallurgist [911metallurgist.com]
- 7. Is PbCl2 Soluble In Water? - Engineering Training Institute [engineeringtraininginstitute.com]
- 8. This compound [chemister.ru]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Preparing chlorates - PyroGuide [pyrodata.com]
- 11. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. azomining.com [azomining.com]
- 13. Detection Techniques for Lead Ions in Water: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 15. Lead(II)_chloride [chemeurope.com]
- 16. This compound [drugfuture.com]
preventing premature decomposition of lead chlorate during storage
Technical Support Center: Lead Chlorate (B79027) (Pb(ClO3)2) Stability
Disclaimer: Lead chlorate is a highly sensitive and dangerous primary explosive. All handling, storage, and disposal must be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures, including personal protective equipment (PPE) and engineering controls.[1][2][3] This document is for informational purposes only and synthesizes general principles for handling sensitive materials; it is not a substitute for a formal risk assessment or established Standard Operating Procedures (SOPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause premature decomposition of this compound?
A1: this compound is sensitive to several environmental factors that can initiate decomposition. These include:
-
Heat: Thermal energy can initiate decomposition. While the formal decomposition temperature is 230°C, lower temperatures over prolonged periods can accelerate degradation.[4]
-
Friction and Impact: As a primary explosive, this compound is highly sensitive to mechanical shock, friction, or impact, which can lead to violent decomposition.
-
Light (UV Radiation): Similar to other chlorate compounds, exposure to sunlight or UV radiation can induce photochemical decomposition.
-
Moisture: Absorption of water can lead to hydrolysis and the formation of acidic byproducts, which can catalyze further decomposition.
-
Incompatible Materials: Contact with organic materials, strong reducing agents, strong acids, and certain metals can cause highly exothermic or explosive reactions.[5] Mixtures with combustible materials are highly flammable and can explode.[5]
Q2: I've observed a slight yellowish discoloration and a faint acidic smell from my stored this compound. What should I do?
A2: These are critical warning signs of ongoing decomposition. The yellow color may indicate the formation of lead oxides or other byproducts, and an acidic smell suggests the creation of chlorine-containing acids.
-
Immediate Action: Do NOT attempt to move or handle the container if significant degradation is suspected.
-
Safety First: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office.
-
Disposal: This material should be considered extremely unstable. Follow your institution's specific protocols for the disposal of explosive and reactive hazardous waste.[1] Do not attempt to neutralize or dispose of it yourself without expert guidance.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize decomposition, this compound must be stored with stringent controls:
-
Location: Store in a cool, dry, dark, and well-ventilated area specifically designated for explosive materials.[5][6] This location should be separate from all other chemicals, particularly flammable and combustible materials.[5][7]
-
Temperature: Maintain a consistently cool ambient temperature. Avoid temperature cycling.
-
Atmosphere: Store under an inert atmosphere (e.g., dry argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.
-
Container: Use containers made of compatible materials (e.g., glass or specific polymers) with secure, tightly sealed lids to prevent moisture ingress.[7] Ensure the container is clearly and accurately labeled.
-
Secondary Containment: Place the primary container within a secondary container to mitigate spills or leaks.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Crystals appear clumped or "wet" | Moisture absorption from the atmosphere due to improper sealing or high ambient humidity. | 1. Review storage protocol; ensure the container is sealed and stored in a desiccator or dry box.2. Consider the sample compromised. Schedule for stability testing (See Protocol 2.1) or safe disposal. |
| Visible discoloration (e.g., yellowing, browning) | Onset of chemical decomposition, leading to the formation of lead oxides and other impurities. | 1. CRITICAL: Do not handle. This is a sign of instability.2. Immediately contact your EHS department for emergency disposal procedures.[1] |
| Pressure buildup inside the container | Gas evolution (e.g., oxygen, chlorine) from the decomposition process. | 1. EXTREME DANGER: Do not attempt to open the container. Risk of explosion is high.2. Evacuate the area and follow emergency protocols for reactive/explosive substances. |
| Corrosion or degradation of container/lid | Reaction with acidic decomposition byproducts. | 1. Indicates advanced decomposition.2. Isolate the material (if safe to do so) and contact EHS for immediate disposal. |
Data Presentation
The following table presents hypothetical data on the thermal stability of this compound to illustrate the effect of storage temperature on its degradation. This data is for illustrative purposes only and is not derived from experimental results.
Table 1: Hypothetical Influence of Temperature on this compound Stability
| Storage Temperature (°C) | Time to 1% Mass Loss (Days) | Relative Decomposition Rate Factor |
| 4 | > 730 | 1x |
| 20 | 365 | 2x |
| 35 | 90 | 8x |
| 50 | 14 | 52x |
Experimental Protocols
Protocol 2.1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of a stored this compound sample by determining its decomposition onset temperature. A significant decrease in the onset temperature compared to a fresh sample indicates degradation.
Materials:
-
High-pressure DSC instrument (e.g., TA Instruments Q20P or equivalent).
-
High-pressure stainless steel crucibles and lids.
-
Microbalance (readable to 0.01 mg).
-
Sample handling tools (non-sparking tweezers, spatula).
-
Inert gas supply (Nitrogen or Argon).
-
Appropriate PPE: Face shield, safety goggles, flame-retardant lab coat, disposable gloves.[3]
Methodology:
-
Preparation: All sample preparation must be conducted remotely in a glove box or behind a blast shield within a fume hood.[1][8]
-
Sample Weighing: Carefully weigh 0.5 ± 0.1 mg of the this compound sample into a high-pressure stainless steel crucible.
-
Crucible Sealing: Hermetically seal the crucible using a press. Proper sealing is critical to contain any pressure release during decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with inert gas (e.g., nitrogen at 20 mL/min) for at least 15 minutes.
-
Pressurize the cell to 500 psi to help suppress volatilization and ensure a clear decomposition signal.
-
-
Thermal Program:
-
Equilibrate the cell at 40°C.
-
Ramp the temperature from 40°C to 300°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The decomposition is marked by a large exothermic peak.
-
Determine the "onset temperature" using the tangent method at the initial inflection point of the exotherm.
-
Compare the onset temperature to that of a known pure, stable sample. A shift to a lower temperature indicates reduced stability.
-
Visualizations
Decomposition Pathway
Caption: Key factors that can initiate the decomposition of this compound.
Troubleshooting Workflow
References
- 1. drexel.edu [drexel.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound [chemister.ru]
- 5. ercoworldwide.com [ercoworldwide.com]
- 6. CCOHS: Lead [ccohs.ca]
- 7. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 8. depts.washington.edu [depts.washington.edu]
Lead Chlorate Hygroscopic Properties Management: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of lead chlorate (B79027) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is lead chlorate and why is it highly hygroscopic?
A1: this compound, with the chemical formula Pb(ClO₃)₂, is a colorless crystalline solid.[1][2] Its hygroscopic nature means it readily attracts and absorbs moisture from the surrounding atmosphere.[3] This property can lead to deliquescence, where the solid absorbs so much water that it dissolves and forms an aqueous solution.[2][4]
Q2: What are the signs that my this compound has absorbed atmospheric moisture?
A2: Visual inspection can often reveal moisture absorption. Signs include a change in the physical appearance of the crystals from a dry, free-flowing powder to a clumpy, caked, or even paste-like substance.[5] In advanced stages of moisture absorption, the crystals may completely dissolve into a liquid.[6]
Q3: What are the potential consequences of using this compound that has absorbed water in my experiments?
A3: Using this compound that has absorbed water can significantly impact experimental accuracy and outcomes. The primary consequence is the inaccurate determination of the mass of the anhydrous compound, leading to errors in stoichiometry and concentration calculations.[6] The presence of water can also lead to unintended side reactions or alter reaction kinetics.
Q4: How should I properly store this compound to prevent moisture absorption?
A4: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area.[7] It is crucial to keep the container tightly closed.[3][7] For enhanced protection, store the primary container inside a desiccator containing a suitable drying agent, such as silica (B1680970) gel or phosphorus pentoxide.[6][8] Another effective method is to seal the container with parafilm and place it in a larger, heat-sealable bag with desiccant pouches.[9]
Q5: The this compound I have appears to have absorbed some moisture. Can it be dried?
A5: It is possible to dry this compound that has absorbed some moisture. Gentle heating in an oven can be employed to drive off the absorbed water.[3] However, it is critical to control the temperature carefully, as this compound decomposes at 230°C.[2]
Q6: What are the critical safety precautions I must follow when handling this compound?
A6: this compound is a toxic and oxidizing substance.[10][11] Always handle it in a well-ventilated area or under a chemical fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[12][13] Avoid creating dust, and keep it away from combustible materials, heat, sparks, and open flames.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate mass measurement during weighing.
-
Symptom: The mass of the this compound on the analytical balance is unstable and continuously increases.
-
Cause: The compound is absorbing atmospheric moisture during the weighing process.
-
Solution:
-
Minimize the exposure time to the atmosphere.[3]
-
Use a weighing bottle with a ground glass stopper.[6]
-
Alternatively, perform the weighing process inside a glove box with a controlled, low-humidity atmosphere.[14]
-
If a glove box is unavailable, work quickly and keep the container sealed as much as possible.[3]
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Symptom: Repeating the same experiment yields different results.
-
Cause: The water content of the this compound is variable between experiments due to differing levels of moisture absorption.[8]
-
Solution:
-
Ensure your this compound is completely dry before each experiment by following a standardized drying protocol.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent and determine its concentration accurately. Use this stock solution for subsequent experiments.[6]
-
Store the this compound in small, single-use aliquots in a desiccator to prevent repeated exposure of the bulk material to the atmosphere.
-
Issue 3: Physical changes in the solid this compound (clumping or caking).
-
Symptom: The this compound is no longer a free-flowing powder.[5]
-
Cause: Significant moisture absorption from the atmosphere.
-
Solution:
-
If the clumping is minor, the material can be gently broken up with a spatula before use, but be aware that its properties may have been altered.[3]
-
For more severe caking, the this compound should be dried using an appropriate protocol before use.
-
Review your storage procedures to prevent future moisture absorption.
-
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | Pb(ClO₃)₂ | [1] |
| Molar Mass | 374.10 g/mol | [2] |
| Appearance | Colorless, hygroscopic crystals | [1][2] |
| Density | 3.9 g/cm³ | [2] |
| Solubility in Water | Very soluble (soluble in 0.7 parts water) | [2] |
| Solubility in Alcohol | Freely soluble | [2] |
| Decomposition Temperature | 230°C | [2] |
Experimental Protocols
Protocol 1: Drying of Hydrated this compound
-
Preparation: Place a thin layer of the hydrated this compound in a clean, dry watch glass or evaporating dish.
-
Heating: Place the dish in a vacuum oven.
-
Drying: Gently heat the sample under vacuum at a temperature well below its decomposition point of 230°C. A temperature range of 100-120°C is generally recommended.
-
Cooling: Once the sample is dry, allow it to cool to room temperature inside a desiccator to prevent reabsorption of moisture.
-
Storage: Immediately transfer the dried this compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Handling and Weighing in a Controlled Atmosphere
-
Environment Preparation: If available, use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Ensure the humidity level inside the glove box is monitored and maintained at a low level.[14]
-
Material Transfer: Introduce all necessary equipment (spatulas, weighing paper/boats, sample container) into the glove box antechamber and purge with the inert gas.
-
Weighing: Transfer the this compound from its storage container to the weighing boat inside the glove box and record the mass.
-
Sample Sealing: Tightly seal the sample container before removing it from the glove box.
Protocol 3: Determination of Water Content (Conceptual Overview)
For precise quantification of water content, instrumental methods are necessary. A common technique is Karl Fischer titration, which is specifically designed to determine trace amounts of water in a sample. Other thermal analysis techniques, such as Thermogravimetric Analysis (TGA), can also be used to determine the water content by measuring the mass loss upon heating.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting flowchart for inaccurate results.
References
- 1. This compound. | 10294-47-0 [chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. hepatochem.com [hepatochem.com]
minimizing by-product formation in lead chlorate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of lead chlorate (B79027) (Pb(ClO₃)₂), with a primary focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing lead chlorate in a laboratory setting?
A1: The most prevalent laboratory method for synthesizing this compound is through a double decomposition (or metathesis) reaction. This involves reacting a soluble lead salt, typically lead(II) nitrate (B79036) (Pb(NO₃)₂), with a soluble chlorate salt, such as sodium chlorate (NaClO₃). The underlying principle of this method is the lower solubility of this compound in water compared to the reactant salts and the sodium nitrate by-product, which allows for its separation and purification through crystallization.
Q2: What are the primary by-products to be aware of during this compound synthesis?
A2: The main by-products of concern are:
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Sodium Nitrate (NaNO₃): This is the inherent by-product of the double decomposition reaction between lead nitrate and sodium chlorate.
-
Lead(II) Chloride (PbCl₂): This insoluble salt can precipitate if chloride ions are present as impurities in the reactants or reaction vessel.[1]
-
Basic Lead Salts: The formation of basic lead salts, such as basic lead carbonate, can occur if the reaction conditions are not slightly acidic or if the lead nitrate starting material is impure.
-
Unreacted Starting Materials: Residual lead nitrate and sodium chlorate can co-precipitate with the this compound if the reaction does not go to completion or if the purification process is inadequate.
Q3: How can I minimize the formation of lead chloride as a by-product?
A3: To minimize the formation of lead chloride, it is crucial to use high-purity reactants (lead nitrate and sodium chlorate) that are free from chloride contamination. Additionally, ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any residual chloride ions.
Q4: What is the role of temperature in the synthesis and purification of this compound?
A4: Temperature plays a critical role in both the synthesis and purification stages. The solubility of lead nitrate and sodium nitrate increases significantly with temperature, while the solubility of this compound also increases but to a different extent. This temperature-dependent solubility is exploited during purification by recrystallization. Dissolving the crude this compound in a minimal amount of hot water and then cooling the solution allows for the crystallization of purer this compound, leaving the more soluble impurities, like sodium nitrate, in the solution.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound Crystals
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. Slightly increasing the reaction time or gentle heating with stirring can help drive the reaction to completion. |
| Product Lost During Washing | Wash the collected this compound crystals with a minimal amount of ice-cold deionized water. Using room temperature or warm water will lead to significant product loss due to increased solubility. |
| Crystallization Issues | Allow the reaction mixture to cool slowly to promote the formation of larger, more easily filterable crystals. Rapid cooling can result in the formation of fine crystals that are difficult to collect. Seeding the solution with a small crystal of pure this compound can initiate crystallization. |
| Excessive Solvent in Recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. Using too much solvent will result in a lower yield upon cooling.[4] |
Issue 2: Product Contamination (Low Purity)
| Possible Cause | Troubleshooting Step |
| Contaminated Starting Materials | Use analytical grade lead nitrate and sodium chlorate with low levels of impurities, especially chlorides. |
| Co-precipitation of By-products | Perform recrystallization of the crude this compound. The significant difference in the solubility of this compound and sodium nitrate at lower temperatures is key to successful purification. Multiple recrystallization steps may be necessary to achieve high purity.[2][3] |
| Formation of Basic Lead Salts | Ensure the reaction is carried out in a neutral to slightly acidic solution. If necessary, adjust the pH of the lead nitrate solution with a small amount of dilute nitric acid before adding the sodium chlorate. |
| Inadequate Washing of Crystals | After filtration, wash the this compound crystals thoroughly with small portions of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Decomposition
This protocol outlines the synthesis of this compound from lead nitrate and sodium chlorate.
Materials:
-
Lead(II) Nitrate (Pb(NO₃)₂)
-
Sodium Chlorate (NaClO₃)
-
Deionized Water
-
Beakers
-
Stirring Rod
-
Heating Plate with Magnetic Stirrer
-
Filtration Apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice Bath
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a specific molar amount of lead nitrate in a minimal amount of deionized water in a beaker with gentle heating and stirring to ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent of sodium chlorate in a minimal amount of deionized water.
-
-
Reaction:
-
While stirring the lead nitrate solution, slowly add the sodium chlorate solution.
-
A white precipitate of this compound may begin to form.
-
Continue stirring the mixture for a predetermined time (e.g., 30-60 minutes) to ensure the reaction goes to completion. Gentle heating can be applied, but avoid boiling.
-
-
Crystallization:
-
Allow the reaction mixture to cool slowly to room temperature.
-
To maximize the yield of this compound crystals, place the beaker in an ice bath for at least 30 minutes.
-
-
Isolation:
-
Set up the vacuum filtration apparatus.
-
Filter the cold suspension to collect the this compound crystals.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass and dry them in a desiccator or a low-temperature oven.
-
Data Presentation
Table 1: Solubility of Relevant Compounds in Water ( g/100 g H₂O)
| Temperature (°C) | This compound (Pb(ClO₃)₂) | Lead Nitrate (Pb(NO₃)₂) | Sodium Nitrate (NaNO₃) | Lead Chloride (PbCl₂) |
| 0 | - | 36.4 | 73 | 0.67 |
| 10 | - | - | 80.2 | - |
| 20 | Very Soluble[5] | 52.22[6] | 88 | 0.99[6] |
| 40 | - | 69.4[6] | 104 | 1.45[6] |
| 60 | - | 88[6] | 124 | 1.98[6] |
| 80 | - | 107.5[6] | 148 | 2.62[6] |
| 100 | - | 127.3[6] | 180 | 3.31[6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Pathways for by-product formation.
References
- 1. What happens when sodium chloride is added to a solution class 11 chemistry CBSE [vedantu.com]
- 2. bodwinresearch.wordpress.com [bodwinresearch.wordpress.com]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound. | 10294-47-0 [chemicalbook.com]
- 6. Solubility Table for Water at Temperature [sigmaaldrich.com]
Technical Support Center: Lead Chlorate Synthesis (Experimental)
Disclaimer: The synthesis of lead chlorate (B79027) is a hazardous process that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not a guide for inexperienced individuals. Extreme caution is advised.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary hazards associated with lead chlorate synthesis? | This compound is a highly sensitive primary explosive. The primary hazards include extreme sensitivity to friction, impact, and heat, which can lead to accidental detonation. It is also toxic due to the presence of lead. |
| What are the key challenges in scaling up this compound synthesis? | The main challenges include managing the exothermic nature of the reaction, preventing accidental detonation due to mechanical action or temperature fluctuations, ensuring homogenous mixing without introducing excessive friction, and safely handling the final sensitive product. |
| What are the common precursors for this compound synthesis? | Common precursors include a soluble lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate, and a chlorate salt, typically sodium chlorate or potassium chlorate. |
| How does temperature affect the stability of the reaction? | Higher temperatures increase the reaction rate but also significantly increase the risk of spontaneous decomposition and detonation. Precise temperature control is critical for safety. |
| What are the recommended solvents for this synthesis? | Water is the most commonly used solvent due to its ability to dissolve the precursor salts and its ability to help dissipate heat. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of an insoluble precipitate other than this compound. | Impurities in the starting materials; Incorrect stoichiometry; pH of the solution is not optimal. | Use high-purity reagents; Carefully verify the molar ratios of the reactants; Adjust the pH of the solution (typically neutral to slightly acidic is preferred). |
| Reaction is proceeding too quickly or becoming too exothermic. | Initial temperature is too high; Rate of addition of reactants is too fast; Inadequate cooling. | Start the reaction at a lower temperature; Add the reactants slowly and in small portions; Ensure the reaction vessel is adequately cooled using an ice bath or other cooling system. |
| Low yield of this compound crystals. | Incomplete reaction; Sub-optimal crystallization conditions (e.g., temperature, cooling rate). | Ensure the reaction goes to completion by allowing sufficient time; Control the cooling rate to promote slow crystallization, which typically yields larger and purer crystals. |
| Crystals are very fine and difficult to handle. | Rapid crystallization. | Employ a slower cooling process or use a seeding crystal to encourage the growth of larger crystals. |
| Signs of decomposition (e.g., gas evolution, discoloration). | Contamination; Localized heating; Unstable reaction conditions. | IMMEDIATE ACTION REQUIRED: Cease addition of reactants, apply maximum cooling, and prepare for emergency procedures. Do not attempt to disturb the mixture. Review the purity of starting materials and the stability of the setup for future attempts. |
Experimental Workflow for this compound Synthesis
The following diagram outlines a generalized workflow for the synthesis of this compound. This is a conceptual representation and must be adapted with rigorous safety protocols for any practical application.
Caption: A conceptual workflow for the laboratory synthesis of this compound.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis process.
Caption: A troubleshooting decision tree for this compound synthesis.
Technical Support Center: Troubleshooting Low Yield in Lead Chlorate Precipitation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding low yields during lead chlorate (B79027) precipitation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead chlorate yield is significantly lower than the theoretical calculation. What are the most common causes?
Several factors can contribute to a lower-than-expected yield of this compound. The most common issues include:
-
Incomplete Precipitation: The precipitation of this compound may not have gone to completion. This can be due to insufficient cooling, incorrect stoichiometry, or a reaction time that is too short.
-
Product Loss During Workup: A significant amount of product can be lost during the filtering, washing, and drying stages of the experiment.
-
Impure Reactants: The purity of your starting materials (e.g., lead nitrate (B79036) and sodium chlorate) is crucial. If the reactants are impure, the actual amount of reacting species is less than what was measured, leading to a lower yield.[1][2][3]
-
Side Reactions: The presence of contaminants or incorrect reaction conditions can lead to unwanted side reactions that consume your reactants.[4][5]
-
Incorrect Stoichiometry: Errors in calculating the molar equivalents of your reactants can result in an excess of one reactant and a limiting amount of the other, thereby reducing the theoretical maximum yield.[6][7]
Q2: How does temperature affect the precipitation of this compound?
Data Snapshot: Effect of Temperature on Lead(II) Chloride Solubility
To illustrate the importance of temperature, the following table shows the solubility of lead(II) chloride in water at various temperatures. A similar trend can be expected for this compound.
| Temperature (°C) | Solubility of Lead(II) Chloride ( g/100 mL) |
| 0 | 0.67 |
| 20 | 0.99 |
| 40 | 1.45 |
| 60 | 1.98 |
| 80 | 2.62 |
| 100 | 3.34 |
| Data sourced from Sigma-Aldrich solubility tables.[8] |
Q3: I suspect my reactants are impure. How can I check for this?
Impurities in your starting materials can significantly impact your yield.[2][3] For instance, if you are using a lead salt like lead nitrate, it could be contaminated with other metal ions. Similarly, your chlorate source might contain other anions.
A simple qualitative test can help identify potential contamination. For your lead nitrate solution, adding a small amount of a solution containing a different precipitating anion (e.g., chloride or sulfate) can reveal the presence of other metal ions if an unexpected precipitate forms. The color of any precipitate formed upon reacting your lead solution with various anions can also indicate impurities.[9]
Q4: How can I be sure my precipitation reaction has gone to completion?
To ensure the reaction has gone to completion, after the initial precipitation and cooling, centrifuge a small sample of the mixture. To the clear supernatant, add a single drop of your precipitating reagent (e.g., the chlorate solution). If more precipitate forms, the reaction is not yet complete. You may need to add more of the precipitating reagent or allow for a longer reaction time with thorough stirring.
Q5: What is the correct way to wash the this compound precipitate to minimize product loss?
Washing the precipitate is a trade-off between removing soluble impurities and losing the product due to its own solubility. To minimize loss:
-
Use Ice-Cold Washing Liquid: Use a minimal amount of ice-cold deionized water or a saturated solution of this compound for washing. The cold temperature will minimize the solubility of your product.
-
Wash Quickly and Efficiently: Perform the washing steps quickly to reduce the contact time between the precipitate and the wash solvent.
-
Use Multiple Small Washes: It is more effective to wash the precipitate with several small volumes of cold solvent rather than one large volume.
Experimental Protocols
Protocol 1: Standard this compound Precipitation
This protocol outlines a standard method for the precipitation of this compound from lead nitrate and sodium chlorate.
Materials:
-
Lead(II) Nitrate (Pb(NO₃)₂)
-
Sodium Chlorate (NaClO₃)
-
Deionized Water
-
Beakers
-
Stirring Rod
-
Ice Bath
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a calculated molar amount of Lead(II) Nitrate in a minimum amount of deionized water in a beaker.
-
In a separate beaker, dissolve a stoichiometric equivalent of Sodium Chlorate in a minimum amount of deionized water. A slight excess (1-2%) of the chlorate solution can be used to ensure complete precipitation of the lead.
-
-
Reaction and Precipitation:
-
Slowly add the sodium chlorate solution to the lead nitrate solution while stirring continuously. A white precipitate of this compound should form immediately.
-
Continue stirring for 15-20 minutes at room temperature to ensure thorough mixing and reaction.
-
-
Cooling and Crystallization:
-
Place the beaker containing the mixture in an ice bath and continue to stir intermittently for at least 30-45 minutes. This will maximize the precipitation by lowering the solubility of the this compound.
-
-
Isolation of Precipitate:
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it is sealed.
-
Pour the cold slurry of this compound into the funnel and apply a vacuum to remove the supernatant.
-
-
Washing the Precipitate:
-
With the vacuum still applied, wash the precipitate with two or three small portions of ice-cold deionized water. Allow the vacuum to pull the wash water through completely after each wash.
-
-
Drying:
-
Leave the precipitate in the funnel with the vacuum on for 10-15 minutes to pull as much water out as possible.
-
Carefully remove the filter paper with the product and place it in a desiccator to dry completely. The final yield should be determined by weighing the dried product.
-
Protocol 2: Qualitative Test for Purity of Lead Nitrate
This protocol helps to identify the presence of common interfering ions in your lead nitrate starting material.
Materials:
-
Lead(II) Nitrate solution (the one used in your experiment)
-
0.1 M Sodium Chloride (NaCl) solution
-
0.1 M Sodium Sulfate (Na₂SO₄) solution
-
Test tubes
Procedure:
-
Place 1-2 mL of your lead nitrate solution into two separate test tubes.
-
To the first test tube, add a few drops of the 0.1 M Sodium Chloride solution. Observe for the formation of a white precipitate (Lead(II) Chloride). This is expected.
-
To the second test tube, add a few drops of the 0.1 M Sodium Sulfate solution. Observe for the formation of a white precipitate (Lead(II) Sulfate). This is also expected.
-
Interpretation: While lead itself will form these precipitates, the amount and readiness of precipitation can sometimes give clues. More importantly, if your lead nitrate is supposed to be pure, and you are testing for other contaminants, you would use reagents that do not precipitate lead but would precipitate common contaminants like silver or barium. For instance, if you suspect silver contamination in a different salt, adding chloride would be a good test.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the precipitation and isolation of this compound.
References
- 1. nagwa.com [nagwa.com]
- 2. tutorchase.com [tutorchase.com]
- 3. tutorchase.com [tutorchase.com]
- 4. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 9. Precipitation reactions of lead nitrate | Class experiment | RSC Education [edu.rsc.org]
improving the stability of aqueous lead chlorate solutions
Technical Support Center: Aqueous Lead Chlorate (B79027) Solutions
Disclaimer: Lead chlorate is a hazardous substance that should only be handled by trained professionals in a controlled laboratory setting. It is a strong oxidizer and can be sensitive to heat, shock, or friction. Always consult the Safety Data Sheet (SDS) and follow all institutional safety protocols before working with this compound. The information provided here is for educational purposes and does not substitute for professional laboratory safety training and procedures.
Frequently Asked Questions (FAQs)
Q1: My aqueous this compound solution has turned cloudy. What is causing this?
A1: Cloudiness or turbidity in your aqueous this compound solution is likely due to the precipitation of a sparingly soluble lead salt. Common causes include:
-
Contamination: Introduction of ions that form insoluble lead compounds, such as sulfate (B86663) (SO₄²⁻), carbonate (CO₃²⁻), or certain halides.
-
pH Changes: An increase in pH can lead to the precipitation of lead(II) hydroxide (B78521) (Pb(OH)₂).
-
Concentration Effects: If the solution is close to saturation, small changes in temperature can decrease the solubility of this compound, causing it to precipitate.
Troubleshooting Steps:
-
Verify the purity of the water and any reagents used to prepare the solution.
-
Check the pH of the solution. Acidifying the solution slightly with dilute perchloric acid may redissolve some precipitates, but be aware this can affect your experiment.
-
Ensure the storage temperature is stable and appropriate for the concentration of your solution.
Q2: I observe a color change in my this compound solution over time. What does this indicate?
A2: A pure aqueous this compound solution should be colorless. A color change can indicate:
-
Decomposition: Decomposition of the chlorate ion can lead to the formation of various byproducts.
-
Impurities: The presence of impurities, either from the starting material or introduced during handling, can cause coloration. For example, impurities from graphite (B72142) electrodes used in synthesis can result in a grayish or greenish tint.[1]
-
Reaction with Container: While less common with appropriate container materials, interaction with the storage vessel could introduce colored species.
Troubleshooting Steps:
-
Analyze the solution using techniques like UV-Vis spectroscopy to identify any new absorption peaks.
-
If decomposition is suspected, handle the solution with extreme caution as decomposition products may be unstable.
-
Ensure you are using high-purity this compound and appropriate, clean glassware or storage containers.
Q3: What are the ideal storage conditions for an aqueous this compound solution?
A3: To maximize stability and safety, store aqueous this compound solutions under the following conditions:
-
Container: Use a tightly sealed, clean, and inert container. Polycarbonate containers have been found to be effective for storing aqueous inorganic lead solutions.
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat sources.[2][3][4] Recommended storage temperatures are generally between 15–25 °C.[3]
-
Light: Protect the solution from direct sunlight.
-
Incompatible Materials: Keep the solution away from strong oxidizing agents, reducing agents, combustible materials, and incompatible metals.[2][3][5]
Troubleshooting Guides
Issue 1: Unexpected Precipitation
-
Symptom: A white or crystalline solid forms in the solution.
-
Possible Cause: Precipitation of lead chloride (PbCl₂) due to the presence of chloride ions. Lead(II) chloride is poorly soluble in water.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected precipitation.
Issue 2: Evidence of Decomposition
-
Symptom: Gas evolution, significant color change, or formation of an oily layer.
-
Warning: Decomposition of chlorates can be hazardous. Proceed with extreme caution.
-
Possible Cause: Chlorates can decompose to form metal chlorides and oxygen gas, a reaction that can be accelerated by impurities or heat.[7]
-
Troubleshooting Workflow:
Caption: Safety workflow for suspected solution decomposition.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution
This protocol is for the preparation of a this compound solution from a solid lead salt.
Materials:
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) oxide (PbO)
-
Perchloric acid (HClO₄)
-
High-purity (e.g., Milli-Q) water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
Procedure:
-
In a fume hood, carefully weigh the desired amount of the lead starting material.
-
Dissolve the lead salt in a minimal amount of high-purity water in a beaker.
-
Slowly add a stoichiometric amount of perchloric acid to the solution while stirring. The reaction of lead nitrate with perchloric acid will produce lead perchlorate (B79767) and nitric acid.[8]
-
Gently heat the solution to approximately 125°C to drive off the nitric acid.[8]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Dilute to the mark with high-purity water, cap, and invert several times to ensure homogeneity.
-
Store the solution in a clean, properly labeled, and sealed container under appropriate conditions.
Data Presentation
Table 1: Factors Influencing the Stability of Metal Complexes in Aqueous Solutions
| Factor | Influence on Stability | Rationale |
| Charge of Metal Ion | Higher positive charge increases stability.[9][10][11] | Stronger electrostatic attraction between the metal ion and ligands. |
| Size of Metal Ion | Smaller ionic radius for a given charge increases stability.[9][10] | Higher charge density leads to stronger bonds. |
| Ligand Properties | Stronger bases/more nucleophilic ligands form more stable complexes.[11] | Enhanced ability to donate electron pairs to the metal center. |
| Chelate Effect | The formation of chelate rings with polydentate ligands significantly increases stability.[10][11] | Favorable entropy change upon chelation. |
| pH of the Solution | Can significantly alter stability by affecting the protonation state of ligands or promoting hydrolysis of the metal ion. | Changes in pH can lead to the formation of less stable or insoluble species. |
Signaling Pathways and Logical Relationships
The stability of lead(II) in an aqueous solution is influenced by the formation of various complex ions, particularly with chloride. The following diagram illustrates the equilibrium between the free lead ion and its chloride complexes.
Caption: Equilibrium of lead(II) chloride complexes in solution.
References
- 1. Sciencemadness Discussion Board - Chlorate decomposition (?) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 11. Stability of Coordination Compounds & Stability of a Complex Ion | AESL [aakash.ac.in]
Technical Support Center: Lead Chlorate Decontamination
This guide provides comprehensive procedures for the safe decontamination of lead chlorate (B79027) spills. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of lead chlorate?
A1: this compound is a strong oxidizing agent and is toxic. It can accelerate the combustion of other materials, potentially leading to fires or explosions, especially when in contact with reducing agents or combustible materials.[1][2] Lead is a heavy metal poison that can cause severe health effects upon ingestion or inhalation.[3][4]
Q2: What immediate steps should I take after a this compound spill?
A2: Immediately alert personnel in the area and evacuate if necessary.[3][5][6] If the spill is significant, poses a fire risk, or if you are not trained to handle it, call emergency services.[3][6] Remove any sources of ignition from the area.
Q3: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
A3: At a minimum, you should wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile or chloroprene).[3] For larger spills or where dust may be generated, respiratory protection may be necessary.[2]
Q4: Can I use a standard spill kit for a this compound spill?
A4: While some components of a standard spill kit, like absorbent pads for aqueous solutions, can be used, you must avoid using materials that are reactive with strong oxidizers. For example, do not use paper towels or other combustible materials to absorb the spill directly.[2] A specialized spill kit for oxidizing agents is recommended.
Q5: How do I dispose of the waste from a this compound spill cleanup?
A5: All contaminated materials, including used absorbents, PPE, and cleaning solutions, must be collected in a designated, labeled hazardous waste container.[5][7] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of lead-containing waste down the drain.[7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Yellow gas is observed during neutralization. | The addition of acid to the chlorate solution can release chlorine dioxide (ClO2) gas, which is toxic and explosive at concentrations above 10%.[8] | Ensure the entire procedure is conducted in a well-ventilated fume hood. Do not inhale the gas. If the gas evolution is vigorous, reduce the rate of acid addition. |
| The spill area remains contaminated after cleaning. | Inadequate decontamination or improper cleaning technique. | Repeat the decontamination procedure, ensuring thorough wetting of the surface with the neutralizing solution and allowing for sufficient contact time. Use a lead test kit to verify that the area is clean.[7] |
| The neutralizing solution is not effective. | The pH of the solution is not in the optimal range for the reduction of chlorate. | Check the pH of the spill solution after adding the reducing agent and acid. The pH should be below 3 for the reaction to proceed effectively.[8] Adjust the pH by slowly adding more acid if necessary. |
| Solid this compound has been spilled. | N/A | For solid spills, it is crucial to avoid generating dust.[3] Gently cover the spill with a damp, inert absorbent material (such as sand or vermiculite) before sweeping it up. Do not use a dry brush or compressed air. |
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) for Lead | 50 µg/m³ (8-hour time-weighted average) | [9][10][11] |
| NIOSH Recommended Exposure Limit (REL) for Lead | 50 µg/m³ (8-hour time-weighted average) | [12][13] |
| NIOSH Immediately Dangerous to Life or Health (IDLH) for Lead | 100 mg/m³ |
Detailed Decontamination Protocol
This protocol outlines the step-by-step procedure for the decontamination of a this compound spill.
1.0 Immediate Actions
1.1. Alert all personnel in the immediate vicinity of the spill. 1.2. Evacuate the area if the spill is large, if there is a risk of fire, or if personnel are not trained in spill response.[3][6] 1.3. Remove all ignition sources from the area. 1.4. If safe to do so, close the doors to the affected area to contain any vapors.
2.0 Personal Protective Equipment (PPE)
2.1. Don the following PPE before beginning cleanup:
- Chemical-resistant gloves (nitrile or chloroprene).[3]
- Chemical safety goggles.
- A lab coat or chemical-resistant apron.
- Closed-toe shoes.
- For large spills or if dust is present, a respirator with a P100 filter may be required.
3.0 Spill Containment
3.1. For liquid spills: Contain the spill by creating a dike around the perimeter with an inert absorbent material such as sand, vermiculite, or a spill pillow designed for oxidizing chemicals. 3.2. For solid spills: Gently cover the spilled material with a damp, inert absorbent to prevent dust from becoming airborne.[3]
4.0 Neutralization and Cleanup
4.1. Prepare a neutralizing solution. A common method for neutralizing chlorates is through chemical reduction. Prepare a solution of a reducing agent such as sodium metabisulfite (B1197395) or ferrous sulfate (B86663).
- Sodium Metabisulfite Solution: Prepare a 10% (w/v) solution of sodium metabisulfite in water.
- Ferrous Sulfate Solution: Prepare a saturated solution of ferrous sulfate in water.
4.2. Acidify the spill. Slowly add a dilute acid, such as 1 M hydrochloric acid, to the spilled material. This should be done in a fume hood as toxic chlorine dioxide gas may be evolved.[8] The target pH should be below 3 to facilitate the reduction of the chlorate.[8]
4.3. Apply the neutralizing solution. Gradually apply the prepared reducing agent solution to the acidified spill, starting from the edges and working inwards. Allow the solution to react for at least 30 minutes.
4.4. Absorb the treated spill. Once the reaction is complete, absorb the liquid with an inert absorbent material.
4.5. Collect the waste. Using a plastic scoop or tongs, collect all the absorbed material and any remaining solid waste into a heavy-duty plastic bag.[5]
5.0 Final Decontamination
5.1. Wash the area. Clean the spill area thoroughly with soap and water.[1] 5.2. Rinse the area. Rinse the area with copious amounts of water. 5.3. Dry the area. Wipe the area dry with clean cloths. 5.4. Test for residual lead. Use a lead test kit to confirm that the area is free of lead contamination.[7]
6.0 Waste Disposal
6.1. Seal the plastic bag containing the spill cleanup waste. 6.2. Place the sealed bag into a labeled hazardous waste container. The label should clearly indicate "Hazardous Waste - this compound Spill Debris". 6.3. Dispose of all contaminated PPE as hazardous waste.[7] 6.4. Follow your institution's procedures for the collection and disposal of hazardous waste.
Decontamination Workflow
Caption: Logical workflow for this compound spill decontamination.
References
- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 2. fishersci.com [fishersci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. drexel.edu [drexel.edu]
- 8. chlorates.exrockets.com [chlorates.exrockets.com]
- 9. Sciencemadness Discussion Board - Safe disposal/handling of lead in a domestic setting - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Chlorate formation and disinfection: what about it? | Watter B.V. [watter.nl]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. CN1215971C - Refining method for removing chlorate from perchlorate - Google Patents [patents.google.com]
- 13. CCOHS: Lead [ccohs.ca]
Technical Support Center: Filtering Techniques for Lead Chlorate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the filtration and purification of lead chlorate (B79027) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in lead chlorate solutions?
A1: this compound solutions can be contaminated with various impurities depending on the synthesis route and starting materials. Common inorganic impurities include other heavy metal cations such as copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). Anions like chlorides (Cl⁻) and sulfates (SO₄²⁻) are also frequently present, often as lead salts with low solubility (e.g., PbCl₂ and PbSO₄). Organic impurities may include residual solvents or byproducts from the synthesis process.
Q2: What are the primary purification strategies for aqueous this compound solutions?
A2: The primary strategies for purifying this compound solutions hinge on the differences in solubility and chemical properties between this compound and the impurities. Key methods include:
-
Fractional Crystallization: This is a highly effective method that leverages the different solubilities of lead salts at various temperatures. For instance, lead chloride is significantly less soluble in cold water than in hot water, allowing for its precipitation and removal by cooling the solution.
-
Ion Exchange Chromatography: This technique is used to remove dissolved ionic impurities. Cation exchange resins can effectively capture unwanted positively charged metal ions, while anion exchange resins can remove anionic impurities.
-
Activated Carbon Treatment: This method is primarily used to remove dissolved organic impurities through adsorption.
-
Chemical Precipitation: Impurities can sometimes be selectively precipitated by adjusting the pH or adding a specific precipitating agent.
Q3: How does temperature significantly impact the purification of lead salts?
A3: Temperature is a critical parameter, especially for fractional crystallization. The solubilities of many lead salts, such as lead chloride (PbCl₂), are highly dependent on temperature. Lead chloride's solubility increases substantially with a rise in temperature.[1][2] This property allows for a purification process where the solution is heated to dissolve the lead salts and then cooled to selectively precipitate the less soluble lead chloride, which can then be removed by filtration.
Q4: What is co-precipitation, and how can it be minimized during purification?
A4: Co-precipitation is the unintentional precipitation of soluble impurities along with the target compound, in this case, this compound or an intermediate precipitate like lead chloride. This can occur through surface adsorption on the crystals, inclusion within the crystal lattice, or physical trapping (occlusion) as the crystals grow. To minimize co-precipitation, it is advisable to control the rate of precipitation (e.g., by cooling the solution slowly), ensure thorough washing of the precipitate, and consider redissolving and reprecipitating the solid to enhance purity.
Q5: Why is maintaining the correct pH crucial during the filtration process?
A5: The pH of the this compound solution is critical because lead(II) ions can undergo hydrolysis in neutral or basic solutions to form insoluble lead hydroxide (B78521) (Pb(OH)₂) or various basic lead salts. To prevent this precipitation and keep the desired this compound in solution, the solution should be kept under slightly acidic conditions. However, the pH must be carefully controlled, as excessively acidic conditions might alter the solubility of other components or interfere with certain purification methods like ion exchange.
Q6: Can advanced membrane filtration techniques be used for this compound solutions?
A6: Yes, advanced membrane filtration methods like reverse osmosis and nanofiltration can be effective for removing dissolved ions, including heavy metals. These techniques use semi-permeable membranes to separate ions from the water. However, these methods can be energy-intensive and are susceptible to membrane fouling, which requires regular maintenance. For laboratory-scale purification, methods like fractional crystallization and ion exchange are often more practical.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product After Recrystallization
-
Symptoms: The quantity of recovered this compound is significantly lower than theoretically expected.
-
Possible Causes & Solutions:
-
Excessive Solvent: Too much water was used, preventing the solution from becoming saturated upon cooling. Before filtration, test the mother liquor by evaporating a small sample to see if a significant amount of product remains dissolved.
-
Incomplete Precipitation: The solution was not cooled to a low enough temperature to maximize the precipitation of the less soluble salt (e.g., lead chloride). Ensure the solution is cooled in an ice bath to near 0°C.
-
Precipitate Lost During Washing: The wash solvent was not pre-chilled, causing some of the precipitate to redissolve. Always use ice-cold washing solutions and use the minimum volume necessary.
-
Issue 2: The Final Product Appears Discolored
-
Symptoms: The purified this compound crystals are not white.
-
Possible Causes & Solutions:
-
Presence of Colored Metal Ions: Impurities like copper(II) (blue/green) or iron(III) (yellow/brown) may be present. Use analytical techniques like ICP-OES to identify the specific metal contaminants and employ a targeted removal method, such as ion exchange chromatography.
-
Organic Impurities: Residual organic compounds from synthesis can sometimes impart color. Treatment with activated carbon can effectively remove many of these impurities.
-
Formation of Lead Oxides: Exposure to high temperatures during drying can lead to the formation of colored lead oxides. Ensure that drying temperatures are appropriate for this compound and consider drying under a vacuum to lower the required temperature.
-
Issue 3: Filter Clogging or Excessively Slow Filtration Rate
-
Symptoms: The filtration apparatus clogs quickly, or the solution passes through the filter medium very slowly.
-
Possible Causes & Solutions:
-
Very Fine Precipitate: Rapid precipitation (e.g., crash cooling) can lead to the formation of very small crystals or an amorphous solid that clogs the filter paper pores. Allow the solution to cool more slowly to encourage the growth of larger, more easily filterable crystals.
-
Colloidal Suspension: The formation of a colloidal suspension of impurities (like lead hydroxide at incorrect pH) can block the filter. Ensure the solution pH is appropriately acidic to prevent the hydrolysis of lead ions.
-
Inappropriate Filter Porosity: The filter paper's pore size may be too small for the precipitate. Select a filter paper with a slightly larger pore size if crystal size allows, or consider using a Büchner funnel with vacuum assistance to speed up the process.
-
Data Presentation
Table 1: Solubility of Lead Compounds in Water at Different Temperatures
| Compound | Formula | Solubility at 0°C ( g/100 mL) | Solubility at 20°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |
| Lead(II) Chlorate | Pb(ClO₃)₂ | - | ~144 | - |
| Lead(II) Chloride | PbCl₂ | 0.673[2] | 0.99[2][3] | 3.34[2] |
| Lead(II) Sulfate | PbSO₄ | - | 0.00425 (at 25°C)[4] | - |
Note: Data for this compound solubility at varying temperatures is limited. Its high solubility at room temperature is the key characteristic for separating less soluble impurities.
Table 2: Comparison of Purification Techniques for Lead Solutions
| Technique | Target Impurities | Typical Removal Efficiency | Key Considerations |
| Fractional Crystallization | Sparingly soluble salts (e.g., PbCl₂) | High, dependent on solubility difference | Requires precise temperature control; multiple cycles may be needed for high purity. |
| Ion Exchange Chromatography | Divalent heavy metal cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | >90-99%[5] | Resin must be selective for target ions; pH and flow rate must be optimized. |
| Activated Carbon Treatment | Dissolved organic compounds, residual solvents | Varies widely (can be >90%) | Not effective for most inorganic salts; carbon may need to be regenerated or replaced. |
| Chemical Precipitation | Specific metal ions | High, dependent on precipitating agent | Requires careful pH control; risk of co-precipitation of lead. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization (to remove Chloride impurities)
This protocol leverages the significant difference in solubility between this compound (highly soluble) and lead chloride (sparingly soluble in cold water).
Materials:
-
Impure this compound solution containing chloride impurities
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Transfer the impure this compound solution to a beaker. If starting with a solid, dissolve it in a minimal amount of hot deionized water (e.g., 80-90°C) with stirring until all the solid dissolves.
-
Slowly cool the solution to room temperature while stirring gently. This allows for the formation of larger crystals of lead chloride.
-
Once at room temperature, place the beaker in an ice bath and continue to cool to approximately 0-5°C to maximize the precipitation of lead chloride.
-
Set up the vacuum filtration apparatus with an appropriate grade of filter paper.
-
Quickly filter the cold suspension to separate the precipitated lead chloride (solid) from the purified this compound solution (filtrate).
-
Wash the collected lead chloride precipitate with a very small amount of ice-cold deionized water to remove any residual this compound solution.
-
The filtrate now contains the purified this compound. This solution can be gently heated to reduce the volume and recrystallize the pure this compound product if desired.
Protocol 2: Removal of Divalent Cation Impurities using Ion Exchange Chromatography
This protocol describes a general procedure for removing heavy metal impurities like Cu²⁺ and Fe³⁺ using a cation exchange resin.
Materials:
-
This compound solution containing metal ion impurities
-
Strong acid cation exchange resin (e.g., in Na⁺ or H⁺ form)
-
Chromatography column
-
pH meter and appropriate acids/bases for pH adjustment
-
Elution and regeneration solutions (e.g., dilute HCl or NaCl solution)
Procedure:
-
Prepare the chromatography column by packing it with the cation exchange resin to the desired bed height.
-
Equilibrate the resin by passing an appropriate buffer solution through the column until the pH of the effluent matches the influent.
-
Adjust the pH of the impure this compound solution to a slightly acidic value (e.g., pH 4-5) to prevent lead hydroxide precipitation and ensure optimal binding of impurity cations.
-
Carefully load the this compound solution onto the top of the column.
-
Allow the solution to pass through the resin bed at a controlled flow rate. The impurity cations will bind to the resin, displacing Na⁺ or H⁺ ions, while the this compound passes through.
-
Collect the purified this compound solution as it elutes from the column.
-
Once all the sample has passed through, wash the column with deionized water to recover any remaining product.
-
Regenerate the resin by passing a high concentration salt or acid solution through the column to displace the bound impurity metals, preparing it for future use.
Protocol 3: Removal of Organic Impurities using Activated Carbon
This protocol is for removing dissolved organic contaminants, such as residual solvents.
Materials:
-
This compound solution with organic impurities
-
Powdered or granular activated carbon
-
Beaker with magnetic stirrer
-
Filtration apparatus (e.g., filter paper or a fritted glass funnel)
Procedure:
-
Transfer the this compound solution to a beaker.
-
Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).
-
Stir the mixture at room temperature for a set period (e.g., 30-60 minutes) to allow for the adsorption of organic impurities onto the carbon surface.
-
Remove the activated carbon from the solution by filtration. Ensure a fine enough filter is used to remove all carbon particles.
-
The resulting filtrate is the purified this compound solution, now free of the targeted organic impurities.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound solutions.
Caption: Troubleshooting logic for low yield after recrystallization.
Caption: Conceptual diagram of selective precipitation versus co-precipitation.
References
impact of pH on lead chlorate synthesis efficiency
Technical Support Center: Lead Chlorate (B79027) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of lead chlorate, with a specific focus on the critical role of pH in optimizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the yield and purity of this compound during synthesis?
A: The pH of the reaction medium is the most critical parameter. The efficiency of this compound synthesis is highly dependent on maintaining a pH that ensures the stability and availability of the lead(II) ions (Pb²⁺) in the solution without causing their precipitation as lead(II) hydroxide (B78521).
Q2: What is the optimal pH range for this compound synthesis?
A: The optimal pH for the synthesis is in the slightly acidic range, typically between pH 5.0 and 6.5 . This range is a compromise to prevent the precipitation of lead(II) hydroxide at higher pH levels while ensuring the stability of the chlorate precursors.[1][2]
Q3: Why is a highly alkaline pH detrimental to the synthesis?
A: In alkaline conditions (pH > 7.0), lead(II) ions will react with hydroxide ions (OH⁻) to form insoluble lead(II) hydroxide (Pb(OH)₂).[3][4] This precipitation removes the lead ions from the solution, making them unavailable to react with chlorate ions, which drastically reduces the synthesis efficiency. The precipitation of lead hydroxide typically begins at a pH of around 7.2.[4]
Q4: What happens if the pH is too acidic?
A: While lead(II) ions are soluble in acidic conditions, a very low pH can be problematic.[5][6] Solutions of the common precursor, lead(II) nitrate (B79036), are naturally acidic (pH 3-4).[7][8] If the synthesis involves the in-situ formation of chlorate, a pH below 5 can disrupt the necessary equilibrium between hypochlorous acid and hypochlorite (B82951), hindering the formation of the chlorate ion.[9]
Q5: How can I monitor and control the pH during the experiment?
A: Use a calibrated pH meter for continuous or frequent monitoring. To adjust the pH, use dilute solutions of nitric acid (to lower pH) or sodium hydroxide (to raise pH). Add the adjusting solution dropwise with constant stirring to avoid localized pH spikes that could cause premature precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Incorrect pH (too high): A white, gelatinous precipitate (likely lead hydroxide) is observed. | Lower the reaction pH to the optimal range (5.0 - 6.5) using a dilute acid like HNO₃. Ensure the pH did not exceed 7.0 during the reaction.[4] |
| Cloudy Reactant Solution | Hydrolysis of Lead Salt: The initial lead(II) nitrate or acetate (B1210297) solution is hydrolyzing due to a pH that is too close to neutral.[6] | Add a few drops of dilute nitric acid to the lead salt solution to lower the pH and redissolve any initial precipitate before starting the synthesis.[6] |
| Product Contaminated with a White Precipitate | Co-precipitation of Lead Hydroxide: The pH may have fluctuated to above 7.0 during the reaction, leading to contamination of the this compound product. | Maintain strict pH control throughout the entire reaction. Purify the final product through recrystallization, ensuring the dissolution pH is slightly acidic. |
| Reaction Inefficient or Stalled | Incorrect pH (too low): If using an electrolytic or hypochlorite-based method, a pH that is too low can inhibit the formation of the chlorate ion from its precursors.[1][9] | Adjust the pH upwards into the optimal 5.0 - 6.5 range using a dilute base. This range is optimal for the chemical conversion of hypochlorite to chlorate.[2] |
Data Presentation
Table 1: Impact of pH on this compound Yield and Purity
Illustrative data based on typical aqueous precipitation reactions.
| pH | Reaction Observations | Product Appearance | Purity (%) | Yield (%) |
| 4.0 | Clear solution, slow reaction | Fine white crystals | >99 | 65 |
| 5.5 | Clear solution, steady reaction | Well-defined white crystals | >99 | 92 |
| 6.0 | Clear solution, optimal reaction rate | Well-defined white crystals | >99 | 95 |
| 7.0 | Slight initial turbidity | Crystals with minor opaques | 95 | 80 |
| 8.0 | Significant white precipitate forms | Chalky, amorphous solid | <70 | 40 |
| 9.0 | Dense white precipitate forms instantly | Gelatinous white solid | <20 | <10 |
Experimental Protocols
Methodology: Studying the Effect of pH on this compound Synthesis via Metathesis
This protocol details a method for determining the optimal pH for the synthesis of this compound via a double displacement reaction between lead(II) nitrate and sodium chlorate.
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of lead(II) nitrate, Pb(NO₃)₂. Add dilute nitric acid dropwise until the solution is clear to prevent hydrolysis (target pH ~4.0).
-
Prepare a 2.0 M solution of sodium chlorate, NaClO₃.
-
Prepare 0.1 M solutions of nitric acid (HNO₃) and sodium hydroxide (NaOH) for pH adjustment.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a calibrated pH probe, add 50 mL of the 1.0 M Pb(NO₃)₂ stock solution.
-
Slowly add deionized water until the total volume is 150 mL.
-
Begin stirring and gently heat the solution to the desired reaction temperature (e.g., 40°C).
-
-
pH Adjustment and Reaction Initiation:
-
Carefully adjust the pH of the lead nitrate solution to the target value for the experiment (e.g., pH 5.5) using the 0.1 M NaOH or 0.1 M HNO₃ solutions.
-
Once the temperature and pH are stable, add 50 mL of the 2.0 M NaClO₃ solution dropwise over 15 minutes.
-
Monitor the pH continuously and make necessary adjustments to maintain it at the target value.
-
-
Reaction and Product Isolation:
-
Allow the reaction to proceed for 1 hour at the set temperature and pH.
-
After the reaction period, cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove soluble impurities.
-
-
Analysis:
-
Dry the product in a desiccator to a constant weight and calculate the percentage yield.
-
Analyze the product's purity using appropriate analytical techniques (e.g., ICP-MS for lead content, ion chromatography for chlorate content).
-
Repeat the experiment at different pH values (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 8.0) to determine the optimal conditions.
-
Visualizations
Caption: Logical relationship between pH and this compound synthesis outcomes.
References
- 1. Preparing chlorates - PyroGuide [pyrodata.com]
- 2. Amasci.net - Potassium chlorate synthesis (via chlorine disproportionation) [amasci.net]
- 3. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lead(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. feanor-lab.com [feanor-lab.com]
Technical Support Center: Temperature Control in Lead Chlorate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of lead chlorate (B79027), with a focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dissolving lead chlorate in water?
Q2: My this compound solution is not crystallizing upon cooling. What should I do?
Several factors could be preventing crystallization. Here are some troubleshooting steps:
-
Induce Nucleation: "Scratch" the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a small, pure crystal of this compound to the solution to act as a template for crystal growth.
-
Increase Supersaturation: If the solution is not sufficiently supersaturated, you can try to evaporate some of the solvent to increase the concentration of this compound.
-
Reduce Temperature Further: Use an ice bath to lower the temperature further, which will decrease the solubility of the this compound and promote crystallization.
Q3: The crystals I've obtained are very small and needle-like. How can I grow larger crystals?
The formation of small, needle-like crystals is often a result of rapid cooling. To obtain larger crystals, a slower cooling rate is necessary. A slow cooling process allows for more orderly deposition of molecules onto the crystal lattice, resulting in larger and more well-defined crystals. Consider allowing the solution to cool to room temperature slowly on a benchtop, insulated from rapid temperature fluctuations, before transferring it to a colder environment.
Q4: My final product seems impure. How does temperature control affect purity?
Rapid crystallization can trap impurities within the crystal lattice. A slower cooling rate not only promotes the growth of larger crystals but also enhances purity. As crystals form slowly, there is more time for impurity molecules to be excluded from the growing crystal structure.
Q5: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when a saturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. If you observe an oily layer forming, try reheating the solution and adding a small amount of additional solvent to decrease the saturation slightly. Then, allow the solution to cool more slowly.
Data Presentation
The solubility of lead(II) chlorate in water is crucial for designing crystallization experiments. Unfortunately, detailed temperature-dependent solubility data is scarce in publicly available literature.
| Temperature (°C) | Solubility ( g/100 mL of H₂O) |
| Not Specified | 144 |
Note: The temperature for the stated solubility of 144 g/100 mL was not provided in the source material. Researchers should experimentally determine the solubility curve for this compound for precise control over their crystallization processes.
Experimental Protocols
Protocol for this compound Crystallization by Slow Cooling
This protocol outlines a general procedure for obtaining this compound crystals from an aqueous solution using a slow cooling method.
Materials:
-
Lead(II) chlorate
-
Distilled or deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Glass stirring rod
-
Watch glass
-
Insulated cooling container (e.g., Dewar flask or a beaker wrapped in glass wool)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, and vacuum flask)
Procedure:
-
Dissolution:
-
Place a measured amount of lead(II) chlorate into an Erlenmeyer flask.
-
Add a minimal amount of distilled water to the flask.
-
Gently heat the mixture while stirring continuously until all the this compound has dissolved. Avoid boiling the solution to prevent excessive solvent loss. Add small increments of hot water if necessary to achieve complete dissolution.
-
-
Slow Cooling:
-
Once the this compound is fully dissolved, cover the mouth of the flask with a watch glass to prevent contamination and solvent evaporation.
-
Place the flask in an insulated container to ensure a slow rate of cooling. Allow the solution to cool undisturbed to room temperature over several hours. For even slower cooling, the insulated container can be placed in a larger vessel of warm water.
-
-
Crystal Growth:
-
As the solution cools, crystals of this compound will begin to form. Avoid disturbing the flask during this process to allow for the growth of larger, well-defined crystals.
-
-
Isolation and Drying:
-
Once crystallization appears complete (no further crystal growth is observed), carefully decant the supernatant liquid.
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
-
Mandatory Visualization
Troubleshooting Workflow for this compound Crystallization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Technical Support Center: Addressing Lead Chlorate Contamination in Laboratory Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely addressing lead chlorate (B79027) contamination in laboratory equipment. The following troubleshooting guides and frequently asked questions (FAQs) offer specific solutions for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with lead chlorate?
A1: this compound presents a dual hazard. Lead is a heavy metal toxicant known to cause neurological damage, reproductive issues, and harm to various organs.[1][2] Chlorates are strong oxidizing agents that can cause fire or explosion upon contact with combustible materials, and can be irritating to the skin, eyes, and respiratory system.[3][4]
Q2: What immediate steps should be taken in the event of a this compound spill?
A2: In case of a spill, the immediate priorities are to ensure personnel safety and prevent the spread of contamination. Evacuate non-essential personnel from the area. The contaminated area should be isolated. Trained personnel wearing appropriate Personal Protective Equipment (PPE) should handle the cleanup. Avoid creating dust from dry this compound.
Q3: What personal protective equipment (PPE) is required when handling this compound or decontaminating equipment?
A3: At a minimum, personnel should wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles.[3][5] For larger spills or when there is a risk of airborne particles, respiratory protection may be necessary.[3]
Q4: Can I use a standard laboratory detergent to clean up a this compound spill?
A4: While some all-purpose detergents can be effective for cleaning lead dust from surfaces, the strong oxidizing nature of chlorate requires careful consideration of chemical compatibility.[6] It is crucial to avoid mixing this compound with incompatible substances that could lead to a dangerous chemical reaction.[4] A decontamination protocol should be followed that addresses both the lead and chlorate components.
Q5: How do I dispose of waste generated from this compound decontamination?
A5: All waste materials, including contaminated PPE, cleaning materials, and any collected this compound, must be disposed of as hazardous waste.[3][5] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of lead-containing waste in the regular trash or down the drain.[5]
Troubleshooting Guides
Issue 1: Visible crystalline residue suspected to be this compound on laboratory equipment (e.g., glassware, stir plates).
Cause: Evaporation of a this compound solution or cross-contamination.
Solution:
-
Preparation:
-
Ensure the area is well-ventilated.
-
Don appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Prepare a designated waste container for hazardous materials.
-
-
Decontamination Procedure:
-
Step 1: Wet Wiping: Gently wipe the contaminated surface with a disposable damp cloth to remove loose crystals without generating dust.[3] Dispose of the cloth in the hazardous waste container.
-
Step 2: Lead Decontamination: Prepare a 5% solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in deionized water. EDTA is a chelating agent that effectively binds to lead ions, facilitating their removal.[7] Wipe the surface thoroughly with the EDTA solution.
-
Step 3: Chlorate Reduction (for significant contamination): For heavy or widespread contamination, after the initial cleaning, a reduction step for the chlorate may be necessary. Prepare a fresh 10% solution of sodium metabisulfite (B1197395) in water. Carefully apply the solution to the contaminated area and allow it to react for 10-15 minutes. This will reduce the chlorate to the less hazardous chloride. Be aware that this may generate sulfur dioxide gas, so ensure adequate ventilation.
-
Step 4: Rinsing: Thoroughly rinse the equipment with deionized water. Collect all rinsate as hazardous waste.
-
Step 5: Final Cleaning: Wash the equipment with a laboratory-grade detergent and rinse thoroughly with deionized water.
-
-
Verification:
-
After cleaning, the surface should be tested for residual lead and chlorate contamination.
-
Issue 2: Suspected this compound contamination inside a piece of equipment (e.g., centrifuge, incubator).
Cause: Spillage or aerosol generation during experimental procedures.
Solution:
-
Preparation:
-
De-energize and unplug the equipment.
-
Wear appropriate PPE.
-
If possible and safe to do so, move the equipment to a chemical fume hood for decontamination.
-
-
Decontamination Procedure:
-
Follow the same three-step cleaning process as for surface contamination (Wet Wiping, Lead Decontamination with EDTA, and Chlorate Reduction if necessary).
-
Use wipes and swabs to decontaminate internal surfaces.
-
For inaccessible areas, carefully introduce the cleaning solutions and then remove them using a pipette or a syringe. All collected liquids are hazardous waste.
-
Thoroughly rinse all accessible internal surfaces with deionized water, collecting the rinsate.
-
Wipe the interior dry with clean, disposable cloths.
-
-
Verification:
-
Perform wipe tests on internal surfaces to check for residual lead and chlorate.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | Pb(ClO₃)₂ |
| Molar Mass | 374.1 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | Soluble |
| Hazards | Toxic, Oxidizer |
Table 2: OSHA Permissible Exposure Limits (PELs) for Lead
| Substance | Permissible Exposure Limit (PEL) | Action Level |
| Lead (inorganic) | 50 µg/m³ (8-hour TWA) | 30 µg/m³ (8-hour TWA) |
TWA: Time-Weighted Average[8][9]
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
Materials:
-
5% (w/v) EDTA disodium salt solution
-
10% (w/v) Sodium Metabisulfite solution (freshly prepared)
-
Laboratory-grade detergent
-
Deionized water
-
Hazardous waste containers
-
PPE (lab coat, gloves, safety goggles)
Procedure:
-
Under a fume hood, carefully rinse the glassware with a small amount of deionized water to remove any loose crystals. Collect the rinsate in a hazardous waste container.
-
Fill the glassware with a 5% EDTA solution and allow it to sit for at least 30 minutes to chelate the lead ions.
-
Empty the EDTA solution into a hazardous waste container.
-
If significant chlorate contamination is suspected, rinse with deionized water and then fill the glassware with a 10% sodium metabisulfite solution. Let it stand for 15-20 minutes.
-
Dispose of the sodium metabisulfite solution into a designated hazardous waste container.
-
Wash the glassware thoroughly with a laboratory-grade detergent and hot water.
-
Rinse the glassware multiple times with deionized water.
-
Allow the glassware to air dry completely.
Protocol 2: Verification of Decontamination using Wipe Sampling
Materials:
-
Ghost Wipes™ or equivalent lead-specific wipe
-
Sterile cotton swabs
-
Deionized water
-
Sample collection vials
-
Analytical laboratory for lead and chlorate analysis
Procedure:
-
Lead Wipe Sample:
-
Using a Ghost Wipe™, wipe a 10 cm x 10 cm area of the decontaminated surface.
-
Fold the wipe with the exposed side in and wipe the area again in a perpendicular direction.
-
Place the wipe in a labeled sample vial.
-
Send the sample to an accredited laboratory for lead analysis (e.g., by Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).
-
-
Chlorate Swab Sample:
-
Moisten a sterile cotton swab with deionized water.
-
Swab a 10 cm x 10 cm area of the decontaminated surface.
-
Place the swab in a labeled sample vial containing a known volume of deionized water.
-
Send the sample for chlorate analysis (e.g., by Ion Chromatography).
-
Visualizations
Caption: Workflow for the decontamination of this compound from laboratory equipment.
Caption: Logical relationship between hazards, mitigation strategies, and the desired outcome.
References
- 1. Heavy Metal Detox - Life Extension [lifeextension.com]
- 2. Functional Medicine Heavy Metal Detox Protocol: Testing, Diagnosing, and Treatment [rupahealth.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. research.arizona.edu [research.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Compatibility [idex-hs.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Optimizing Lead Chlorate Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of lead chlorate (B79027).
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of lead chlorate?
A1: The ideal solvent for recrystallization should dissolve the solute to a high extent at an elevated temperature and to a low extent at a lower temperature. For this compound, an inorganic salt, polar solvents are the primary candidates.
-
Water is a highly effective solvent for this compound, as it is highly soluble in water.[1] The solubility of this compound in water is 151.3 g/100 g at 18°C.[2]
-
Ethanol (B145695) is another potential solvent, as this compound is soluble in it.[2][3]
-
This compound is noted to be insoluble in organic solvents in general, making them unsuitable as primary solvents but potentially useful as anti-solvents.[1]
A solvent screening study is the recommended first step to identify the optimal solvent for your specific purity requirements.
Q2: How does temperature affect the solubility of this compound?
Q3: What is the optimal temperature for dissolving this compound?
A3: The optimal dissolution temperature is as high as possible without causing decomposition of the compound or excessive evaporation of the solvent. This compound decomposes at 230°C.[2][3] Therefore, when using water as a solvent, heating to its boiling point (100°C) is a safe and effective approach to maximize solubility.
Q4: How does the cooling rate impact crystal size and purity?
A4: A slower cooling rate generally results in the formation of larger and purer crystals.[7] Rapid cooling can lead to the formation of smaller, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice. For optimal results, allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath.
Q5: Can co-solvents or anti-solvents be utilized to enhance recrystallization?
A5: Yes, a mixed-solvent system can be effective. Since this compound is soluble in water and ethanol but insoluble in many other organic solvents, a non-polar organic solvent could be used as an anti-solvent. In this technique, the this compound is dissolved in a minimal amount of the primary solvent (e.g., water) at an elevated temperature. The anti-solvent is then slowly added to the solution until it becomes turbid, indicating the onset of precipitation. The solution is then allowed to cool slowly to promote crystal growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling. | - Evaporate some of the solvent to increase the concentration of the this compound and then allow the solution to cool again. |
| - The cooling period was too short or the final temperature is not low enough: The solubility at the final temperature is still too high. | - Allow the solution to cool for a longer period. If at room temperature, place the solution in an ice bath to further decrease the solubility. | |
| - The wrong solvent was chosen: The solubility of this compound in the chosen solvent is too high even at low temperatures. | - Re-evaluate the solvent choice. Consider using a solvent in which this compound has lower solubility, or employ an anti-solvent. | |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the solute. | - This is unlikely for this compound in common solvents as it is a salt with a high melting point. However, if this occurs, consider using a lower-boiling solvent. |
| - The solution is supersaturated to a very high degree. | - Reheat the solution and add a small amount of additional solvent before allowing it to cool more slowly. | |
| Impure Crystals | - The cooling process was too rapid: Impurities were trapped within the crystal lattice. | - Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly. Ensure a gradual temperature decrease. |
| - Incomplete dissolution of impurities: Insoluble impurities were not removed before cooling. | - If insoluble impurities are present in the hot solution, perform a hot filtration step to remove them before allowing the solution to cool. | |
| Crystals Form in the Funnel During Hot Filtration | - The filtration apparatus and solution have cooled down. | - Preheat the funnel and receiving flask before filtration. Use a stemless funnel to minimize the surface area for cooling. Add a small amount of hot solvent to the filter to keep it warm. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound solubility across a range of solvents and temperatures, the following table provides a qualitative summary to guide initial solvent selection. It is highly recommended to experimentally determine the solubility of this compound in your chosen solvent system.
| Solvent | Polarity | Boiling Point (°C) | Qualitative Solubility of this compound |
| Water | High | 100 | Very High |
| Ethanol | High | 78 | Soluble |
| Methanol | High | 65 | Likely Soluble (based on ethanol solubility) |
| Acetone | Medium | 56 | Likely Sparingly Soluble to Insoluble |
| Toluene | Low | 111 | Insoluble |
| Hexane | Low | 69 | Insoluble |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of this compound in various polar solvents (e.g., water, ethanol) at room temperature and with heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol 2: Mixed Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent System Selection: Choose a solvent in which this compound is soluble (e.g., water) and an anti-solvent in which it is insoluble (e.g., a non-polar organic solvent) and that is miscible with the primary solvent.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot primary solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Workflow for solvent selection in this compound recrystallization.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. hpmcproducer.com [hpmcproducer.com]
- 2. This compound [chemister.ru]
- 3. This compound. | 10294-47-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Is PbCl2 Soluble In Water? - Engineering Training Institute [engineeringtraininginstitute.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Spectroscopic Analysis of Lead Chlorate: A Comparative Guide to FTIR and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of lead chlorate (B79027) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of direct experimental data for lead chlorate in published literature, this guide leverages data from analogous chlorate compounds to predict and contextualize its spectral characteristics. The information presented herein is intended to serve as a foundational resource for researchers undertaking experimental investigations of this compound.
Introduction to Spectroscopic Analysis of Chlorates
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable insights into the molecular structure and composition of materials. For ionic compounds like this compound (Pb(ClO₃)₂), these techniques are particularly useful for identifying the vibrational modes of the polyatomic chlorate anion (ClO₃⁻). The position, intensity, and shape of the vibrational bands are sensitive to the cation, crystal structure, and presence of impurities, making these methods powerful for characterization and comparison.
The chlorate ion, belonging to the C₃ᵥ point group, has four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄). All four modes are active in both Raman and infrared spectra.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined vibrational frequencies for the chlorate anion in this compound and other common chlorate salts. The data for this compound is predicted based on the known ranges for chlorate vibrations in other ionic chlorates.[1]
Table 1: Comparison of FTIR Active Modes for Various Chlorate Compounds
| Compound | ν₁ (Symmetric Stretch) cm⁻¹ | ν₂ (Symmetric Bend) cm⁻¹ | ν₃ (Asymmetric Stretch) cm⁻¹ | ν₄ (Asymmetric Bend) cm⁻¹ | Reference |
| This compound (Pb(ClO₃)₂) (Predicted) | ~930 - 940 | ~610 - 625 | ~960 - 980 | ~480 - 500 | N/A |
| Sodium Chlorate (NaClO₃) | 935 | 625 | 973, 986 | 482 | [2] |
| Potassium Chlorate (KClO₃) | 944 | 619 | 973, 986 | 489 | [1] |
| Barium Chlorate (Ba(ClO₃)₂) | 933, 960 | 617 | 980, 1001 | 480 | N/A |
Table 2: Comparison of Raman Active Modes for Various Chlorate Compounds
| Compound | ν₁ (Symmetric Stretch) cm⁻¹ | ν₂ (Symmetric Bend) cm⁻¹ | ν₃ (Asymmetric Stretch) cm⁻¹ | ν₄ (Asymmetric Bend) cm⁻¹ | Reference |
| This compound (Pb(ClO₃)₂) (Predicted) | ~910 - 940 | ~610 - 630 | ~960 - 980 | ~480 - 500 | N/A |
| Sodium Chlorate (NaClO₃) | 931 | 627 | 967, 982 | 483 | [1] |
| Potassium Chlorate (KClO₃) | 931 | 617 | 980 | 483 | [1] |
| Silver Chlorate (AgClO₃) | 919 | 621 | 960 | 491 | [1] |
Note: The splitting of asymmetric modes (ν₃ and ν₄) can occur due to crystal lattice effects.
Experimental Protocols
Synthesis of this compound (General Approach)
This compound can be synthesized by the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble chlorate salt, such as sodium chlorate. The less soluble this compound will precipitate out of the aqueous solution.
Reaction: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(s) + 2 NaNO₃(aq)
Procedure:
-
Prepare saturated aqueous solutions of lead(II) nitrate and sodium chlorate separately.
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.
-
A white precipitate of this compound should form.
-
Allow the precipitate to settle, then filter the mixture.
-
Wash the collected precipitate with cold deionized water to remove any soluble impurities.
-
Dry the purified this compound in a desiccator over a suitable drying agent.
Caution: Lead salts are toxic. Appropriate personal protective equipment should be worn, and the synthesis should be performed in a well-ventilated fume hood.
FTIR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is required. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
ATR Method:
-
Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of the empty accessory.
-
Place a small amount of the dried this compound powder onto the ATR crystal to ensure full coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum, typically in the range of 4000 - 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Perform a baseline correction and ATR correction on the resulting spectrum.
KBr Pellet Method:
-
Thoroughly mix a small amount of the this compound sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the spectrum as described in the ATR method.
Raman Spectroscopy Protocol
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is required.
Procedure:
-
Place a small amount of the this compound powder on a microscope slide or in a capillary tube.
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Select an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. It is advisable to start with low laser power and gradually increase it.
-
Collect the Raman spectrum over a suitable spectral range (e.g., 100 - 1200 cm⁻¹) to cover the expected vibrational modes of the chlorate ion.
-
Process the spectrum to remove any background fluorescence and cosmic rays.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown inorganic compound like this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
While direct experimental FTIR and Raman spectra for this compound are not extensively documented, a comparative analysis with other chlorate salts allows for the prediction of its key vibrational modes. The symmetric and asymmetric stretching and bending modes of the chlorate ion are expected to be observable in both FTIR and Raman spectra. The provided general experimental protocols offer a starting point for researchers to obtain empirical data for this compound. Such data will be crucial for a more definitive structural characterization and for comparing its properties with other chlorate-containing materials. The distinct spectral fingerprints obtained from FTIR and Raman spectroscopy can serve as valuable tools for the identification and quality control of this compound in various applications.
References
A Comparative Analysis of the Oxidizing Strength of Lead Chlorate and Potassium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidizing properties of lead chlorate (B79027) (Pb(ClO₃)₂) and potassium chlorate (KClO₃). The core of their oxidizing power resides in the chlorate anion (ClO₃⁻), which acts as the primary oxidizing agent in solution. However, the associated cation—lead (Pb²⁺) or potassium (K⁺)—imparts distinct physical and chemical properties that influence their practical application and overall effectiveness in various experimental contexts. This document outlines the fundamental electrochemical principles, presents key quantitative data, and details an experimental protocol for the empirical determination of their oxidizing capacity.
Core Principles of Oxidizing Strength
The oxidizing strength of a substance is fundamentally determined by its standard reduction potential (E°). A more positive standard reduction potential indicates a greater tendency for a species to be reduced, and consequently, a stronger oxidizing agent. For chlorates, the relevant half-reaction in acidic solution is:
ClO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Cl⁻(aq) + 3H₂O(l)
The standard reduction potential for this half-reaction is +1.45 V . This high positive value underscores the potent oxidizing nature of the chlorate ion.
In principle, as the oxidizing agent is the chlorate ion, both lead chlorate and potassium chlorate exhibit the same intrinsic oxidizing strength in aqueous solutions, provided they are fully dissociated. The primary differences in their application arise from factors such as solubility, thermal stability, and the potential for side reactions involving the cation.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and potassium chlorate, facilitating a direct comparison of their relevant physical and chemical properties.
| Property | This compound (Pb(ClO₃)₂) | Potassium Chlorate (KClO₃) | Significance for Oxidizing Applications |
| Molar Mass | 374.10 g/mol | 122.55 g/mol | Affects the mass required to achieve a specific molar concentration of chlorate ions. |
| Standard Reduction Potential (of ClO₃⁻) | +1.45 V | +1.45 V | Identical intrinsic oxidizing strength in solution. |
| Solubility in Water | 151.3 g/100g solution at 18°C[1] | 8.15 g/100 mL at 25°C[2] | This compound's higher solubility allows for the preparation of more concentrated oxidizing solutions. |
| Thermal Decomposition Temperature | Decomposes at 230°C | Decomposes at 400°C[2] | Potassium chlorate is thermally more stable, which can be an advantage in applications requiring elevated temperatures. |
| Decomposition Products | Lead(II) oxide, chlorine, and oxygen | Potassium chloride and oxygen[2] | The decomposition of this compound can produce additional reactive species (chlorine), which may or may not be desirable. |
| Toxicity | Highly toxic due to the presence of lead | Moderately toxic | The high toxicity of this compound necessitates stringent safety protocols and limits its application in many biological contexts. |
Experimental Protocol: Iodometric Titration for Determination of Chlorate Concentration
To empirically determine and compare the effective oxidizing strength of this compound and potassium chlorate solutions, a redox titration is a reliable method. The following protocol outlines the iodometric titration of a chlorate sample.
Principle:
The chlorate ions (ClO₃⁻) in the sample are reacted with an excess of potassium iodide (KI) in an acidic solution. The chlorate oxidizes the iodide ions (I⁻) to iodine (I₂). The amount of iodine produced is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.
Reagents and Equipment:
-
This compound or potassium chlorate solution of unknown concentration
-
Standardized sodium thiosulfate solution (e.g., 0.1 M)
-
Potassium iodide (KI), solid
-
Concentrated hydrochloric acid (HCl)
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Burette, pipette, conical flasks, and a magnetic stirrer
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the chlorate-containing solution into a conical flask.
-
Reaction with Iodide: Add a measured excess of solid potassium iodide (e.g., 2 g) to the flask.
-
Acidification: Carefully add a sufficient volume of concentrated hydrochloric acid (e.g., 5 mL) to the flask to ensure the reaction proceeds in a strongly acidic medium. The solution will turn a dark reddish-brown color due to the formation of iodine.
-
Reaction: ClO₃⁻(aq) + 6I⁻(aq) + 6H⁺(aq) → Cl⁻(aq) + 3I₂(aq) + 3H₂O(l)
-
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
Reaction: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Endpoint Determination: As the titration progresses, the reddish-brown color of the iodine will fade to a pale yellow. At this point, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.
-
Calculation: The concentration of the chlorate in the original solution can be calculated using the stoichiometry of the reactions. From the balanced equations, 1 mole of chlorate reacts to produce 3 moles of iodine, which in turn react with 6 moles of thiosulfate. Therefore, the mole ratio of chlorate to thiosulfate is 1:6.
Molarity of Chlorate = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (6 × Volume of Chlorate Sample)
Logical Framework for Comparison
The following diagram illustrates the logical workflow for comparing the oxidizing strength of this compound and potassium chlorate, from fundamental principles to practical considerations.
Caption: Logical workflow for comparing the oxidizing properties of lead and potassium chlorate.
Conclusion
References
Validating Lead Chlorate Purity: A Comparative Guide to Titration Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of titration methods for the validation of lead chlorate (B79027) (Pb(ClO₃)₂) purity, offering insights into their principles, protocols, and comparative performance.
Comparison of Titration Methods for Lead and Chlorate Ions
The purity of lead chlorate can be determined by assaying the concentration of its constituent ions: lead (Pb²⁺) and chlorate (ClO₃⁻). Below is a summary of common titration methods for each ion.
| Ion | Titration Method | Principle | Endpoint Detection | Key Advantages | Key Disadvantages |
| Lead (Pb²⁺) | Complexometric Titration | Formation of a stable complex between Pb²⁺ and a chelating agent, typically EDTA.[1][2] | Color change of a metallochromic indicator (e.g., Eriochrome Black T, Xylenol Orange).[1][3] | High accuracy and precision; applicable to a wide range of concentrations.[4] | Potential interference from other metal ions that also form stable complexes with EDTA.[2] |
| Precipitation Titration (Argentometry) | Precipitation of lead ions as an insoluble salt, such as lead chloride, by titrating with a standard solution of a precipitating agent (e.g., silver nitrate).[5][6] | Formation of a colored secondary precipitate or use of an adsorption indicator.[7][8] | Useful for samples where complexometric titration is not suitable. | Slower reaction rates and potential for co-precipitation errors.[8] | |
| Chlorate (ClO₃⁻) | Redox Titration (Permanganometry) | Reduction of chlorate ions by an excess of ferrous sulfate (B86663), followed by back-titration of the unreacted Fe²⁺ with a standard solution of potassium permanganate (B83412).[9] | The first persistent pink color of the permanganate ion acts as the indicator.[9] | No need for a separate indicator; chemicals are readily available.[9] | Interference from chloride ions can be a significant issue.[9] |
| Redox Titration (Iodometry) | Reaction of chlorate ions with iodide ions in an acidic medium to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate.[10][11] | Disappearance of the blue color of a starch indicator at the endpoint.[11] | Widely used and reliable method for determining oxidizing agents.[11] | The reaction can be slow, and careful pH control is necessary.[12] |
Experimental Protocols
Complexometric Titration of Lead (Pb²⁺) with EDTA
This method relies on the formation of a stable, water-soluble complex between lead ions and ethylenediaminetetraacetic acid (EDTA).
Reagents:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator powder (ground with NaCl)[3]
-
Tartaric acid[3]
-
This compound sample
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Transfer a known volume of the sample solution to a conical flask.
-
Add a small amount of tartaric acid to prevent the precipitation of lead hydroxide.[3]
-
Add 5 mL of the pH 10 buffer solution and dilute to approximately 100 mL with deionized water.
-
Add a small amount of the Eriochrome Black T indicator until a violet color is observed.[3]
-
Titrate with the standard 0.01 M EDTA solution until the color changes from violet to a clear blue.[3]
-
Repeat the titration at least twice to ensure reproducibility.
-
Calculate the concentration of lead in the sample.
Redox Titration of Chlorate (ClO₃⁻) using the Ferrous/Permanganate System
This back-titration method involves the reduction of chlorate by a known excess of ferrous sulfate, with the unreacted ferrous ions then being titrated with potassium permanganate.[9]
Reagents:
-
Acidic ferrous sulfate solution (prepared by dissolving ferrous sulfate heptahydrate in distilled water and adding concentrated sulfuric acid)[9]
-
Standard 0.1 N potassium permanganate solution[9]
-
10% Manganous sulfate solution[9]
-
This compound sample
Procedure:
-
Accurately weigh a 0.1 g sample of this compound and dissolve it in 10 mL of distilled water in a 250 mL flask.[9]
-
Add a precise volume (e.g., 35.0 mL) of the acidic ferrous sulfate solution to the flask.
-
Gently boil the solution for 10 minutes to ensure the complete reaction of the chlorate.[9]
-
Cool the solution and add 10 mL of the 10% manganous sulfate solution.[9]
-
Titrate the excess ferrous sulfate with the standard 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.[9]
-
Perform a blank titration using the same volume of the acidic ferrous sulfate solution without the this compound sample.
-
The percentage of sodium chlorate (and by extension, this compound purity) can be calculated using the formula: % NaClO₃ = [(A-B) x 0.17742/W], where A is the volume of KMnO₄ used in the blank, B is the volume used in the sample titration, and W is the weight of the sample.[9] This formula would need to be adjusted for the molar mass of this compound.
Alternative Methods for Purity Validation
While titration methods are cost-effective and accurate, other analytical techniques can also be employed for the validation of this compound purity.
| Method | Principle | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection.[10] | Highly sensitive and specific; can simultaneously determine multiple ions. | Requires specialized and expensive equipment.[10] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state to determine the concentration of an element.[13] | Very sensitive for the determination of lead concentration. | Does not provide information on the chlorate ion; requires specialized equipment. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | An ionization source (ICP) is coupled with a mass spectrometer to separate and quantify ions based on their mass-to-charge ratio.[13] | Extremely sensitive with very low detection limits for lead. | High cost of instrumentation and operation.[13] |
Visualizing the Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of lead(II) by argentimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precipitation Titration Explained: Step-by-Step Guide [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. powellsolutions.com [powellsolutions.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Unveiling the Crystal Structure of Lead Chlorate: A Comparative Guide
A detailed X-ray diffraction analysis of lead chlorate's crystal structure is presented, offering a comparative perspective with the isostructural barium chlorate (B79027). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their crystallographic parameters, experimental protocols, and the underlying principles of structure determination.
While the complete experimental crystallographic data for this compound, Pb(ClO₃)₂, remains elusive in readily accessible literature, a seminal study by Lutz et al. in 1989 laid the groundwork for its structural understanding. This guide synthesizes the available information, presenting a comparison with the well-characterized barium chlorate, Ba(ClO₃)₂, and outlines the standard experimental procedures for such analyses.
Crystallographic Data at a Glance: this compound vs. Barium Chlorate
A comparative summary of the key crystallographic data for this compound and barium chlorate is provided below. It is important to note that the data for this compound is based on the foundational work of Lutz et al., while the data for barium chlorate is more extensively documented.
| Parameter | This compound (Pb(ClO₃)₂) | Barium Chlorate (Ba(ClO₃)₂) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Fdd2 | Fdd2 |
| Unit Cell Parameters | ||
| a | Unavailable | 9.044 Å |
| b | Unavailable | 7.834 Å |
| c | Unavailable | 7.192 Å |
| Formula Units (Z) | Unavailable | 8 |
| Coordination Environment of Metal Ion | 8-coordinate | 10-coordinate |
Deciphering the Structure: The Experimental Workflow
The determination of a crystal structure through single-crystal X-ray diffraction (XRD) is a meticulous process involving several key stages. The following diagram illustrates the typical experimental workflow.
Experimental Protocols
1. Crystal Growth: High-quality single crystals of the target compound are essential for successful XRD analysis. For inorganic salts like this compound, this is typically achieved through slow evaporation of a saturated aqueous solution or by controlled cooling of a supersaturated solution. The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm in each direction.
2. Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is affixed to a glass fiber or a loop using a minimal amount of adhesive or oil. This assembly allows the crystal to be precisely oriented in the X-ray beam.
3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, are directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams. Data is collected over a wide range of crystal orientations to ensure a complete dataset.
4. Data Processing and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The intensities of the diffraction spots are used to calculate the electron density distribution within the crystal. Initial phases for the structure factors are determined using methods like the Patterson function or direct methods, leading to an initial model of the crystal structure.
5. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
From Diffraction Pattern to Crystal Structure: A Logical Flow
The process of determining a crystal structure from X-ray diffraction data is a logical progression from the observed diffraction pattern to the final, refined atomic model. The following diagram illustrates this logical relationship.
A Comparative Analysis of the Aqueous Solubility of Lead(II) Chlorate and Lead(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aqueous solubility of lead(II) chlorate (B79027) (Pb(ClO₃)₂) and lead(II) chloride (PbCl₂), offering supporting data and experimental protocols for professionals in research and drug development. The disparate solubility profiles of these two lead salts are critical in various chemical processes, from synthesis to environmental remediation.
Quantitative Solubility Data
The aqueous solubility of lead(II) chloride is well-documented and exhibits a significant dependence on temperature. In contrast, lead(II) chlorate is characterized by its high solubility in water, though specific temperature-dependent data is less commonly tabulated.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility at 20°C ( g/100 g H₂O) | Solubility at 100°C ( g/100 g H₂O) | Solubility Product Constant (Ksp) at 25°C |
| Lead(II) Chloride | PbCl₂ | 278.10 | 0.99[1] | 3.2[2] | 1.7 x 10⁻⁵[1] |
| Lead(II) Chlorate | Pb(ClO₃)₂ | 374.1 | Highly Soluble | Not available | ~1.6 x 10⁻⁵ |
Note: While a Ksp value for lead(II) chlorate is found in some sources, its high solubility makes the concept of a simple Ksp less applicable than for sparingly soluble salts like lead(II) chloride. The dissolution of highly soluble salts does not establish the same type of equilibrium that is characterized by a Ksp.
Factors Influencing Solubility: A Comparative Overview
The solubility of lead salts is influenced by several factors, including temperature and the presence of common ions.
Temperature Effects
Common Ion Effect
The solubility of a sparingly soluble salt is markedly decreased by the presence of a common ion in the solution, a phenomenon known as the common ion effect. For lead(II) chloride, adding a source of chloride ions (e.g., NaCl) or lead ions (e.g., Pb(NO₃)₂) will shift the dissolution equilibrium to the left, favoring the precipitation of solid PbCl₂ and thus reducing its solubility.
In the case of the highly soluble lead(II) chlorate, the common ion effect is less pronounced in dictating its overall solubility but would still influence the saturation point.
Experimental Protocols
Precise determination of solubility is fundamental to understanding the behavior of these compounds in solution. Below are detailed methodologies for determining the solubility of both sparingly soluble and highly soluble salts.
Protocol 1: Determination of Solubility of a Sparingly Soluble Salt (e.g., Lead(II) Chloride)
This method involves preparing a saturated solution and determining the concentration of the dissolved ions.
Materials:
-
Lead(II) chloride
-
Distilled water
-
Thermostatic water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Saturated Solution: Add an excess of solid lead(II) chloride to a known volume of distilled water in a flask.
-
Equilibration: Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C). Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached between the solid and the dissolved ions.
-
Filtration: Carefully filter the saturated solution to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.
-
Dilution: Accurately pipette a known volume of the clear filtrate into a volumetric flask and dilute with distilled water.
-
Analysis: Determine the concentration of lead(II) ions in the diluted solution using a suitable analytical technique such as AAS or by forming a colored complex and using UV-Vis spectrophotometry.
-
Calculation: From the concentration of the diluted solution, calculate the concentration of the original saturated solution. This value represents the molar solubility of lead(II) chloride at that temperature. The solubility in g/100 g H₂O can be calculated from the molar solubility.
Protocol 2: Determination of Solubility of a Highly Soluble Salt (e.g., Lead(II) Chlorate)
For highly soluble salts, the method involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute.
Materials:
-
Lead(II) chlorate
-
Distilled water
-
Thermostatic water bath
-
Beaker and stirring rod
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution: In a beaker, add a known mass of lead(II) chlorate to a known mass of distilled water.
-
Equilibration: Place the beaker in a thermostatic water bath at the desired temperature. Stir the solution until no more solid dissolves, ensuring some undissolved solid remains to confirm saturation.
-
Sample Collection: Carefully weigh a clean, dry evaporating dish.
-
Evaporation: Transfer a known mass of the clear, saturated solution to the pre-weighed evaporating dish.
-
Drying: Gently heat the evaporating dish to evaporate the water. Once the water has evaporated, place the dish in an oven at a temperature sufficient to dry the solid without causing decomposition (e.g., 105°C) until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved lead(II) chlorate = (Mass of evaporating dish + dry salt) - (Mass of empty evaporating dish).
-
Mass of water in the sample = (Mass of saturated solution taken) - (Mass of dissolved lead(II) chlorate).
-
Solubility ( g/100 g H₂O) = (Mass of dissolved lead(II) chlorate / Mass of water in the sample) x 100.
-
Visualizing Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Factors affecting the solubility of lead salts.
Caption: Experimental workflow for solubility determination.
References
Navigating the Electrochemical Landscape of Lead Chlorate Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electrochemical characteristics of lead chlorate (B79027) solutions is crucial for various applications, from environmental monitoring to the synthesis of novel compounds. This guide provides a comprehensive comparison of the electrochemical behavior of lead(II) ions (Pb²⁺) and chlorate ions (ClO₃⁻), the constituent components of lead chlorate. Due to a lack of direct, publicly available experimental data on this compound solutions, this guide synthesizes information on the individual ions to provide a robust analytical framework.
Lead(II) chlorate (Pb(ClO₃)₂) is a colorless, crystalline solid that is highly soluble in water.[1][2] This high solubility indicates that in aqueous solutions, it dissociates into lead(II) ions and chlorate ions, making the electrochemical behavior of these individual ions paramount to understanding the solution as a whole.
Comparative Electrochemical Analysis
The electrochemical characterization of solutions containing lead and chlorate ions typically involves distinct analytical approaches, each tailored to the specific redox properties of the target ion.
Table 1: Comparison of Electrochemical Techniques for Lead(II) and Chlorate Ion Analysis
| Parameter | Lead(II) Ion (Pb²⁺) | Chlorate Ion (ClO₃⁻) |
| Primary Technique | Anodic Stripping Voltammetry (ASV) | Cyclic Voltammetry (CV) at modified electrodes |
| Working Electrode | Mercury film, bismuth film, carbon-based electrodes | Platinum, gold, modified carbon electrodes |
| Typical Potential Range | Deposition: -0.5 V to -1.2 V; Stripping: -0.5 V to 0.0 V (vs. Ag/AgCl) | Reduction: -0.8 V to -1.5 V (vs. Ag/AgCl) |
| Principle of Detection | Preconcentration of lead by reduction to metallic lead, followed by oxidative stripping. | Direct reduction of chlorate to chloride. |
| Interferences | Other heavy metals (e.g., copper, cadmium, zinc) | Other reducible oxyanions (e.g., nitrate, perchlorate) |
Experimental Protocols
Detailed methodologies are essential for reproducible electrochemical analysis. Below are representative protocols for the characterization of lead(II) and chlorate ions.
Protocol 1: Anodic Stripping Voltammetry (ASV) for Lead(II) Ion Detection
This protocol outlines a typical ASV experiment for the quantification of trace lead(II) ions.
1. Electrode Preparation:
-
A glassy carbon electrode is polished with alumina (B75360) slurry, sonicated in deionized water, and dried.
-
For a mercury film electrode, the polished electrode is immersed in a solution containing Hg²⁺ ions and a deposition potential is applied.
-
For a bismuth film electrode, Bi³⁺ is added to the analytical solution and co-deposited with the lead.
2. Sample Preparation:
-
The sample is acidified (e.g., with HCl or HNO₃) to a pH of 2-4 to ensure lead is in its ionic form.
-
A supporting electrolyte (e.g., 0.1 M HCl) is added to increase conductivity and control the ionic strength.
3. Electrochemical Measurement:
-
Deposition Step: A negative potential (e.g., -1.0 V vs. Ag/AgCl) is applied to the working electrode for a defined period (e.g., 60-300 seconds) while the solution is stirred. This reduces Pb²⁺ to metallic lead (Pb⁰) on the electrode surface.
-
Equilibration Step: Stirring is stopped, and the solution is allowed to become quiescent for a short period (e.g., 15-30 seconds).
-
Stripping Step: The potential is scanned in the positive direction (e.g., from -1.0 V to 0.0 V). The metallic lead is re-oxidized to Pb²⁺, generating a current peak. The height of this peak is proportional to the concentration of lead in the sample.
Protocol 2: Cyclic Voltammetry (CV) for Chlorate Ion Reduction
This protocol describes a general approach for the qualitative and semi-quantitative analysis of chlorate ions.
1. Electrode Preparation:
-
A platinum or gold working electrode is cleaned by electrochemical cycling in a suitable electrolyte (e.g., dilute H₂SO₄) until a stable voltammogram is obtained.
-
If a modified electrode is used, the modifier (e.g., a catalyst) is deposited onto the electrode surface according to established procedures.
2. Sample Preparation:
-
The sample containing chlorate ions is mixed with a supporting electrolyte (e.g., 0.1 M KCl) to ensure sufficient conductivity.
-
The pH of the solution may be adjusted depending on the specific reaction being studied, as proton availability can influence the reduction mechanism.
3. Electrochemical Measurement:
-
The potential of the working electrode is scanned from an initial potential (where no reaction occurs) to a negative potential sufficient to reduce the chlorate ion, and then the scan is reversed.
-
The resulting cyclic voltammogram will show a cathodic peak corresponding to the reduction of ClO₃⁻ to Cl⁻. The peak potential provides information about the thermodynamics of the reaction, while the peak current is related to the chlorate concentration.
Visualizing the Workflow and Concepts
To further clarify the experimental and logical flows, the following diagrams are provided.
Inferred Electrochemical Characteristics of this compound Solutions
Based on the individual ion behaviors, the following can be inferred about an aqueous this compound solution:
-
Conductivity: As a soluble salt, this compound is expected to be a strong electrolyte, and its solutions will be conductive. The conductivity will increase with concentration, as more ions become available to carry charge.
-
Cyclic Voltammetry: A cyclic voltammogram of a this compound solution would likely exhibit features of both lead and chlorate. At negative potentials, a cathodic peak corresponding to the reduction of Pb²⁺ to Pb⁰ would be expected. Further scanning to more negative potentials might show the reduction of ClO₃⁻, although this is often kinetically slow on many electrode surfaces. On the reverse scan, an anodic peak corresponding to the stripping of the deposited lead would be observed.
-
Anodic Stripping Voltammetry: ASV would be a highly sensitive technique for quantifying the lead content in a this compound solution. The presence of chlorate ions is not expected to significantly interfere with the lead stripping peak, although at high concentrations, it could influence the solution's overall ionic strength and viscosity.
Alternative Analytical Methods
While electrochemical methods are powerful, other techniques are also employed for the analysis of lead and chlorate.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Analyte | Principle | Advantages | Disadvantages |
| Atomic Absorption Spectroscopy (AAS) | Lead(II) | Absorption of light by free atoms | High sensitivity and selectivity for metals | Does not provide information on chemical form; destructive |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Lead(II) | Ionization of atoms in plasma followed by mass analysis | Extremely high sensitivity; multi-element analysis | High cost of instrumentation; requires skilled operator |
| Ion Chromatography (IC) | Chlorate | Separation of ions based on their affinity for a stationary phase | Can analyze multiple anions simultaneously | Requires specialized columns and eluents |
References
comparative analysis of different lead chlorate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis routes for lead(II) chlorate (B79027). Due to a scarcity of detailed experimental data in publicly available literature, this comparison is based on established chemical principles and analogous reactions for other metallic chlorates. The presented protocols are generalized and would require optimization and rigorous safety assessment prior to implementation.
Introduction to Lead(II) Chlorate Synthesis
Lead(II) chlorate, Pb(ClO₃)₂, is an inorganic compound whose synthesis is not as commonly documented as other chlorate salts. However, based on fundamental chemical reactions, two primary aqueous synthesis routes are plausible: a double displacement (metathesis) reaction and the neutralization of chloric acid with a suitable lead salt. This guide will explore the theoretical basis of these methods, offering a qualitative comparison to aid researchers in the preliminary stages of synthesis design.
Data Presentation: A Qualitative Comparison
Without specific experimental data, the following table provides a qualitative comparison of the two proposed synthesis routes for lead(II) chlorate.
| Parameter | Route 1: Double Displacement (Metathesis) | Route 2: Reaction with Chloric Acid |
| Principle | Precipitation of the less soluble lead(II) chlorate from a solution containing lead(II) and chlorate ions. | Neutralization of chloric acid with a basic lead(II) salt. |
| Precursor Availability | High (Lead(II) nitrate (B79036), lead(II) acetate, and sodium chlorate are common laboratory reagents). | Moderate (Requires the preparation of chloric acid, which is not commercially available as a pure substance). |
| Theoretical Yield | Dependent on the solubility difference between reactants and products. Potentially high if lead(II) chlorate is significantly less soluble than the starting materials and the byproduct salt. | Potentially very high, driven to completion by the formation of water and, in the case of lead carbonate, carbon dioxide. |
| Product Purity | May require multiple recrystallization steps to remove co-precipitated starting materials or byproducts. | Purity is dependent on the purity of the prepared chloric acid and the starting lead salt. |
| Safety Considerations | Involves handling of toxic and oxidizing lead salts and chlorates. Standard laboratory precautions are necessary. | Involves the in-situ generation and handling of chloric acid, which is a strong and potentially unstable oxidizing acid. Requires careful temperature control and handling. |
| Simplicity of Procedure | Relatively simple and straightforward precipitation and filtration process. | More complex due to the initial step of preparing chloric acid. |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the proposed synthesis routes. These are not validated procedures and must be adapted and thoroughly tested in a controlled laboratory setting.
Route 1: Double Displacement (Metathesis) Reaction
This method relies on the differential solubility of the involved salts. The reaction between aqueous solutions of lead(II) nitrate and sodium chlorate is a representative example.
Reaction:
Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(s) + 2 NaNO₃(aq)
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a saturated aqueous solution of lead(II) nitrate.
-
Prepare a concentrated aqueous solution of sodium chlorate.
-
-
Precipitation:
-
Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.
-
A white precipitate of lead(II) chlorate should form.
-
The reaction temperature should be controlled, as solubility is temperature-dependent. Cooling the solution may enhance precipitation.
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Separate the solid by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove soluble impurities.
-
Recrystallize the crude lead(II) chlorate from a suitable solvent (likely hot water, followed by slow cooling) to improve purity.
-
Dry the purified crystals in a desiccator.
-
Route 2: Reaction of Lead(II) Carbonate with Chloric Acid
This route involves the synthesis of chloric acid, which is then neutralized by a basic lead salt like lead(II) carbonate.
Reaction:
PbCO₃(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol:
-
Preparation of Chloric Acid (HClO₃):
-
Chloric acid can be prepared by reacting a solution of barium chlorate with a stoichiometric amount of dilute sulfuric acid.
-
Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2 HClO₃(aq) + BaSO₄(s)
-
The insoluble barium sulfate (B86663) is removed by filtration, yielding an aqueous solution of chloric acid.
-
-
Reaction with Lead(II) Carbonate:
-
Slowly add solid lead(II) carbonate to the prepared chloric acid solution with constant stirring.
-
Effervescence due to the release of carbon dioxide will be observed.
-
Continue adding lead(II) carbonate until the effervescence ceases, indicating that all the chloric acid has been neutralized. A slight excess of lead carbonate can be used to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the solution to remove any unreacted lead(II) carbonate.
-
The resulting solution is an aqueous solution of lead(II) chlorate.
-
Evaporate the water under reduced pressure to crystallize the lead(II) chlorate.
-
The crystals can be further purified by recrystallization.
-
Dry the final product.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the two proposed synthesis routes.
Caption: Workflow for Lead(II) Chlorate Synthesis via Double Displacement.
Caption: Workflow for Lead(II) Chlorate Synthesis via Reaction with Chloric Acid.
A Comparative Guide to the Kinetic Study of Lead Chlorate Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of lead chlorate (B79027) thermal decomposition. Due to a scarcity of recent, detailed kinetic data for lead chlorate in published literature, this document establishes a comparative framework using well-documented data from other metal chlorates, particularly alkali metal chlorates. The methodologies and principles outlined are directly applicable to the study of this compound.
Comparison of Thermal Decomposition Kinetics of Metal Chlorates
The thermal stability and decomposition kinetics of metal chlorates are significantly influenced by the properties of the metal cation. Generally, the decomposition of metal chlorates proceeds via the formation of a metal chloride and oxygen gas, sometimes with an intermediate step involving the formation of a perchlorate.
The following table summarizes key quantitative data for the thermal decomposition of various metal chlorates. This data, primarily obtained through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides a baseline for evaluating the expected behavior of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Decomposition Onset (°C) | Activation Energy (Ea) (kJ/mol) | Decomposition Pathway(s) |
| This compound | Pb(ClO₃)₂ | 374.1 | Not recently reported | Not recently reported | Expected: PbCl₂ + 3O₂ |
| Lithium Chlorate | LiClO₃ | 90.39 | ~270 | Not recently reported | 2LiClO₃ → 2LiCl + 3O₂ |
| Sodium Chlorate | NaClO₃ | 106.44 | ~400 | Not recently reported | 2NaClO₃ → 2NaCl + 3O₂ |
| Potassium Chlorate | KClO₃ | 122.55 | ~400 | ~231-294[1][2] | 4KClO₃ → 3KClO₄ + KClKClO₄ → KCl + 2O₂ |
| Rubidium Chlorate | RbClO₃ | 168.92 | ~480 | Not recently reported | 2RbClO₃ → 2RbCl + 3O₂ |
| Cesium Chlorate | CsClO₃ | 216.36 | ~510 | Not recently reported | 2CsClO₃ → 2CsCl + 3O₂4CsClO₃ → 3CsClO₄ + CsCl |
Experimental Protocols
The kinetic analysis of solid-state thermal decomposition, such as that of this compound, is typically conducted using thermoanalytical methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for observing the thermal stability and decomposition of materials by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[3][4][5]
-
Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal chlorate is placed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Procedure:
-
The sample is placed in the TGA furnace.
-
An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative side reactions.
-
The sample is heated at a constant, predetermined rate (e.g., 5, 10, 15, and 20 °C/min).[1]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Objective: To determine the temperatures of phase transitions and decomposition, and to measure the heat absorbed or released during these events.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate under a controlled atmosphere (typically nitrogen).
-
The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Exothermic or endothermic peaks on the resulting DSC curve indicate thermal events like decomposition or melting.
-
Kinetic Analysis
The data obtained from TGA and DSC experiments at multiple heating rates can be used to determine the kinetic triplet: activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α).[1][2] Model-free isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) method, are commonly employed to calculate the activation energy without assuming a specific reaction model.[1]
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic study of a solid-state thermal decomposition reaction.
Caption: Workflow for kinetic analysis of solid-state decomposition.
Factors Influencing Thermal Decomposition of Metal Chlorates
The thermal stability of metal chlorates is not random; it is governed by several interrelated factors, primarily related to the properties of the metal cation.
Caption: Key factors affecting metal chlorate thermal stability.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. scispace.com [scispace.com]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Detecting Trace Lead and Chlorate: A Comparative Guide to Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of trace elemental and ionic impurities are critical in pharmaceutical development and manufacturing to ensure product safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the detection of trace lead and chlorate (B79027), focusing on method validation parameters as outlined in the ICH Q2(R1) guidelines. We present experimental data and detailed protocols for the principal and alternative methods to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods for Trace Lead Detection
The most common and robust methods for trace lead analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS).
| Validation Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) |
| Specificity | High; capable of isotopic analysis to discriminate from other elements. | High; specific wavelength of light is absorbed by lead atoms. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L[1] | 4.15 µg/L[2] |
| Limit of Quantitation (LOQ) | 0.1 µg/L[1] | 12.59 µg/L[2] |
| Linearity (Correlation Coefficient, r²) | >0.999[2] | >0.999[2] |
| Accuracy (% Recovery) | 70-150% (as per USP <233>)[3] | 94-114%[4] |
| Precision (%RSD) | <20% (as per USP <233>)[3] | <10%[5] |
| Sample Throughput | High; multi-element analysis capabilities. | Low to moderate; single-element analysis. |
| Cost | High initial investment and operational costs. | Lower initial investment and operational costs. |
Comparison of Analytical Methods for Trace Chlorate Detection
For the detection of trace chlorate, Ion Chromatography (IC) with suppressed conductivity detection is the most widely used technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for complex matrices.
| Validation Parameter | Ion Chromatography (IC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Good; separation based on ionic properties. Potential interference from other anions. | Very High; separation by chromatography and mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.023 - 2.0 µg/L[6] | 0.001 mg/kg[7] |
| Limit of Quantitation (LOQ) | 0.01 mg/L[8] | 0.003 mg/kg[7] |
| Linearity (Correlation Coefficient, r²) | >0.999[9] | >0.9995[7] |
| Accuracy (% Recovery) | 87.5-110.0%[6] | 91-109%[8] |
| Precision (%RSD) | 1.1-4.6%[6] | 6.4-9.5%[8] |
| Sample Throughput | Moderate. | High. |
| Cost | Moderate. | High. |
Experimental Protocols
Trace Lead Detection by ICP-MS
1. Sample Preparation: Microwave-Assisted Acid Digestion
This protocol is a general guideline and should be optimized for the specific sample matrix.
-
Objective: To completely dissolve the sample matrix and bring the lead into a solution suitable for ICP-MS analysis.
-
Reagents:
-
Trace metal grade Nitric Acid (HNO₃, 67-69%)
-
Trace metal grade Hydrochloric Acid (HCl, 34-37%)
-
Ultrapure water (18 MΩ·cm resistivity)
-
-
Procedure:
-
Accurately weigh approximately 0.20 g of the homogenized sample into a clean microwave digestion vessel.
-
Carefully add 9 mL of concentrated HNO₃ and 3 mL of concentrated HCl to the vessel.[10]
-
Seal the vessels and place them in the microwave digestion system.
-
Set the microwave program to ramp to a temperature of 200°C and hold for 15 minutes. The pressure should be maintained at approximately 40 bar.[10]
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsing to the volumetric flask.
-
Bring the solution to volume with ultrapure water and mix thoroughly.
-
The sample is now ready for ICP-MS analysis. A further dilution may be necessary to bring the concentration within the linear range of the instrument.
-
2. ICP-MS Analysis
-
Instrumentation: An Agilent 7900 ICP-MS or equivalent.[3]
-
Internal Standard: Bismuth (Bi) or other suitable internal standards can be used to correct for instrumental drift and matrix effects.
-
Calibration Standards: Prepare a series of calibration standards from a certified lead stock solution. The concentration range should bracket the expected concentration of lead in the samples. Standards should be matrix-matched to the samples as closely as possible.[11]
-
Analysis: Aspirate the blank, standards, and samples into the ICP-MS. The instrument measures the intensity of the lead isotopes (e.g., 206Pb, 207Pb, 208Pb). The concentration of lead in the samples is determined by comparing their signal intensities to the calibration curve.
Trace Chlorate Detection by Ion Chromatography (IC)
1. Sample Preparation: Simple Dilution for Water-Soluble Samples
-
Objective: To dissolve the sample and dilute it to a concentration within the working range of the IC system.
-
Reagents:
-
Ultrapure water (18 MΩ·cm resistivity)
-
-
Procedure:
-
Accurately weigh a suitable amount of the water-soluble drug substance into a volumetric flask.
-
Add a portion of ultrapure water and sonicate or vortex to dissolve the sample completely.
-
Bring the solution to volume with ultrapure water and mix thoroughly.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[12]
-
2. Ion Chromatography Analysis
-
Instrumentation: A Dionex DX500 ion chromatography system or equivalent, equipped with a conductivity detector and an anion suppressor.[9]
-
Column: A high-capacity anion-exchange column such as a Dionex IonPac AS19.[13]
-
Eluent: A potassium hydroxide (B78521) (KOH) gradient is commonly used for the separation of anions.
-
Calibration Standards: Prepare a series of calibration standards from a certified chlorate stock solution. The concentration range should cover the expected concentration of chlorate in the samples.
-
Analysis: Inject the blank, standards, and samples into the IC system. The chlorate is separated from other anions on the column and detected by the conductivity detector. The concentration of chlorate is determined from the peak area by comparison with the calibration curve.[13]
Visualizing the Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Optimization of a GF-AAS method for lead testing in blood and urine: A useful tool in acute abdominal pain management in emergency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. separationmethods.com [separationmethods.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Lead Chlorate and Lead Nitrate as Lead Sources in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of lead(II) chlorate (B79027) (Pb(ClO₃)₂) and lead(II) nitrate (B79036) (Pb(NO₃)₂) as sources of lead in synthetic chemistry. The selection of a lead precursor can significantly impact reaction outcomes, product purity, and safety. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their experimental designs.
Physicochemical and Safety Data Summary
A fundamental step in selecting a reagent is understanding its physical properties, solubility, and thermal stability, alongside its associated hazards. The following table summarizes these key parameters for lead chlorate and lead nitrate.
| Property | Lead(II) Chlorate | Lead(II) Nitrate | Data Source(s) |
| Molecular Formula | Pb(ClO₃)₂ | Pb(NO₃)₂ | [1][2] |
| Molar Mass | 374.10 g/mol | 331.2 g/mol | [1][2] |
| Appearance | White crystalline solid | Colorless or white crystals | [3] |
| Solubility in Water | Highly soluble | 37.65 g/100 mL (0 °C)59.7 g/100 mL (25 °C)127 g/100 mL (100 °C) | [3] |
| Thermal Decomposition Temp. | Decomposes upon heating | ~470 °C | [4][5] |
| Decomposition Products | Lead(II) chloride (PbCl₂), Oxygen (O₂) | Lead(II) oxide (PbO), Nitrogen dioxide (NO₂), Oxygen (O₂) | [4] |
| Oxidizing Properties | Strong oxidizing agent | Strong oxidizing agent | [6] |
| Key Hazards | Toxic, Strong Oxidizer, Risk of explosion with reducing agents | Toxic, Oxidizer, Carcinogenic potential | [1][2] |
Performance Comparison in Synthesis
Direct comparative studies detailing the performance of this compound versus lead nitrate in specific synthetic reactions are scarce in contemporary literature. However, a qualitative comparison can be drawn based on their chemical properties.
Lead(II) Nitrate is the more commonly used precursor for the synthesis of other lead compounds, such as lead halides, chromates, and carbonates.[7][8][9] Its widespread use is attributable to its high solubility in water, well-characterized reactivity, and relative stability compared to other lead salts.[3] In precipitation reactions, the nitrate anion generally does not interfere with the formation of the desired insoluble lead salt.
Lead(II) Chlorate , being a more powerful oxidizing agent than lead nitrate, presents a different reactivity profile.[6] The chlorate anion is less stable and more reactive than the nitrate anion. This heightened reactivity could be advantageous in specific oxidative syntheses but may be detrimental in simple metathesis reactions where the goal is to introduce the lead(II) cation without side reactions. The decomposition of this compound to lead chloride and oxygen upon heating suggests that in high-temperature syntheses, the formation of lead chloride as a byproduct is a significant consideration.
Due to the limited availability of experimental data for syntheses involving this compound, a direct quantitative comparison of reaction yields and product purity with lead nitrate is not feasible at this time. Researchers are advised to perform small-scale test reactions to evaluate the suitability of this compound for their specific application.
Experimental Protocols: Synthesis of Lead(II) Chromate (B82759)
To illustrate the practical application of these lead sources, the following section details the experimental protocols for the synthesis of lead(II) chromate (PbCrO₄), a common yellow pigment, using both lead nitrate and a hypothetical procedure for this compound.
Synthesis of Lead(II) Chromate using Lead(II) Nitrate
This established method reliably produces lead(II) chromate through a precipitation reaction.[7][8]
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Potassium chromate (K₂CrO₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a 0.5 M solution of lead(II) nitrate by dissolving 16.56 g of Pb(NO₃)₂ in 100 mL of distilled water.
-
Prepare a 0.5 M solution of potassium chromate by dissolving 9.71 g of K₂CrO₄ in 100 mL of distilled water.
-
Slowly add the lead(II) nitrate solution to the potassium chromate solution while continuously stirring.
-
A vibrant yellow precipitate of lead(II) chromate will form immediately.
-
Continue stirring for 10-15 minutes to ensure the reaction goes to completion.
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the collected lead(II) chromate in an oven at 100-110 °C to a constant weight.
Hypothetical Synthesis of Lead(II) Chromate using Lead(II) Chlorate
This protocol is based on the principles of precipitation reactions and the known properties of this compound.
Materials:
-
Lead(II) chlorate (Pb(ClO₃)₂)
-
Potassium chromate (K₂CrO₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a 0.5 M solution of lead(II) chlorate by dissolving 18.70 g of Pb(ClO₃)₂ in 100 mL of distilled water.
-
Prepare a 0.5 M solution of potassium chromate by dissolving 9.71 g of K₂CrO₄ in 100 mL of distilled water.
-
Slowly add the lead(II) chlorate solution to the potassium chromate solution with constant stirring.
-
A yellow precipitate of lead(II) chromate is expected to form.
-
Continue stirring for 10-15 minutes.
-
Isolate the precipitate via vacuum filtration.
-
Thoroughly wash the precipitate with distilled water to remove the soluble potassium chlorate byproduct.
-
Dry the product in a drying oven at a controlled temperature, not exceeding 110 °C, to prevent any potential oxidative side reactions or decomposition.
Visualized Workflows and Decomposition Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of lead chromate and the thermal decomposition pathways of both lead precursors.
Caption: Comparative workflow for lead chromate synthesis.
Caption: Thermal decomposition pathways of lead precursors.
Conclusion and Recommendations
For most standard synthetic applications requiring a soluble lead(II) source, lead(II) nitrate remains the preferred choice due to its well-documented reactivity, stability, and extensive use in published procedures. Its decomposition products are gaseous (except for lead oxide), which can be advantageous in certain contexts.
Lead(II) chlorate should be considered a more specialized reagent. Its powerful oxidizing nature may offer unique reactivity in specific synthetic pathways that have yet to be thoroughly explored. However, its use requires greater caution due to its higher reactivity and the potential for explosive mixtures with reducing agents. The formation of solid lead(II) chloride upon thermal decomposition is a critical factor to consider in experimental design.
Researchers considering the use of this compound are strongly encouraged to consult all available safety data and to conduct thorough risk assessments prior to experimentation. Small-scale trials are essential to determine its efficacy and safety profile for any novel application.
References
- 1. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lead nitrate | Pb(NO3)2 | CID 24924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Chlorate - Wikipedia [en.wikipedia.org]
- 7. Lead(II) chromate - Sciencemadness Wiki [sciencemadness.org]
- 8. studylib.net [studylib.net]
- 9. pubs.acs.org [pubs.acs.org]
A Structural Comparison of Metal Chlorates: Insights for Researchers
For immediate release: A comprehensive guide offering a structural comparison of lead chlorate (B79027) and other metal chlorates is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the structural characteristics of various metal chlorates, highlighting key differences and similarities that can influence their chemical behavior and potential applications.
Due to the current lack of a publicly available, experimentally determined crystal structure for lead(II) chlorate, this guide focuses on a comparative analysis based on the known crystal structures of other well-characterized metal chlorates. The structural parameters of sodium chlorate, potassium chlorate, and copper(II) chlorate are presented, offering a framework for understanding the structural chemistry of this class of compounds. The guide also discusses the anticipated structural features of lead(II) chlorate, drawing inferences from the established coordination chemistry of lead(II) ions and the structural trends observed in other metal salts.
Comparative Structural Data of Metal Chlorates
The following table summarizes the crystallographic data for a selection of metal chlorates. This data provides a basis for understanding the packing of ions in the solid state and the coordination environment of the metal cation.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Metal Ion Coordination | Key Bond Lengths (Å) |
| Sodium Chlorate | NaClO₃ | Cubic | P2₁3 | a = 6.575 Å | 6-coordinate (octahedral) | Na-O: 2.403 |
| Potassium Chlorate | KClO₃ | Monoclinic | P2₁/m | a = 4.657 Å, b = 5.594 Å, c = 7.096 Å, β = 109.58° | 9-coordinate | K-O: 2.813 - 3.125 |
| Copper(II) Chlorate Tetrahydrate | --INVALID-LINK--₂ | Orthorhombic | Pbca | a = 12.924 Å, b = 9.502 Å, c = 7.233 Å | 6-coordinate (distorted octahedral) | Cu-O(H₂O): ~1.96, Cu-O(ClO₃): ~2.42 |
Note: The data presented is based on published crystallographic studies. Minor variations may exist depending on the experimental conditions.
Discussion of Structural Features
Chlorate Anion: The chlorate anion (ClO₃⁻) consistently exhibits a trigonal pyramidal geometry, as predicted by VSEPR theory. The Cl-O bond lengths are typically in the range of 1.49 Å.
Metal Cation Coordination: The coordination number and geometry of the metal cation are influenced by its size and charge.
-
Sodium ion (Na⁺) , being relatively small, is coordinated by six oxygen atoms from the chlorate anions in a regular octahedral geometry.
-
Potassium ion (K⁺) , which is larger than sodium, exhibits a higher coordination number of nine, with K-O distances varying significantly, indicating a more complex coordination environment.
-
Copper(II) ion (Cu²⁺) in the hydrated salt is coordinated by four water molecules and two chlorate anions in a distorted octahedral geometry. This distortion is a classic example of the Jahn-Teller effect, commonly observed in copper(II) complexes.
Anticipated Structural Characteristics of Lead(II) Chlorate
While the definitive crystal structure of lead(II) chlorate remains to be determined, we can infer some of its likely structural features:
-
Influence of the Lone Pair: The lead(II) cation possesses a stereochemically active 6s² lone pair of electrons. This lone pair is expected to significantly influence the coordination geometry around the lead atom, likely resulting in a distorted, hemidirected coordination sphere where the ligands are not symmetrically distributed. This is a common feature in the structural chemistry of lead(II) compounds.
-
Coordination Number: Lead(II) is known to exhibit a wide range of coordination numbers, typically from 6 to 9. In the absence of hydrating water molecules, the chlorate anions would directly coordinate to the lead center. The coordination number would be influenced by the packing efficiency and the steric demands of the chlorate groups.
-
Comparison with Lead(II) Chloride: In the known structure of lead(II) chloride (PbCl₂), the lead atom is nine-coordinate, surrounded by chloride ions in a distorted tricapped triangular prismatic arrangement.[1] This high coordination number for a simple halide suggests that lead(II) chlorate could also feature a similarly high coordination number, with the oxygen atoms of the chlorate ions occupying the coordination sites.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal Salt
The determination of the crystal structure of a compound like lead chlorate would typically involve the following experimental steps:
-
Crystal Growth:
-
Slow evaporation of a saturated aqueous solution of the metal chlorate at a constant temperature.
-
Controlled cooling of a saturated solution.
-
Vapor diffusion of a less polar solvent into a solution of the metal chlorate in a more polar solvent.
-
High-quality, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are essential for data collection.
-
-
Crystal Mounting:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a viscous oil.
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
-
The diffraction pattern is a three-dimensional map of the reciprocal lattice of the crystal.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and the space group of the crystal are determined from the diffraction data.
-
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
This model is then refined against the experimental data using least-squares methods. The positions of the atoms, their displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular and crystal packing.
-
Visualizing the Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural comparison of metal chlorates.
Caption: Workflow for the structural comparison of metal chlorates.
This guide underscores the importance of experimental crystallographic studies for a definitive understanding of the structural chemistry of metal chlorates. The provided data and analysis serve as a valuable resource for researchers working with these and related materials.
References
A Comparative Analysis of Lead Chlorate and Ammonium Perchlorate as Oxidizers in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
In the field of energetic materials, the selection of an appropriate oxidizer is paramount to achieving desired performance characteristics, such as a high specific impulse and a controlled burning rate. While ammonium (B1175870) perchlorate (B79767) (AP) has established itself as the workhorse oxidizer in modern composite propellants, a thorough evaluation of alternatives is crucial for advancing the field. This guide provides a detailed comparison of the performance of lead chlorate (B79027) (Pb(ClO₃)₂) and ammonium perchlorate (NH₄ClO₄) as oxidizers, supported by available data and established experimental protocols.
Due to a significant lack of documented research on the application of lead chlorate as a primary oxidizer in modern propellant systems, this guide will focus on presenting the known properties of this compound alongside the extensively documented performance of ammonium perchlorate. The comparison will highlight the reasons for the prevalence of ammonium perchlorate and the limitations and hazards associated with this compound.
Executive Summary
Ammonium perchlorate is the industry-standard oxidizer for solid propellants due to its favorable combination of high performance, relative stability, and extensive research base. It offers a high specific impulse and a tailorable burning rate. In contrast, this compound is a more sensitive and less thermally stable compound. While it is a powerful oxidizer, its use in energetic applications is severely limited by its inherent instability, toxicity, and the lack of performance data in modern propellant formulations. Historically, chlorates have been largely superseded by the more stable perchlorates in many applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ammonium perchlorate. The significant disparity in the amount of available data underscores the widespread adoption of ammonium perchlorate and the near-obsolescence of this compound in propellant research.
Table 1: General and Thermal Properties
| Property | This compound (Pb(ClO₃)₂) | Ammonium Perchlorate (NH₄ClO₄) |
| Molar Mass | 374.10 g/mol [1] | 117.49 g/mol |
| Density | 3.9 g/cm³[1] | 1.95 g/cm³ |
| Decomposition Temperature | ~230 °C[1] | Low-temperature decomposition starts around 200-300°C; High-temperature decomposition occurs between 350-400°C[2][3][4] |
| Melting Point | Decomposes before melting | Decomposes before melting |
Table 2: Performance Characteristics
| Performance Metric | This compound (Pb(ClO₃)₂) | Ammonium Perchlorate (NH₄ClO₄) |
| Specific Impulse (Isp) | No reliable data available for propellant applications. | Typically 170-260 seconds in composite propellants, depending on the formulation.[5][6][7] |
| Burning Rate | No reliable data available for propellant applications. | Highly dependent on particle size, pressure, and catalysts. Can range from a few mm/s to several cm/s.[8][9][10][11][12] |
Table 3: Sensitivity to Initiation
| Sensitivity Type | This compound (Pb(ClO₃)₂) | Ammonium Perchlorate (NH₄ClO₄) |
| Impact Sensitivity | High (qualitative assessment from historical use in sensitive compositions).[13][14] | Generally considered a Class A explosive in terms of shock sensitivity, comparable to picric acid.[15][16] Sensitivity can be reduced with coatings.[17] |
| Friction Sensitivity | High (qualitative assessment). Chlorate mixtures are known to be friction-sensitive.[18][19] | Can be sensitive to friction, especially when mixed with certain fuels or impurities.[15][20] |
Discussion of Oxidizer Performance
Ammonium Perchlorate (AP)
Ammonium perchlorate is the most widely used oxidizer in solid rocket propellants for several key reasons:
-
High Performance: AP-based propellants can achieve a specific impulse in the range of 170-260 seconds, providing excellent thrust for a variety of applications.[5][6][7]
-
Controllable Burning Rate: The burning rate of AP-based propellants can be precisely tailored by adjusting the particle size of the AP, the operating pressure, and the addition of catalysts.[8][9][10][11][12] This allows for the design of motors with specific thrust profiles.
-
Good Thermal Stability: While it decomposes at elevated temperatures, AP is stable enough for long-term storage and handling under controlled conditions.[2][3][4]
-
Extensive Research and Development: Decades of research have resulted in a deep understanding of the combustion behavior of AP, leading to reliable and predictable performance.
This compound
The available information on this compound points to several significant drawbacks that preclude its use in modern, high-performance solid propellants:
-
Inherent Instability: Chlorates, in general, are known to be more sensitive to impact, friction, and heat than perchlorates. Historical accounts of chlorate-based explosives highlight their hazardous nature.[21]
-
Toxicity: Lead and its compounds are highly toxic, posing significant health and environmental risks during manufacturing, handling, and upon combustion.[18] The decomposition of this compound would likely produce toxic lead compounds.
-
Lack of Performance Data: There is a notable absence of modern research investigating the performance of this compound as a propellant oxidizer. This lack of data makes it impossible to design and predict the behavior of a propellant system using this compound.
-
Lower Decomposition Temperature: this compound decomposes at a lower temperature than ammonium perchlorate, which can be an indicator of lower thermal stability and increased hazard during storage and processing.[1]
Experimental Protocols
For the safe and accurate characterization of energetic materials, standardized experimental protocols are essential. Below are detailed methodologies for key performance and safety experiments.
Specific Impulse Determination
Methodology: The specific impulse of a solid propellant is typically determined experimentally by firing a small-scale rocket motor on a static test stand.
-
Apparatus: A sub-scale rocket motor, a load cell to measure thrust, a pressure transducer to measure chamber pressure, a data acquisition system, and a test stand.
-
Procedure:
-
A precisely weighed sample of the propellant is cast into a specific grain geometry and loaded into the motor.
-
The motor is mounted on the test stand, and the instrumentation is connected to the data acquisition system.
-
The motor is ignited remotely.
-
Thrust and chamber pressure are recorded as a function of time throughout the burn.
-
The total impulse is calculated by integrating the thrust-time curve.
-
The specific impulse (Isp) is then calculated by dividing the total impulse by the weight of the propellant burned (mass of propellant multiplied by the acceleration due to gravity).
-
Burning Rate Measurement
Methodology: The burning rate of a solid propellant is often measured using a strand burner, which allows for controlled combustion at a specific pressure.
-
Apparatus: A high-pressure vessel (strand burner), a sample holder, an ignition system (e.g., a hot wire), a pressure control system, and a method for timing the flame propagation (e.g., thermocouples or optical sensors).
-
Procedure:
-
A small, uniform strand of the propellant is prepared, often with an inhibitor coated on the sides to ensure linear burning.
-
The strand is placed in the sample holder inside the strand burner.
-
The vessel is pressurized to the desired level with an inert gas (e.g., nitrogen).
-
The propellant strand is ignited at one end.
-
The time it takes for the flame front to travel between two known points on the strand is measured.
-
The burning rate is calculated by dividing the distance between the measurement points by the recorded time.
-
This process is repeated at various pressures to establish the burning rate as a function of pressure.
-
Thermal Stability Analysis (TGA and DSC)
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition characteristics of the oxidizers.
-
Apparatus: A TGA instrument and a DSC instrument.
-
Procedure (TGA):
-
A small, precisely weighed sample of the oxidizer is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
-
The resulting curve shows the temperatures at which decomposition and mass loss occur.
-
-
Procedure (DSC):
-
A small, precisely weighed sample is placed in a sample pan, and a reference pan is also prepared.
-
Both pans are placed in the DSC furnace.
-
The samples are heated at a controlled rate.
-
The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
The resulting curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as decomposition and phase changes.
-
Impact Sensitivity Testing
Methodology: The drop weight impact test is a common method for determining the sensitivity of an energetic material to impact.
-
Apparatus: A drop weight impact tester, consisting of a guided weight that can be dropped from a known height onto a sample held between an anvil and a striker.
-
Procedure:
-
A small, measured amount of the sample is placed on the anvil.
-
The striker is placed on top of the sample.
-
The weight is dropped from a specific height.
-
The result is recorded as a "go" (reaction, e.g., flash, smoke, or sound) or "no-go" (no reaction).
-
The test is repeated multiple times at different drop heights using a statistical method (e.g., the Bruceton method) to determine the height at which there is a 50% probability of initiation (H₅₀).
-
Friction Sensitivity Testing
Methodology: The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to assess the sensitivity of a material to friction.
-
Apparatus: A BAM friction apparatus, which consists of a weighted porcelain pin that is drawn across a porcelain plate on which the sample is placed.
-
Procedure:
-
A small amount of the sample is placed on the porcelain plate.
-
The porcelain pin is lowered onto the sample with a specific load.
-
The plate is moved back and forth under the pin.
-
The result is observed for any reaction (e.g., spark, crackling, or ignition).
-
The test is repeated with different loads to determine the lowest load at which a reaction occurs.
-
Visualizations
References
- 1. This compound | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Ammonium perchlorate composite propellant - Wikipedia [en.wikipedia.org]
- 6. jpyro.co.uk [jpyro.co.uk]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. louis.uah.edu [louis.uah.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. bulletpicker.com [bulletpicker.com]
- 15. Ammonium Perchlorate: Safety and Handling Guidelines [onlinesafetytrainer.com]
- 16. OSHA Hazard Information Bulletins - Classification of Ammonium Perchlorate | Occupational Safety and Health Administration [osha.gov]
- 17. researchgate.net [researchgate.net]
- 18. Explosive - Wikipedia [en.wikipedia.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. nj.gov [nj.gov]
- 21. iabti.org [iabti.org]
A Comparative Guide to Assessing the Purity of Commercial Lead Chlorate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In applications where lead chlorate (B79027) (Pb(ClO₃)₂) is utilized, contaminants can lead to inconsistent experimental results, and introduce unforeseen variables. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial lead chlorate, offering detailed experimental protocols and data presentation to aid in the selection of appropriate quality control procedures.
This guide compares two primary analytical techniques for the quantification of chlorate and related anionic impurities—Ion Chromatography (IC) with Conductivity Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and a method for the analysis of the lead cation and metallic impurities, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Experimental Workflow
The following diagram outlines the comprehensive workflow for the assessment of commercial this compound purity, from sample preparation to data analysis and comparison.
Quantitative Data Summary
The following table summarizes hypothetical data from the analysis of a commercial this compound sample compared to a high-purity standard.
| Analyte | Method | Commercial Sample (Lot A) | High-Purity Standard |
| Cation Analysis | |||
| Lead (Pb) | ICP-OES | 55.4% (w/w) | 55.6% (w/w) |
| Cadmium (Cd) | ICP-OES | 15 ppm | < 1 ppm |
| Copper (Cu) | ICP-OES | 8 ppm | < 1 ppm |
| Zinc (Zn) | ICP-OES | 22 ppm | < 1 ppm |
| Anion Analysis | |||
| Chlorate (ClO₃⁻) | Ion Chromatography | 44.1% (w/w) | 44.3% (w/w) |
| Perchlorate (ClO₄⁻) | Ion Chromatography | 75 ppm | < 10 ppm |
| Chloride (Cl⁻) | Ion Chromatography | 150 ppm | < 20 ppm |
| Trace Anion Analysis | |||
| Perchlorate (ClO₄⁻) | LC-MS/MS | 78 ppm | 5 ppm |
| Calculated Purity | ~99.5% | >99.9% |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1.0 g of the commercial this compound and the high-purity standard into separate 100 mL volumetric flasks.
-
Dissolution: Dissolve the samples in high-purity deionized water and dilute to the mark. This creates a 10 g/L stock solution.
-
Further Dilutions: Prepare further dilutions from the stock solution as required for each analytical method to fall within the calibrated range of the instrument. For trace metal analysis by ICP-OES and anion analysis by IC and LC-MS/MS, a 100-fold dilution of the stock solution is a suitable starting point.
Cation and Metallic Impurity Analysis: ICP-OES
-
Principle: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is an analytical technique used for the detection of chemical elements.[1] It uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the concentration of the element within the sample.
-
Instrumentation: An ICP-OES system with a radial or dual-view plasma torch.
-
Calibration: Prepare a series of multi-element calibration standards containing known concentrations of lead, cadmium, copper, and zinc. The concentrations should bracket the expected concentrations in the diluted samples.
-
Analysis:
-
Aspirate the prepared sample dilutions into the plasma.
-
Measure the emission intensities for the wavelengths corresponding to the elements of interest.
-
Quantify the concentration of each metal by comparing its emission intensity to the calibration curve.
-
-
Quality Control: Analyze a blank and a known concentration standard periodically to check for contamination and instrument drift.
Anion Analysis: Ion Chromatography (IC)
-
Principle: Ion Chromatography (IC) is a chromatographic process that separates ions and polar molecules based on their affinity to an ion exchanger.[2] The sample is injected onto a column where the anions are separated and then pass to a conductivity detector.[2]
-
Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector. An appropriate anion-exchange column is used for the separation of chlorate, perchlorate, and chloride.
-
Mobile Phase: A suitable eluent, typically a sodium carbonate/bicarbonate solution, is used to separate the anions.
-
Calibration: Prepare a series of standards containing known concentrations of chlorate, perchlorate, and chloride.
-
Analysis:
-
Inject a fixed volume of the diluted sample onto the IC column.
-
The separated anions are detected by the conductivity detector.
-
The concentration of each anion is determined by comparing the peak area to the calibration curve.
-
Trace Anion Analysis: LC-MS/MS
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique.[3] It combines the separating power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] This method is particularly useful for detecting trace levels of impurities like perchlorate.
-
Instrumentation: A liquid chromatography system coupled to a tandem triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[3][4]
-
LC Separation: A suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, is used for the separation of chlorate and perchlorate.[5]
-
MS/MS Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for chlorate and perchlorate for high selectivity and sensitivity.
-
Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of chlorate and perchlorate into a solution of high-purity lead nitrate (B79036) (to mimic the lead matrix).
-
Analysis:
-
Inject the diluted sample into the LC-MS/MS system.
-
Quantify the analytes using the calibration curve generated from the matrix-matched standards.
-
Comparison of Analytical Methods
-
ICP-OES provides a robust and reliable method for determining the lead content and identifying and quantifying a wide range of metallic impurities.[1] Its sensitivity is sufficient for typical commercial-grade chemical analysis. For ultra-trace impurities, ICP-MS would be a more suitable, albeit more expensive, alternative.
-
Ion Chromatography is a cost-effective and widely available technique for the quantification of the primary chlorate anion and common anionic impurities like chloride and perchlorate.[3] However, its sensitivity for trace-level contaminants may be limited.
-
LC-MS/MS offers superior sensitivity and selectivity for anionic impurities, particularly for perchlorate, which can be present at low levels.[4][5] While more complex and costly than IC, it is the preferred method when trace-level contamination is a critical concern.
References
comparative toxicity analysis of lead chlorate and lead acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of lead chlorate (B79027) and lead acetate (B1210297). The information herein is intended to inform risk assessment and guide safe handling and experimental design. The data presented is compiled from available toxicological literature and standardized testing guidelines.
Quantitative Toxicity Data
A direct comparison of the acute oral toxicity of lead chlorate and lead acetate is challenging due to the limited availability of a specific LD50 value for this compound in the scientific literature. However, an analysis of the toxicity of their constituent ions and available data for related compounds allows for a qualitative assessment. Lead acetate is a well-characterized lead salt with established toxicity data.
| Compound | Formula | CAS Number | Molecular Weight ( g/mol ) | Acute Oral Toxicity (LD50) | Target Organs | Notes |
| Lead Acetate | Pb(C₂H₃O₂)₂ | 301-04-2 | 325.29 | 4665 mg/kg (rat, trihydrate form)[1] | Central nervous system, hematopoietic system, kidneys, reproductive system.[1] | Investigated as a tumorigen, mutagen, and reproductive effector.[1] |
| This compound | Pb(ClO₃)₂ | 10294-47-0 | 374.1 | Not available | Expected to include the central nervous system, hematopoietic system, kidneys, and red blood cells. | The toxicity is a composite of both lead and chlorate ions. The fatal dose for lead salts in humans is estimated to be between 10 and 30 grams.[2] |
Mechanisms of Toxicity
The toxic effects of both this compound and lead acetate are primarily attributed to the action of the lead(II) ion (Pb²⁺). The acetate and chlorate anions contribute to the overall toxicity profile.
Lead (Pb²⁺) Toxicity:
Lead's toxicity stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺). This "ionic mimicry" disrupts numerous fundamental cellular processes.[3][5]
-
Enzyme Inhibition: Lead binds to sulfhydryl groups on enzymes, inactivating them. A key example is the inhibition of δ-aminolevulinic acid dehydratase (ALAD) and ferrochelatase, two critical enzymes in the heme synthesis pathway.[6] This disruption leads to anemia and the accumulation of heme precursors, which are themselves neurotoxic.
-
Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][8] This can damage cellular components, including lipids, proteins, and DNA.
-
Neurotoxicity: Lead interferes with neurotransmitter release, disrupts the blood-brain barrier, and alters the development and function of the central nervous system.[3] It can affect various neurotransmitter systems, including the dopaminergic, cholinergic, and glutamatergic systems.
-
Carcinogenicity: Inorganic lead compounds are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).
Anion-Specific Toxicity:
-
Acetate (C₂H₃O₂⁻): The acetate ion is of relatively low toxicity.
-
Chlorate (ClO₃⁻): The chlorate ion is a strong oxidizing agent and induces oxidative damage to red blood cells, leading to hemolysis and the formation of methemoglobin, which is incapable of oxygen transport.[4] This can result in hypoxia and cyanosis. Ingestion can also cause gastrointestinal irritation, and in severe cases, kidney failure.[4]
Experimental Protocols
The following are generalized protocols for assessing the acute oral toxicity and in vitro cytotoxicity of a substance, based on OECD guidelines and common laboratory practices.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This method is designed to estimate the LD50 and identify the hazard class of a substance.
1. Test Animals:
-
Species: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.
-
Age: 8-12 weeks old.
-
Weight: Within ±20% of the mean weight for the sex.
-
Housing: Housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.
2. Substance Preparation and Administration:
-
The test substance is typically administered as a single oral dose via gavage.
-
The vehicle for administration should be inert (e.g., water, corn oil). The choice of vehicle depends on the solubility of the test substance.
-
Animals are fasted (food, but not water, withheld) overnight before dosing.
3. Dose Levels and Procedure:
-
The test uses a stepwise procedure with a small number of animals per step.
-
Starting dose levels are chosen from a series of fixed concentrations (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.
-
Typically, 3 animals are used in the first step. The outcome of this first step determines the next dose level.
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose for the next step is increased.
-
4. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
All animals are subjected to a gross necropsy at the end of the observation period.
5. Data Analysis:
-
The LD50 is estimated based on the mortality data and the dose levels used. The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture:
-
Select an appropriate cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a series of dilutions of the test substance (this compound or lead acetate) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test substance. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test substance) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test substance relative to the vehicle control.
-
Plot the cell viability against the log of the substance concentration to generate a dose-response curve.
-
From this curve, the IC50 (the concentration of the substance that inhibits 50% of cell viability) can be determined.
Visualizing Lead's Mechanism of Action
The following diagram illustrates the key molecular mechanisms of lead toxicity.
Caption: Key molecular pathways of lead (Pb²⁺) toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Proposed Action Level for Chlorate - OEHHA [oehha.ca.gov]
- 3. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Real-time Assay of Toxic Lead in In Vivo Living Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro, in Vivo, and Spectroscopic Assessment of Lead Exposure Reduction via Ingestion and Inhalation Pathways Using Phosphate and Iron Amendments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Methods – Lead Poisoning [sites.tufts.edu]
Safety Operating Guide
Proper Disposal of Lead Chlorate: A Step-by-Step Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Lead chlorate (B79027) is a highly hazardous substance that is both toxic and a strong oxidizing agent. Improper handling and disposal can lead to serious health effects, fire, or explosion. This guide provides essential procedures for the safe management and disposal of lead chlorate waste in a laboratory setting. Strict adherence to these protocols and all applicable regulations is mandatory.
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous materials like this compound is a critical component of laboratory safety and regulatory compliance. This document outlines the necessary procedures to manage this compound waste, minimizing risks and ensuring environmental protection.
Understanding the Hazards
This compound presents a dual threat due to its composition. Lead is a heavy metal with severe toxicity, while the chlorate ion is a powerful oxidizer. It is imperative to understand these hazards before handling the substance.
-
Toxicity: Lead compounds are known neurotoxins and are classified as probable human carcinogens. Exposure can occur through inhalation of dust or ingestion. They can cause severe damage to the nervous system, kidneys, and reproductive system.
-
Oxidizing Properties: As a strong oxidizer, this compound can intensify fires and may cause an explosion if it comes into contact with combustible materials, reducing agents, or is subjected to heat or friction.
-
Environmental Hazard: Lead and its compounds are highly toxic to aquatic life and can have long-lasting adverse effects on the environment.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure involving this compound, ensure the following PPE is worn and precautions are taken:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is required.
-
Ventilation: All handling of this compound, especially in solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Avoid Incompatibles: Keep this compound away from organic materials, flammable solvents, reducing agents (such as sulfites, bisulfites, and thiosulfates), and finely powdered metals.
Segregation and Collection of this compound Waste
Proper segregation of hazardous waste is the first step in responsible disposal.
-
Designated Waste Container: All solid this compound waste and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) must be collected in a clearly labeled, dedicated hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., glass or high-density polyethylene), have a secure screw-top lid, and be in good condition.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, oxidizer, environmental hazard).
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, similarly labeled liquid hazardous waste container. Do not mix with other waste streams.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[1]
Laboratory-Scale Chemical Treatment Protocol
For laboratories equipped and authorized to perform chemical treatment of waste, the following protocol can be used to convert this compound into a more stable form for disposal. This procedure must be performed by trained personnel in a chemical fume hood.
Objective: To reduce the oxidizing chlorate ion to the less hazardous chloride ion and to precipitate the toxic lead ion as an insoluble salt.
Materials:
-
Sodium sulfite (B76179) (Na₂SO₃) solution (e.g., 10% w/v)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Dilution: If treating a concentrated this compound solution, slowly and carefully dilute it with cold water in a large beaker to a concentration of less than 5%. This helps to manage the heat generated during the subsequent reaction.
-
Reduction of Chlorate:
-
Place the diluted this compound solution on a stir plate and begin gentle stirring.
-
Slowly add the sodium sulfite solution dropwise. This reaction is exothermic; monitor the temperature and add the sulfite solution slowly to prevent boiling.
-
Continue adding sodium sulfite until a slight excess is present. The chlorate is reduced to chloride in this step.
-
-
Precipitation of Lead:
-
While continuing to stir, slowly add the sodium carbonate solution to the mixture. This will precipitate the lead as insoluble lead(II) carbonate (PbCO₃).
-
Add sodium carbonate until no more precipitate forms.
-
Check the pH of the solution. Adjust to a neutral pH (between 6 and 8) if necessary, using small amounts of dilute acid or base.
-
-
Separation and Collection:
-
Allow the lead carbonate precipitate to settle.
-
Carefully decant the supernatant (the clear liquid). Test the supernatant for the presence of lead ions to ensure complete precipitation before disposing of it as non-hazardous aqueous waste (check local regulations).
-
Collect the lead carbonate precipitate, along with any remaining liquid, as hazardous solid waste.
-
-
Final Disposal:
-
Transfer the lead carbonate sludge into a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste: Lead Carbonate Precipitate."
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Final Disposal Procedures
Whether you perform the chemical treatment or not, the final disposal of this compound waste must be handled by professionals.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office for waste pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company for final treatment and disposal in accordance with federal, state, and local regulations.[1]
Data Presentation: Hazard Summary
| Hazard Classification | Description | Regulatory Context |
| Acute Toxicity | Harmful if swallowed or inhaled.[2] | Regulated under OSHA's Hazard Communication Standard. |
| Oxidizing Solid | May intensify fire; oxidizer.[2][3] | DOT Hazard Class 5.1. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Subject to specific OSHA standards for lead. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] | Exposure limits are defined by OSHA and NIOSH. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Regulated under the EPA's Clean Water Act. |
| Carcinogenicity | May cause cancer.[3] | Classified by agencies such as IARC. |
| Waste Classification | Hazardous Waste | Regulated under the Resource Conservation and Recovery Act (RCRA). |
Visualization: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Lead Chlorate
For Immediate Reference: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for the handling of lead chlorate (B79027), a potent oxidizing agent with significant health and safety risks. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
Lead chlorate is a strong oxidizer and poses a dangerous fire and explosion risk when in contact with reducing agents.[1] It is acutely toxic if ingested and may cause damage to organs through prolonged or repeated exposure.[2][3] Furthermore, it is suspected of damaging fertility or the unborn child and is carcinogenic.[3][4][5]
The following Personal Protective Equipment (PPE) is the minimum requirement for any personnel handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or chloroprene (B89495) gloves.[6] | Provides a barrier against skin contact. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8][9] | Protects against splashes, dust, and potential explosions. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[6] | Prevents skin exposure and offers protection from fire. |
| Respiratory Protection | An air-purifying respirator with an N100, R100, or P100 filter is required when working with powders or when airborne concentrations may exceed exposure limits.[10][11] | Protects against inhalation of toxic lead dust. |
Occupational Exposure Limits
Personnel must adhere to the following occupational exposure limits for lead.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 50 µg/m³[12][13][14][15] |
| NIOSH (REL) | 50 µg/m³[16] |
| OSHA Action Level | 30 µg/m³[14][15][16] |
Standard Operating Procedure: Preparation of a Dilute Aqueous Solution of this compound
This protocol outlines the steps for safely preparing a dilute aqueous solution of this compound from a solid reagent.
Materials:
-
This compound solid
-
Deionized water
-
Appropriate glassware (beaker, graduated cylinder)
-
Magnetic stir bar and stir plate
-
Spatula
-
Weighing paper
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is free of combustible materials.[17]
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of solid this compound onto weighing paper using a spatula. Avoid creating dust.[6][17]
-
Dissolution: Place the magnetic stir bar in a beaker containing the appropriate volume of deionized water. Slowly add the weighed this compound to the water while it is stirring.
-
Mixing: Allow the solution to stir until the this compound is fully dissolved.
-
Storage: Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings. Store in a cool, dry, well-ventilated area away from incompatible materials.[6]
-
Decontamination: Thoroughly clean all glassware and equipment used. Dispose of any contaminated disposable materials as hazardous waste.[18]
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[17]
Workflow and Emergency Protocols
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response in case of an emergency.
Caption: Safe handling workflow for this compound.
Caption: Emergency response for this compound spill or exposure.
Disposal Plan
All this compound and materials contaminated with it must be disposed of as hazardous waste.[18][19]
-
Solid Waste: Collect in a labeled, sealed, and compatible container.[18]
-
Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams.[19]
-
Contaminated Materials: Any items such as gloves, weighing paper, and paper towels that have come into contact with this compound must be collected and disposed of as hazardous waste.[18]
Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures. Do not discharge any lead-containing waste into the sewer system.[3][6]
References
- 1. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. prochemonline.com [prochemonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. homestatehealth.com [homestatehealth.com]
- 10. CCOHS: Lead [ccohs.ca]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]
- 12. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 13. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]
- 14. dli.mn.gov [dli.mn.gov]
- 15. Lead - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. Information for Employers | Lead | CDC [cdc.gov]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. drexel.edu [drexel.edu]
- 19. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
